o-Isobutyltoluene
Description
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Structure
3D Structure
Properties
CAS No. |
36301-29-8 |
|---|---|
Molecular Formula |
C11H16 |
Molecular Weight |
148.24 g/mol |
IUPAC Name |
1-methyl-2-(2-methylpropyl)benzene |
InChI |
InChI=1S/C11H16/c1-9(2)8-11-7-5-4-6-10(11)3/h4-7,9H,8H2,1-3H3 |
InChI Key |
XNMPJDZAHSMAMN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CC(C)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Structure of o-Isobutyltoluene
For Researchers, Scientists, and Drug Development Professionals
Introduction
o-Isobutyltoluene, systematically known as 1-isobutyl-2-methylbenzene, is an aromatic hydrocarbon of interest in various fields of chemical synthesis and material science. Its molecular structure, characterized by a benzene ring substituted with a methyl and an isobutyl group in an ortho arrangement, imparts specific chemical and physical properties that are critical for its application and further functionalization. This document provides a comprehensive overview of the chemical properties, structure, and standard experimental protocols for the synthesis and characterization of this compound.
Chemical Properties and Structure
The structural and physical properties of this compound are summarized in the table below. The molecule consists of a disubstituted benzene ring, which is fundamental to its reactivity, typically undergoing electrophilic aromatic substitution. The presence of two alkyl groups, one being a branched isobutyl group, influences its steric hindrance and electronic effects during chemical reactions.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₆ | [1][2] |
| Molecular Weight | 148.24 g/mol | [2][3] |
| IUPAC Name | 1-Isobutyl-2-methylbenzene | |
| Synonyms | This compound, 2-Isobutyltoluene | [2] |
| CAS Number | 36301-29-8 | [2] |
| Appearance | Colorless liquid (expected) | |
| Density | ~0.85 g/mL at 20°C (estimated) | |
| Melting Point | -73 °C | [1] |
| Boiling Point | 196 °C | |
| Solubility | Insoluble in water; Soluble in non-polar organic solvents such as ethanol, ether, and chloroform. |
Molecular Structure
The chemical structure of this compound is depicted below. The ortho-positioning of the methyl and isobutyl groups on the benzene ring is a key feature that dictates its chemical behavior.
Caption: 2D chemical structure of this compound.
Experimental Protocols
Synthesis of this compound via Friedel-Crafts Alkylation
A common method for the synthesis of alkylated benzenes is the Friedel-Crafts alkylation.[4][5] Below is a representative protocol for the synthesis of this compound.
Materials:
-
Toluene
-
Isobutyl bromide (or isobutyl chloride)
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (anhydrous)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask, dropping funnel, condenser, magnetic stirrer, separatory funnel, and distillation apparatus.
Procedure:
-
Set up a dry round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under a nitrogen atmosphere.
-
To the flask, add anhydrous aluminum chloride (1.1 eq) and anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Add toluene (1.0 eq) to the dropping funnel and add it dropwise to the stirred suspension.
-
After the addition of toluene, add isobutyl bromide (1.0 eq) to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Quench the reaction by slowly pouring the mixture over crushed ice containing concentrated HCl.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by fractional distillation to obtain this compound.
Characterization Protocols
¹H NMR Spectroscopy:
-
Solvent: Chloroform-d (CDCl₃)
-
Instrument: 400 MHz NMR Spectrometer
-
Procedure: Dissolve approximately 10-20 mg of the purified product in ~0.7 mL of CDCl₃. Transfer the solution to an NMR tube.
-
Expected Chemical Shifts (δ, ppm):
-
~7.1-7.2 (m, 4H, Ar-H)
-
~2.5 (d, 2H, Ar-CH₂-CH)
-
~2.3 (s, 3H, Ar-CH₃)
-
~1.9 (m, 1H, -CH(CH₃)₂)
-
~0.9 (d, 6H, -CH(CH₃)₂)
-
¹³C NMR Spectroscopy:
-
Solvent: Chloroform-d (CDCl₃)
-
Instrument: 100 MHz NMR Spectrometer
-
Procedure: Use the same sample prepared for ¹H NMR.
-
Expected Chemical Shifts (δ, ppm):
-
~138-140 (quaternary Ar-C)
-
~135-137 (quaternary Ar-C)
-
~128-130 (Ar-CH)
-
~125-127 (Ar-CH)
-
~43-45 (Ar-CH₂)
-
~30-32 (-CH(CH₃)₂)
-
~22-24 (-CH(CH₃)₂)
-
~19-21 (Ar-CH₃)
-
-
Instrument: FT-IR Spectrometer with an ATR accessory.
-
Procedure: Place a drop of the neat liquid sample directly on the ATR crystal. Record the spectrum from 4000 to 400 cm⁻¹.
-
Expected Characteristic Peaks (cm⁻¹):
-
3100-3000: Aromatic C-H stretch
-
2960-2850: Aliphatic C-H stretch (from methyl and isobutyl groups)
-
1600-1450: Aromatic C=C ring stretching
-
~750: Ortho-disubstituted benzene ring C-H out-of-plane bending
-
-
Gas Chromatograph (GC) Parameters: [6][7]
-
Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Inlet Temperature: 280 °C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Initial temperature of 50 °C, hold for 2 minutes, ramp to 250 °C at 10 °C/min, hold for 5 minutes.
-
-
Mass Spectrometer (MS) Parameters:
-
Ion Source Temperature: 230 °C
-
Transfer Line Temperature: 280 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-300.
-
-
Procedure: Dilute a small amount of the sample in a suitable solvent (e.g., dichloromethane or hexane) and inject 1 µL into the GC-MS system.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of this compound.
Caption: General workflow for this compound synthesis and characterization.
References
Synthesis of o-Isobutyltoluene from toluene
An In-depth Technical Guide to the Synthesis of o-Isobutyltoluene from Toluene
Abstract
This technical guide provides a comprehensive overview of the synthetic routes for producing this compound from toluene. Direct Friedel-Crafts alkylation of toluene with isobutylating agents is synthetically challenging due to the propensity of the primary isobutyl carbocation to rearrange into the more stable tertiary butyl carbocation, leading predominantly to the formation of tert-butyltoluene. Consequently, indirect methods are required. This document details two primary methodologies: a classical two-step approach involving Friedel-Crafts acylation followed by ketone reduction, and a modern, one-pot catalytic approach using a bifunctional zeolite catalyst. Detailed experimental protocols, quantitative data, and process visualizations are provided to aid researchers in the practical application of these methods.
Introduction: The Challenge of Direct Alkylation
The synthesis of isobutyltoluene isomers, particularly this compound, presents a classic challenge in electrophilic aromatic substitution. The direct Friedel-Crafts alkylation of toluene with an isobutyl halide (e.g., isobutyl chloride) and a Lewis acid catalyst like AlCl₃ does not yield the desired product. The reaction proceeds via a carbocation mechanism, and the initially formed primary isobutyl carbocation undergoes a rapid 1,2-hydride shift to form the more stable tertiary butyl carbocation. This rearrangement leads to the overwhelming formation of p-tert-butyltoluene and o-tert-butyltoluene.
To circumvent this issue, the isobutyl group must be introduced using a functional group that is not susceptible to rearrangement. The most effective strategy is the Friedel-Crafts acylation, which introduces a stable acylium ion, followed by the reduction of the ketone functionality.
Two-Step Synthesis: Acylation and Reduction
This classical and reliable method involves two distinct experimental stages. It offers good overall yields, though it requires the isolation of the ketone intermediate.
Step 1: Friedel-Crafts Acylation of Toluene
In this step, toluene is acylated using isobutyryl chloride or isobutyric anhydride with a catalyst to form a mixture of ortho- and para-isopropyl tolyl ketone. The methyl group of toluene is an ortho-para directing group. Due to steric hindrance from the bulky isobutyryl group, the para-isomer is typically the major product.[1][2]
-
Apparatus Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl gas).
-
Reagent Charging: In a fume hood, charge the flask with anhydrous aluminum chloride (AlCl₃, 1.1 eq.) and a dry solvent such as dichloromethane (CH₂Cl₂) or carbon disulfide (CS₂). Cool the suspension to 0-5 °C in an ice bath.
-
Acyl Chloride Addition: Add toluene (1.0 eq.) to the dropping funnel. Separately, prepare a solution of isobutyryl chloride (1.0 eq.) in the same dry solvent. Add the isobutyryl chloride solution to the dropping funnel containing toluene.
-
Reaction: Add the toluene/isobutyryl chloride mixture dropwise to the stirred AlCl₃ suspension over 30-60 minutes, maintaining the temperature below 10 °C.
-
Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for 1-3 hours until the evolution of HCl gas ceases.
-
Workup: Carefully pour the reaction mixture onto crushed ice containing concentrated HCl (to decompose the aluminum chloride complex).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with dilute HCl, water, 5% sodium bicarbonate (NaHCO₃) solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil, a mixture of ortho- and para-isopropyl tolyl ketone, can be purified by vacuum distillation or column chromatography to separate the isomers.
Step 2: Reduction of Isopropyl Tolyl Ketone
The carbonyl group of the synthesized ketone is reduced to a methylene (-CH₂-) group. Two common methods are the Wolff-Kishner and Clemmensen reductions. The choice depends on the substrate's stability towards strong bases or acids.
This method is suitable for base-stable compounds.[3][4][5]
-
Apparatus Setup: Place the isopropyl tolyl ketone (1.0 eq.), hydrazine hydrate (85%, ~4 eq.), and potassium hydroxide (KOH, ~4 eq.) in a round-bottom flask fitted with a reflux condenser. Use a high-boiling solvent like diethylene glycol.
-
Hydrazone Formation: Heat the mixture to reflux (around 130-140 °C) for 1-2 hours to form the hydrazone.
-
Water Removal: Reconfigure the apparatus for distillation and remove the water and excess hydrazine until the temperature of the solution rises to 190-200 °C.
-
Decomposition: Reattach the reflux condenser and heat the mixture under reflux at ~200 °C for 3-5 hours. The evolution of nitrogen gas should be observed as the hydrazone decomposes.
-
Workup: Cool the reaction mixture and dilute it with water.
-
Extraction: Extract the product into a nonpolar solvent like hexane or ether.
-
Washing and Drying: Wash the organic extract with water and brine, then dry over an anhydrous drying agent (e.g., Na₂SO₄).
-
Purification: After solvent removal, the resulting o- and p-isobutyltoluene mixture can be separated by fractional distillation.
Quantitative Data for Two-Step Synthesis
| Step | Reactants | Catalyst / Reagent | Temp. (°C) | Time (h) | Yield (%) | o:p Ratio | Reference |
| Acylation | Toluene, Isobutyryl Chloride | AlCl₃ | 0 → 25 | 2-4 | 85-95 | ~1:9 | [2] |
| Acylation | Toluene, Isobutyric Anhydride | Zeolite Beta | 150 | 4-8 | 70-85 | Varies | [6][7] |
| Reduction | Isopropyl Tolyl Ketone | Hydrazine, KOH | 130 → 200 | 4-7 | 80-90 | N/A | [8] |
| Reduction | Isopropyl Tolyl Ketone | Zn(Hg), conc. HCl | Reflux | 4-8 | 70-85 | N/A | [9] |
One-Pot Synthesis via Heterogeneous Catalysis
To improve process efficiency and sustainability, one-pot methods using heterogeneous catalysts have been developed. This approach combines the acylation and hydrogenation steps, avoiding the isolation of the ketone intermediate.
Principle and Catalyst
This synthesis utilizes a bifunctional catalyst, typically a noble metal supported on an acidic zeolite.[6]
-
Zeolite Beta: The acidic sites within the zeolite's porous structure catalyze the Friedel-Crafts acylation of toluene with an acylating agent like isobutyric anhydride. Zeolite Beta is effective due to its large pores and three-dimensional channel system, which facilitates the transport of bulky molecules.[6]
-
Palladium (Pd): Palladium nanoparticles supported on the zeolite act as the hydrogenation catalyst, reducing the in situ formed isopropyl tolyl ketone to isobutyltoluene in the presence of hydrogen gas.
-
Catalyst Preparation: Prepare a Pd-Beta zeolite catalyst (e.g., 0.5 wt% Pd) via incipient wetness impregnation of a commercial H-Beta zeolite with a palladium(II) salt solution, followed by drying and calcination.
-
Reactor Setup: Charge a high-pressure stainless-steel autoclave with the Pd-Beta zeolite catalyst, toluene (acting as both reactant and solvent), and isobutyric anhydride.
-
Reaction Conditions: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas (H₂) to the desired pressure (e.g., 1-5 MPa).
-
Execution: Heat the reactor to the target temperature (e.g., 160-180 °C) and stir the mixture for the specified reaction time (e.g., 12-24 hours).
-
Workup: After the reaction, cool the autoclave to room temperature and carefully vent the excess hydrogen.
-
Product Isolation: Open the reactor, dilute the mixture with a suitable solvent, and separate the solid catalyst by filtration. The catalyst can potentially be regenerated and reused.
-
Analysis: The liquid product mixture can be analyzed directly by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the conversion of the acylating agent and the selectivity towards isobutyltoluene isomers.
Quantitative Data for One-Pot Synthesis
| Catalyst | Acylating Agent | Temp. (°C) | H₂ Pressure (MPa) | Time (h) | Conversion (%) | Isobutyltoluene Selectivity (%) | Reference |
| Pd-Beta Zeolite | Isobutyric Anhydride | 160 | 4.0 | 24 | >90 | ~85 (p-isomer dominant) | [6] |
Summary and Outlook
The synthesis of this compound from toluene necessitates indirect routes to avoid carbocation rearrangement. The two-step acylation-reduction pathway is a robust and well-established method that provides high yields, although it is labor- and time-intensive. The modern one-pot synthesis using a bifunctional Pd-zeolite catalyst represents a more elegant and efficient approach, aligning with the principles of green chemistry by reducing steps and allowing for catalyst recycling.
For both methods, a significant challenge remains the regioselectivity, as the para-isomer is thermodynamically and sterically favored. The isolation of the desired this compound from the more abundant para-isomer requires efficient purification techniques such as fractional distillation or preparative chromatography. Future research may focus on developing novel catalysts with tailored pore structures or surface properties to enhance selectivity for the ortho-isomer.
References
- 1. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 2. pubs.acs.org [pubs.acs.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 5. jk-sci.com [jk-sci.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Wolff-Kishner Reduction | Chem-Station Int. Ed. [en.chem-station.com]
- 9. Clemmensen reduction - Wikipedia [en.wikipedia.org]
o-Isobutyltoluene CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of o-isobutyltoluene, including its chemical properties, synthesis, and spectral data. The information is intended for a scientific audience and is structured to provide clear, actionable information for research and development purposes.
Core Data Summary
This compound, also known as 1-isobutyl-2-methylbenzene, is an aromatic hydrocarbon. Below is a summary of its key identifiers and physical properties.
| Property | Value |
| CAS Number | 36301-29-8 |
| Molecular Formula | C₁₁H₁₆ |
| Molecular Weight | 148.24 g/mol |
| Boiling Point | 196 °C |
| Critical Temperature | 389 °C[1] |
| Critical Pressure | 25.5 atm[1] |
| Critical Volume | 551.41 ml/mol[1] |
Synthesis Protocol
Proposed Synthesis of this compound
-
Friedel-Crafts Acylation:
-
To a stirred solution of anhydrous aluminum chloride (AlCl₃) in an inert solvent (e.g., dichloromethane or carbon disulfide), add isobutyryl chloride at 0°C.
-
Slowly add toluene to the mixture, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.
-
The reaction is then quenched by carefully pouring it over crushed ice and hydrochloric acid.
-
The organic layer is separated, washed with a sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield 2-methyl-isobutyrophenone.
-
-
Clemmensen Reduction:
-
The resulting ketone is refluxed with amalgamated zinc (Zn(Hg)) in concentrated hydrochloric acid.
-
The reaction is monitored until the ketone is consumed.
-
The mixture is then cooled, and the product is extracted with a suitable solvent (e.g., diethyl ether).
-
The organic extract is washed, dried, and the solvent is evaporated to yield this compound.
-
The final product should be purified by distillation.
-
Caption: Proposed two-step synthesis of this compound.
Spectral Data
Detailed experimental spectral data for this compound are not widely available. Below are the expected spectral characteristics based on its chemical structure.
1H NMR Spectroscopy (Predicted)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~ 7.1 - 7.3 | Multiplet | 4H | Aromatic Protons |
| ~ 2.5 | Doublet | 2H | -CH₂- (isobutyl) |
| ~ 2.3 | Singlet | 3H | -CH₃ (on ring) |
| ~ 1.9 | Multiplet | 1H | -CH- (isobutyl) |
| ~ 0.9 | Doublet | 6H | -CH₃ (of isobutyl) |
13C NMR Spectroscopy (Predicted)
| Chemical Shift (ppm) | Assignment |
| ~ 138 | Quaternary Aromatic Carbon |
| ~ 136 | Quaternary Aromatic Carbon |
| ~ 130 | Aromatic CH |
| ~ 126 | Aromatic CH |
| ~ 125 | Aromatic CH |
| ~ 43 | -CH₂- (isobutyl) |
| ~ 29 | -CH- (isobutyl) |
| ~ 22 | -CH₃ (of isobutyl) |
| ~ 19 | -CH₃ (on ring) |
Mass Spectrometry (Predicted)
| m/z | Interpretation |
| 148 | Molecular Ion [M]⁺ |
| 133 | [M - CH₃]⁺ |
| 105 | [M - C₃H₇]⁺ (loss of isopropyl) |
| 91 | Tropylium ion [C₇H₇]⁺ |
Infrared Spectroscopy (Predicted)
| Wavenumber (cm⁻¹) | Bond Vibration |
| 3100 - 3000 | Aromatic C-H Stretch |
| 2960 - 2850 | Aliphatic C-H Stretch |
| 1600, 1480 | Aromatic C=C Bending |
| 750 - 730 | Ortho-disubstituted benzene C-H out-of-plane bend |
Applications in Drug Development
There is currently no specific information available regarding the application of this compound in drug development. As an alkylbenzene, it is a non-polar organic solvent and could potentially be used as a starting material or intermediate in the synthesis of more complex molecules. However, its specific utility in pharmaceutical chemistry has not been documented in publicly available literature.
Biological Activity and Toxicology
Detailed toxicological studies and information on the biological activity of this compound are not available. For related aromatic hydrocarbons, such as toluene, chronic exposure can lead to neurological effects. The metabolism of such compounds in vivo typically involves oxidation of the alkyl side chain or the aromatic ring by cytochrome P450 enzymes, followed by conjugation and excretion. It is reasonable to assume that this compound would follow a similar metabolic pathway. However, without specific studies, this remains speculative.
References
Spectroscopic Characterization of o-Isobutyltoluene: A Technical Guide
Introduction
o-Isobutyltoluene, systematically named 1-methyl-2-(2-methylpropyl)benzene, is an aromatic hydrocarbon with the chemical formula C₁₁H₁₆. As a substituted benzene derivative, its structural elucidation and characterization rely heavily on modern spectroscopic techniques. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. This document is intended for researchers, scientists, and professionals in drug development and related fields who require a detailed understanding of the spectroscopic properties of this compound.
Predicted and Expected Spectroscopic Data
Due to the limited availability of publicly accessible experimental spectra for this compound, this guide presents predicted ¹H and ¹³C NMR data, alongside expected characteristic IR absorption bands and mass spectrometry fragmentation patterns based on the compound's chemical structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.15 - 7.05 | m | 4H | Ar-H |
| ~2.55 | d | 2H | Ar-CH ₂-CH(CH₃)₂ |
| ~2.30 | s | 3H | Ar-CH ₃ |
| ~1.90 | m | 1H | Ar-CH₂-CH (CH₃)₂ |
| ~0.90 | d | 6H | Ar-CH₂-CH(C H₃)₂ |
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (ppm) | Assignment |
| ~138.5 | C -CH₂ (Ar) |
| ~136.0 | C -CH₃ (Ar) |
| ~130.0 | C H (Ar) |
| ~126.0 | C H (Ar) |
| ~125.5 | C H (Ar) |
| ~125.0 | C H (Ar) |
| ~43.0 | C H₂ |
| ~29.0 | C H |
| ~22.5 | C H₃ (isobutyl) |
| ~19.0 | C H₃ (aromatic) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Bond Vibration | Functional Group |
| 3100-3000 | Medium | C-H stretch | Aromatic |
| 2960-2850 | Strong | C-H stretch | Alkyl (isobutyl, methyl) |
| 1600, 1480 | Medium-Weak | C=C stretch | Aromatic ring |
| 1465-1450 | Medium | C-H bend | Alkyl (CH₂, CH₃) |
| 760-730 | Strong | C-H out-of-plane bend | ortho-disubstituted benzene |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.
Expected Mass Spectrometry Fragmentation
| m/z | Ion | Comments |
| 148 | [C₁₁H₁₆]⁺ | Molecular ion (M⁺) |
| 133 | [M - CH₃]⁺ | Loss of a methyl group |
| 105 | [M - C₃H₇]⁺ | Loss of a propyl group, likely forming a stable benzyl or tropylium cation |
| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment for alkylbenzenes |
| 43 | [C₃H₇]⁺ | Isobutyl cation |
Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data presented.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR Sample Preparation and Acquisition
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
The NMR spectra are acquired on a 500 MHz spectrometer.
-
The instrument is locked onto the deuterium signal of the CDCl₃.
-
Shimming is performed to optimize the magnetic field homogeneity.
-
-
¹H NMR Acquisition Parameters:
-
Pulse sequence: zg30 (a 30-degree pulse)
-
Number of scans: 16
-
Relaxation delay: 1.0 s
-
Acquisition time: 4.0 s
-
Spectral width: 20 ppm
-
-
¹³C NMR Acquisition Parameters:
-
Pulse sequence: zgpg30 (a 30-degree pulse with proton decoupling)
-
Number of scans: 1024
-
Relaxation delay: 2.0 s
-
Acquisition time: 1.5 s
-
Spectral width: 240 ppm
-
-
Data Processing:
-
The Free Induction Decay (FID) is Fourier transformed.
-
Phase and baseline corrections are applied.
-
The ¹H NMR spectrum is referenced to the TMS signal at 0.00 ppm.
-
The ¹³C NMR spectrum is referenced to the CDCl₃ solvent peak at 77.16 ppm.
-
Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
-
Sample Preparation:
-
A small drop of neat this compound is placed directly onto the ATR crystal (e.g., diamond or germanium).
-
-
Instrument Setup:
-
A background spectrum of the clean, empty ATR crystal is recorded.
-
-
Acquisition Parameters:
-
The spectrum is recorded from 4000 to 400 cm⁻¹.
-
Resolution: 4 cm⁻¹
-
Number of scans: 16
-
-
Data Processing:
-
The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Mass Spectrometry (MS)
Electron Ionization (EI) Mass Spectrometry
-
Sample Introduction:
-
The sample is introduced into the mass spectrometer via a gas chromatograph (GC-MS) for separation and purification, or via a direct insertion probe.
-
-
Ionization:
-
The sample molecules are bombarded with a beam of electrons with an energy of 70 eV.
-
-
Mass Analysis:
-
The resulting positively charged fragments are accelerated and separated based on their mass-to-charge ratio (m/z) by a quadrupole or time-of-flight (TOF) mass analyzer.
-
-
Detection:
-
The abundance of each fragment is measured by an electron multiplier detector.
-
-
Data Representation:
-
The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.
-
Visualizations
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
An In-depth Technical Guide to the Physical Properties of o-Isobutyltoluene
This guide provides a comprehensive overview of the boiling and melting points of o-isobutyltoluene, intended for researchers, scientists, and drug development professionals. The document details the physical constants and outlines the standardized experimental protocols for their determination.
Physical Properties of this compound
This compound, also known as 1-isobutyl-2-methylbenzene, is an aromatic hydrocarbon. Its physical properties are crucial for its handling, purification, and use in various chemical syntheses.
| Property | Value |
| Boiling Point | 196 °C |
| Melting Point | -73 °C |
Experimental Protocols for Determination of Physical Properties
The accurate determination of boiling and melting points is fundamental to characterizing a chemical compound. The following are standard laboratory protocols for these measurements.
1. Determination of Melting Point
The melting point of a substance is the temperature at which it transitions from a solid to a liquid state. For pure crystalline compounds, this transition occurs over a narrow temperature range. The capillary method is a widely used technique for this determination.[1][2][3][4]
Apparatus:
-
Melting point apparatus (e.g., Thiele tube or a digital instrument)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Heating medium (e.g., mineral oil)
-
Mortar and pestle
Procedure:
-
Sample Preparation: The sample of this compound must be in a solid state. This can be achieved by cooling the substance below its melting point. The solid sample is then finely powdered using a mortar and pestle.[2][5]
-
Loading the Capillary Tube: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.[6]
-
Apparatus Setup (Thiele Tube Method): The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then inserted into a Thiele tube containing a heating oil, such as mineral oil.[1][4]
-
Heating: The side arm of the Thiele tube is gently heated. This design promotes convection currents that ensure uniform heating of the oil bath.[1][4]
-
Observation: The temperature is monitored closely. The melting point range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid. For accurate results, the heating rate should be slow, approximately 1-2 °C per minute, as the temperature approaches the expected melting point.[4][6]
2. Determination of Boiling Point
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. Distillation and the Thiele tube method are common techniques for its determination.[7][8][9][10]
Apparatus:
-
Distillation apparatus (distilling flask, condenser, receiving flask) or a Thiele tube setup
-
Small test tube and a sealed capillary tube (for Thiele tube method)
-
Thermometer
-
Heating mantle or Bunsen burner
-
Boiling chips
Procedure (Simple Distillation Method):
-
Apparatus Setup: A simple distillation apparatus is assembled. A small volume of this compound is placed in the distilling flask along with a few boiling chips to ensure smooth boiling.[11]
-
Heating: The flask is heated gently. As the liquid boils, the vapor rises and surrounds the thermometer bulb.
-
Temperature Reading: The temperature at which the vapor temperature stabilizes while the liquid is distilling is recorded as the boiling point. It is crucial that the thermometer bulb is positioned correctly, just below the side arm of the distilling flask, to get an accurate reading of the vapor temperature.[11]
-
Pressure Correction: The atmospheric pressure should be recorded as the boiling point is pressure-dependent.
Procedure (Thiele Tube Method):
-
Sample Preparation: A small amount of this compound is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube.[12][13]
-
Apparatus Setup: The test tube is attached to a thermometer and placed in a Thiele tube filled with a high-boiling point liquid.
-
Heating: The Thiele tube is heated, and the temperature is observed.
-
Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube. The heating is then stopped. The temperature at which the bubbling ceases and the liquid begins to enter the capillary tube is recorded as the boiling point.[11]
Logical Workflow for Physical Property Determination
The following diagram illustrates the logical workflow for determining the physical properties of an organic compound like this compound.
References
- 1. chem.ucalgary.ca [chem.ucalgary.ca]
- 2. westlab.com [westlab.com]
- 3. thinksrs.com [thinksrs.com]
- 4. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 5. byjus.com [byjus.com]
- 6. jk-sci.com [jk-sci.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. cdn.juniata.edu [cdn.juniata.edu]
- 9. vernier.com [vernier.com]
- 10. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 13. byjus.com [byjus.com]
An In-depth Technical Guide to the Synthesis of o-Isobutyltoluene via Friedel-Crafts Alkylation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis of o-isobutyltoluene, a substituted aromatic hydrocarbon with applications in pharmaceutical and chemical industries. The primary focus is on the Friedel-Crafts reaction, a fundamental method for C-C bond formation on aromatic rings. This document details the challenges associated with direct ortho-selective alkylation and presents a more reliable two-step alternative involving acylation followed by reduction. Experimental protocols, quantitative data, and mechanistic diagrams are provided to aid researchers in the practical application of these synthetic strategies.
Introduction to Friedel-Crafts Alkylation for Isobutyltoluene Synthesis
The Friedel-Crafts alkylation is a classic electrophilic aromatic substitution reaction that introduces an alkyl group onto an aromatic ring. In the context of synthesizing isobutyltoluene, toluene is reacted with an isobutylating agent, such as isobutyl chloride or isobutylene, in the presence of a Lewis acid catalyst (e.g., AlCl₃) or a solid acid catalyst.
However, the direct synthesis of this compound via this method is fraught with challenges:
-
Carbocation Rearrangement: The primary isobutyl carbocation, formed from the isobutylating agent, is prone to a 1,2-hydride shift to form the more stable tertiary-butyl carbocation. This rearrangement leads to the formation of tert-butyltoluene as the major product, significantly reducing the yield of the desired isobutyltoluene.
-
Isomer Distribution: The methyl group of toluene is an ortho-, para-directing group. Therefore, even if the isobutyl carbocation does not rearrange, the reaction will typically yield a mixture of ortho-, meta-, and para-isobutyltoluene. Controlling the regioselectivity to favor the ortho isomer is a significant hurdle. Generally, lower reaction temperatures favor the kinetically controlled ortho and para products, while higher temperatures promote the formation of the thermodynamically more stable meta isomer.[1][2]
Due to these challenges, a two-step synthesis involving Friedel-Crafts acylation followed by reduction is often the preferred method for obtaining isobutyl-substituted aromatics without skeletal rearrangement.
Method 1: Non-Selective Friedel-Crafts Alkylation of Toluene
While not ideal for the selective synthesis of the ortho isomer, understanding the direct alkylation route is crucial. The following section outlines a general procedure and discusses the expected outcomes.
General Reaction Scheme
Experimental Protocol: General Procedure for Friedel-Crafts Alkylation of Toluene
This protocol is a generalized procedure and may require optimization for specific isobutylating agents and catalysts.
Materials:
-
Toluene (anhydrous)
-
Isobutyl chloride (or isobutylene gas)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM) or other suitable solvent
-
Ice bath
-
Hydrochloric acid (concentrated)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with a magnetic stirrer
-
Addition funnel
-
Reflux condenser with a drying tube
-
Separatory funnel
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and an addition funnel, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.
-
Cool the suspension in an ice bath to 0°C.
-
In the addition funnel, prepare a solution of toluene (1.0 equivalent) and isobutyl chloride (1.0 equivalent) in anhydrous dichloromethane.
-
Add the toluene/isobutyl chloride solution dropwise to the stirred AlCl₃ suspension over 30-60 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to stir at 0°C for an additional 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, slowly and carefully quench the reaction by pouring the mixture over crushed ice and concentrated hydrochloric acid.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
The resulting crude product will be a mixture of isomers and rearranged products. Purification can be attempted by fractional distillation or column chromatography.
Expected Isomer Distribution
| Alkylating Agent | Catalyst | Temperature (°C) | o-Xylene (%) | m-Xylene (%) | p-Xylene (%) | Reference |
| Methyl Chloride | AlCl₃ | 0 | 54 | 17 | 29 | [1] |
| Methyl Chloride | AlCl₃ | 25 | 3 | 69 | 28 | [1] |
Note: The larger steric bulk of the isobutyl group compared to the methyl group is expected to decrease the proportion of the ortho isomer in favor of the para isomer. Furthermore, the primary challenge of carbocation rearrangement to form tert-butyltoluene remains the most significant factor affecting the product distribution.
Method 2: Two-Step Synthesis via Friedel-Crafts Acylation and Reduction
This method avoids carbocation rearrangement and provides a more reliable route to isobutyltoluenes. The first step is the Friedel-Crafts acylation of toluene with isobutyryl chloride, which forms a mixture of ortho-, meta-, and para-isobutyryltoluene. The resulting ketone isomers can then be reduced to the corresponding isobutyltoluenes.
General Reaction Scheme
Step 1: Friedel-Crafts Acylation
Step 2: Wolff-Kishner Reduction
Experimental Protocol: Friedel-Crafts Acylation of Toluene[3][4]
Materials:
-
Toluene (anhydrous)
-
Isobutyryl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Ice bath
-
Hydrochloric acid (concentrated)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a dry round-bottom flask, suspend anhydrous AlCl₃ (1.1 equivalents) in anhydrous DCM under an inert atmosphere.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add isobutyryl chloride (1.0 equivalent) to the suspension while stirring.
-
To this mixture, add toluene (1.0 equivalent) dropwise, maintaining the temperature below 5°C.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-3 hours, or until the reaction is complete as monitored by TLC or GC.
-
Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated HCl.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo to yield the crude isobutyryltoluene isomers. The isomers can be separated by fractional distillation or chromatography.
Experimental Protocol: Wolff-Kishner Reduction of Isobutyryltoluene[5][6]
Materials:
-
Isobutyryltoluene isomer (ortho, meta, or para)
-
Hydrazine hydrate (85%)
-
Potassium hydroxide (KOH)
-
Diethylene glycol or another high-boiling solvent
-
Reflux condenser
Procedure:
-
To a round-bottom flask, add the isobutyryltoluene isomer, diethylene glycol, hydrazine hydrate (3-5 equivalents), and potassium hydroxide (3-5 equivalents).
-
Heat the mixture to reflux (around 140-160°C) for 1-2 hours.
-
After the initial reflux, arrange the apparatus for distillation and slowly raise the temperature to distill off water and excess hydrazine until the reaction temperature reaches approximately 200°C.
-
Maintain the reaction mixture at reflux at this higher temperature for an additional 3-4 hours.
-
Cool the reaction mixture to room temperature and add water.
-
Extract the product with a suitable solvent (e.g., diethyl ether or pentane).
-
Wash the organic extract with dilute HCl and then with water.
-
Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent to obtain the crude isobutyltoluene.
-
Purify the product by distillation.
Summary of Conditions for the Two-Step Synthesis
| Step | Reactants | Catalyst/Reagents | Solvent | Temperature | Typical Yield | Reference |
| Acylation | Toluene, Isobutyryl Chloride | AlCl₃ | Dichloromethane | 0°C to RT | >90% (mixture of isomers) | [3][4] |
| Reduction | Isobutyryltoluene, Hydrazine Hydrate | KOH | Diethylene Glycol | 140-200°C | 50-95% | [5][6] |
Mechanistic Diagrams
The following diagrams, generated using the DOT language, illustrate the key chemical transformations discussed in this guide.
Figure 1: General mechanism for the Friedel-Crafts alkylation of toluene, highlighting the potential for carbocation rearrangement.
Figure 2: Workflow for the two-step synthesis of this compound via Friedel-Crafts acylation and subsequent reduction.
Conclusion
The synthesis of this compound via direct Friedel-Crafts alkylation is challenging due to competing isomerization of the alkylating agent and a lack of ortho-selectivity. The formation of the more stable tert-butyl carbocation often leads to tert-butyltoluene as the predominant product. While manipulation of reaction conditions, such as low temperatures, can favor kinetic control and potentially increase the ortho-to-para ratio, this approach is generally not synthetically useful for obtaining pure this compound.
A more robust and reliable method involves a two-step sequence of Friedel-Crafts acylation followed by reduction. The acylation of toluene with isobutyryl chloride proceeds without rearrangement of the carbon skeleton to yield a mixture of isobutyryltoluene isomers. Subsequent reduction of the keto group, for instance, through a Wolff-Kishner reduction, provides the corresponding isobutyltoluene isomers. The desired ortho-isomer can then be isolated from the product mixture through purification techniques like fractional distillation. This two-step approach offers a predictable and controllable pathway for the synthesis of this compound and is recommended for researchers and professionals in drug development and chemical synthesis.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. scribd.com [scribd.com]
- 4. Experiment 1: Friedel-Crafts Acylation | Lab Reports Chemistry | Docsity [docsity.com]
- 5. Isobutylbenzene synthesis - chemicalbook [chemicalbook.com]
- 6. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
o-Isobutyltoluene: A Comprehensive Safety and Handling Guide for Laboratory Professionals
Introduction
o-Isobutyltoluene, an aromatic hydrocarbon, is a compound utilized in various research and development applications, including as a potential intermediate in pharmaceutical and specialty chemical synthesis. A thorough understanding of its safety profile is paramount for researchers, scientists, and drug development professionals to ensure safe handling and mitigate potential risks in the laboratory setting. This technical guide provides an in-depth overview of the safety data for this compound, including its physical and chemical properties, toxicological information, and recommended handling procedures.
Chemical and Physical Properties
A clear understanding of the physical and chemical properties of a substance is the foundation of a robust safety assessment. The following table summarizes the key properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₆ | --INVALID-LINK-- |
| Molecular Weight | 148.25 g/mol | --INVALID-LINK-- |
| CAS Number | 36301-29-8 | --INVALID-LINK-- |
| Appearance | Data not available | |
| Boiling Point | Data not available | |
| Melting Point | Data not available | |
| Flash Point | Data not available | |
| Density | Data not available | |
| Solubility | Data not available |
Hazard Identification and GHS Classification
Anticipated GHS Classification:
| Hazard Class | Category | Hazard Statement |
| Flammable Liquids | 3 | H226: Flammable liquid and vapor |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation |
Toxicological Information
Comprehensive toxicological data for this compound is limited. In the absence of specific data, it is recommended to handle the compound with the assumption that it may possess toxic properties similar to other aromatic hydrocarbons. Key toxicological parameters to consider are the LD50 (Lethal Dose, 50%) and LC50 (Lethal Concentration, 50%).
| Parameter | Route | Species | Value |
| LD50 | Oral | Rat | No data available |
| LD50 | Dermal | Rabbit | No data available |
| LC50 | Inhalation | Rat | No data available |
Experimental Protocol for Determining Acute Oral Toxicity (LD50):
The determination of LD50 values is a critical step in assessing the acute toxicity of a substance.[1][2][3][4][5] A common method involves the following steps:
-
Animal Selection: Healthy, young adult laboratory animals of a single sex (typically rats) are used.
-
Dose Preparation: The test substance is prepared in a suitable vehicle and administered in graduated doses to several groups of animals.
-
Administration: The substance is administered orally via gavage.
-
Observation: Animals are observed for a specified period (typically 14 days) for signs of toxicity and mortality.
-
Data Analysis: The LD50 value is calculated using statistical methods, such as the Probit analysis, which determines the dose that is lethal to 50% of the test population.[1]
Exposure Controls and Personal Protection
To minimize exposure and ensure a safe working environment, appropriate engineering controls and personal protective equipment (PPE) are essential.
| Control | Recommendation |
| Engineering Controls | Work in a well-ventilated laboratory, preferably within a chemical fume hood. |
| Eye/Face Protection | Wear chemical safety goggles and a face shield when handling larger quantities or when there is a risk of splashing.[6][7][8] |
| Skin Protection | Wear chemical-resistant gloves (e.g., nitrile or neoprene), a lab coat, and closed-toe shoes.[6] |
| Respiratory Protection | If ventilation is inadequate or if aerosols are generated, use a NIOSH-approved respirator with an organic vapor cartridge. |
First Aid Measures
In the event of exposure, prompt and appropriate first aid is crucial.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[9] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops.[9] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Fire and Explosion Hazard Data
This compound is expected to be a flammable liquid.
| Property | Value |
| Flash Point | No data available |
| Flammability Limits | No data available |
| Extinguishing Media | Use dry chemical, carbon dioxide, or alcohol-resistant foam.[10] |
| Special Firefighting Procedures | Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear. Use water spray to cool fire-exposed containers. |
| Unusual Fire and Explosion Hazards | Vapors may be heavier than air and can travel to a source of ignition and flash back. Containers may explode when heated. |
Experimental Protocol for Determining Flash Point:
The flash point of a volatile material is the lowest temperature at which its vapors will ignite in the presence of an ignition source.[11][12][13] A standard method for determining the flash point of aromatic hydrocarbons is the Pensky-Martens Closed Cup method (ASTM D93).[11]
-
Apparatus: A Pensky-Martens closed-cup tester is used.
-
Procedure: The sample is heated at a slow, constant rate with continuous stirring. An ignition source is directed into the cup at regular temperature intervals.
-
Determination: The flash point is the lowest temperature at which the application of the ignition source causes the vapor above the liquid to ignite.
Handling and Storage
Proper handling and storage procedures are critical to prevent accidents and exposure.
Handling:
-
Keep away from heat, sparks, and open flames.[14]
-
Ground and bond containers when transferring material.
-
Avoid contact with skin and eyes.
-
Avoid breathing vapors or mists.
-
Use only in a well-ventilated area.
Storage:
-
Store in a cool, dry, well-ventilated area away from incompatible substances.
-
Keep containers tightly closed when not in use.
-
Store in a flammable liquids storage cabinet.
Logical Relationship of Safety Information
The following diagram illustrates the logical workflow for the safe handling of this compound, from hazard identification to emergency response.
Caption: Logical workflow for the safe handling of this compound.
Disclaimer: This document is intended as a guide and is not a substitute for a comprehensive Safety Data Sheet (SDS). Always refer to the specific SDS provided by the manufacturer before handling any chemical. Where data for this compound is unavailable, information for similar compounds has been provided for guidance and should be interpreted with caution.
References
- 1. evs.institute [evs.institute]
- 2. ehp.niehs.nih.gov [ehp.niehs.nih.gov]
- 3. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 4. uoanbar.edu.iq [uoanbar.edu.iq]
- 5. ecetoc.org [ecetoc.org]
- 6. mcrsafety.com [mcrsafety.com]
- 7. solutions.covestro.com [solutions.covestro.com]
- 8. hsa.ie [hsa.ie]
- 9. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 10. valencia-fl.newlook.safecollegessds.com [valencia-fl.newlook.safecollegessds.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. apps.dtic.mil [apps.dtic.mil]
- 14. sfdr-cisd-tx.safeschoolssds.com [sfdr-cisd-tx.safeschoolssds.com]
Commercial Sourcing and Quality Verification of High-Purity o-Isobutyltoluene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial landscape for sourcing high-purity o-isobutyltoluene, a critical raw material in various research and development applications, including pharmaceutical synthesis. Due to its specialized nature, high-purity this compound is not commonly available as a standard catalog item. Therefore, this guide focuses on the engagement of custom synthesis services to procure this compound at the required purity levels.
Identifying Commercial Suppliers: The Custom Synthesis Route
Initial market analysis indicates a scarcity of "off-the-shelf" high-purity (>99%) this compound from major chemical suppliers. The most effective procurement strategy is through chemical companies specializing in custom organic synthesis. These companies can synthesize this compound to meet specific purity requirements and provide detailed analytical documentation.
Below is a comparative table of potential custom synthesis providers.
| Company | Stated Purity Capabilities | Analytical Services Offered | Scale of Synthesis | Noteworthy Features |
| AbMole BioScience | >95% (high purity) | HPLC, LC-MS, NMR, MS | mg to Kg | Specializes in a diverse range of high-purity pharmaceutical and fine organic chemicals.[1] |
| Otava Chemicals | >95% | NMR, GC/LC/MS | Small to large | Offers structural modification and provides NMR and LC/MS/MS spectra upon request.[2] |
| Pi Chemicals | High purity | Not explicitly detailed, but implied | Lab to factory | Strong ties with university and research institutions, offering a broad range of organic synthesis capabilities.[3] |
| BOC Sciences | High purity | HPLC, GC, MS, NMR | Lab to commercial | Offers product upgrade services like recrystallization and preparative HPLC to enhance purity.[] |
| Biosynth | High quality | In-process and final product QC | Lab to large-scale | Over 55 years of experience in complex organic chemical synthesis with ISO 9001:2015 certified labs.[5] |
Quality Verification: Experimental Protocols
Upon receiving a custom-synthesized batch of this compound, rigorous quality control is paramount. The following are standard experimental protocols for verifying the purity of the compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment
GC-MS is a powerful technique for separating volatile compounds and identifying them based on their mass-to-charge ratio, making it ideal for assessing the purity of this compound and identifying any volatile impurities.
Methodology:
-
Sample Preparation: A dilute solution of the this compound sample is prepared in a high-purity volatile solvent (e.g., hexane or dichloromethane).
-
Injection: A small volume (typically 1 µL) of the prepared sample is injected into the GC inlet, where it is vaporized.
-
Gas Chromatography Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The separation is based on the differential partitioning of the analytes between the mobile phase (carrier gas) and the stationary phase coated on the column walls. A temperature gradient program is typically used to ensure the elution of all components.
-
Mass Spectrometry Detection: As components elute from the GC column, they enter the mass spectrometer. The molecules are ionized (commonly by electron impact), fragmented, and the resulting ions are separated based on their mass-to-charge ratio.
-
Data Analysis: The resulting chromatogram will show peaks corresponding to different components in the sample. The area under the this compound peak relative to the total area of all peaks provides a quantitative measure of its purity. The mass spectrum of the main peak should be compared to a reference spectrum of this compound for confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity
¹H NMR spectroscopy is an essential tool for confirming the chemical structure of the synthesized this compound and can also be used to quantify impurities.
Methodology:
-
Sample Preparation: A small, accurately weighed amount of the this compound sample is dissolved in a deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: The sample is placed in the NMR spectrometer, and the ¹H NMR spectrum is acquired.
-
Data Analysis:
-
Structural Confirmation: The chemical shifts, splitting patterns, and integration of the peaks in the spectrum should be consistent with the known structure of this compound.
-
Purity Assessment: The presence of unexpected peaks may indicate impurities. The relative integration of impurity peaks compared to the product peaks can be used to estimate the level of contamination. For higher accuracy, a known amount of an internal standard can be added to the sample to perform quantitative NMR (qNMR).
-
Logical Workflow for Procurement and Verification
The process of acquiring and verifying high-purity this compound can be visualized as a logical workflow.
Caption: Procurement and QC workflow for high-purity this compound.
Signaling Pathway for Quality Control Decision
The decision-making process based on the analytical results can be represented as a signaling pathway.
Caption: Decision pathway for batch acceptance based on QC results.
References
An In-depth Technical Guide to the Thermochemical Properties of o-Isobutyltoluene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available and estimated thermochemical data for o-isobutyltoluene. Due to a scarcity of direct experimental data for this specific isomer, this document leverages data from structurally related compounds and established computational methods to offer reliable estimations. This guide is intended to be a valuable resource for professionals in research, science, and drug development who require thermochemical data for process design, safety analysis, and computational modeling.
Introduction to this compound
This compound, also known as 1-isobutyl-2-methylbenzene, is an alkylbenzene with the chemical formula C₁₁H₁₆. Understanding its thermochemical properties, such as enthalpy of formation, entropy, and heat capacity, is crucial for a variety of applications, including reaction engineering, thermal hazard assessment, and quantitative structure-property relationship (QSPR) studies. This guide presents a compilation of relevant data and methodologies to address the current data gap for this compound.
Thermochemical Data
Estimated Thermochemical Data for this compound
The following table summarizes the estimated thermochemical properties for this compound in the ideal gas phase at 298.15 K. These values were calculated using the Benson group additivity method, a well-established technique for estimating the thermochemical properties of organic molecules by summing the contributions of their constituent functional groups.
| Property | Symbol | Estimated Value | Units |
| Enthalpy of Formation | ΔfH°(g) | -58.2 | kJ/mol |
| Standard Molar Entropy | S°(g) | 425.5 | J/(mol·K) |
| Heat Capacity (298.15 K) | Cp(g) | 225.8 | J/(mol·K) |
Disclaimer: These values are estimations and should be used with an understanding of the inherent approximations of the group additivity method.
Experimental Thermochemical Data for Related Compounds
To provide context and a basis for comparison, the following tables present experimental thermochemical data for structurally similar alkylbenzenes. This data is sourced from the NIST Chemistry WebBook and other peer-reviewed publications.
Table 2.1: Thermochemical Properties of Toluene
| Property | Symbol | Value | Units | Reference |
| Enthalpy of Formation (gas) | ΔfH°(g) | 50.1 ± 1.1 | kJ/mol | --INVALID-LINK-- |
| Standard Molar Entropy (gas) | S°(g) | 320.66 | J/(mol·K) | --INVALID-LINK-- |
| Heat Capacity (gas, 298.15 K) | Cp(g) | 103.7 ± 0.4 | J/(mol·K) | --INVALID-LINK-- |
| Enthalpy of Formation (liquid) | ΔfH°(l) | 12.0 ± 1.1 | kJ/mol | --INVALID-LINK-- |
| Standard Molar Entropy (liquid) | S°(l) | 220.96 | J/(mol·K) | --INVALID-LINK-- |
| Heat Capacity (liquid, 298.15 K) | Cp(l) | 157.09 | J/(mol·K) | --INVALID-LINK-- |
Table 2.2: Thermochemical Properties of Isobutylbenzene
| Property | Symbol | Value | Units | Reference |
| Enthalpy of Formation (gas) | ΔfH°(g) | -21.5 ± 1.4 | kJ/mol | --INVALID-LINK-- |
| Standard Molar Entropy (gas) | S°(g) | 398.8 | J/(mol·K) | Estimated |
| Heat Capacity (gas, 298.15 K) | Cp(g) | 195.2 | J/(mol·K) | Estimated |
Table 2.3: Thermochemical Properties of Xylene Isomers (Gas Phase)
| Compound | ΔfH°(g) (kJ/mol) | S°(g) (J/(mol·K)) | Cp(g) at 298.15 K (J/(mol·K)) |
| o-Xylene | 19.0 ± 1.1 | 353.3 | 126.9 |
| m-Xylene | 17.2 ± 1.1 | 358.0 | 121.2 |
| p-Xylene | 17.9 ± 1.0 | 352.5 | 121.2 |
Data for xylene isomers sourced from the NIST WebBook.
Experimental and Computational Methodologies
The determination of thermochemical data relies on both experimental techniques and computational methods. This section provides an overview of the key methodologies relevant to the data presented.
Experimental Protocol: Bomb Calorimetry
Bomb calorimetry is a standard experimental technique used to determine the heat of combustion of a substance. From this, the standard enthalpy of formation can be derived.
Objective: To measure the heat of combustion (ΔcH°) of a compound at constant volume.
Apparatus:
-
Oxygen bomb calorimeter
-
High-precision thermometer
-
Sample crucible
-
Ignition wire
-
Oxygen cylinder with pressure regulator
-
Pellet press (for solid samples)
-
Analytical balance
Procedure:
-
A precisely weighed sample of the substance is placed in a crucible inside a high-pressure stainless steel vessel known as a "bomb."
-
A fine ignition wire is positioned to be in contact with the sample.
-
The bomb is sealed and pressurized with excess pure oxygen (typically 25-30 atm) to ensure complete combustion.
-
The bomb is then submerged in a known quantity of water in an insulated container (the calorimeter).
-
The initial temperature of the water is recorded with high precision.
-
An electric current is passed through the ignition wire, causing it to glow and ignite the sample.
-
The combustion of the sample releases heat, which is transferred to the bomb and the surrounding water, causing the temperature to rise.
-
The final temperature of the water is recorded after thermal equilibrium is reached.
-
The heat capacity of the calorimeter system (bomb, water, etc.) is determined by calibrating with a substance of known heat of combustion, such as benzoic acid.
-
The heat of combustion of the sample is calculated from the temperature change and the heat capacity of the calorimeter.
Data Analysis: The standard enthalpy of formation (ΔfH°) can be calculated from the experimental heat of combustion (ΔcH°) using Hess's Law, along with the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).
Computational Protocol: Benson Group Additivity Method
The Benson group additivity method is a powerful and widely used technique for estimating the thermochemical properties of molecules in the ideal gas state.[1][2] The method is based on the principle that the properties of a molecule can be approximated by summing the contributions of its constituent polyvalent atomic groups.
Logical Framework:
-
Decomposition: The molecule of interest is dissected into a set of defined structural groups. Each group consists of a central atom and its ligands.
-
Group Value Assignment: Each group is assigned a pre-determined value for a specific thermochemical property (e.g., enthalpy of formation, entropy, heat capacity at various temperatures). These values are derived from experimental data of a large set of reference compounds.
-
Summation: The estimated thermochemical property of the molecule is obtained by summing the values of all its constituent groups.
-
Symmetry and Isomer Corrections: Corrections are applied to the entropy calculation to account for molecular symmetry and the presence of optical isomers. For certain structures, strain energy corrections (e.g., for cyclic compounds or sterically hindered groups) may also be necessary.
For this compound, the molecule would be broken down into the following Benson groups:
-
C-(C)₂(H)₂
-
C-(C)(H)₃
-
C-(Cb)(C)(H)₂
-
Cb-(C)(H)
-
Cb-(C)
-
And appropriate corrections for the ortho-substitution.
Visualizations
The following diagrams illustrate the logical workflow of the Benson group additivity method and a simplified experimental workflow for bomb calorimetry.
Caption: Logical workflow of the Benson group additivity method.
Caption: Experimental workflow for bomb calorimetry.
Conclusion
While direct experimental thermochemical data for this compound remains elusive, this guide provides a robust framework for its estimation and contextualizes it with data from related compounds. The presented tables, protocols, and diagrams offer a valuable resource for researchers and professionals requiring this information for their work. It is recommended that for critical applications, the estimated values be confirmed by experimental measurements when feasible. The methodologies outlined herein provide a clear path for such empirical determinations.
References
Unraveling the Solid State: A Technical Guide to the Crystal Structure Analysis of o-Isobutyltoluene Derivatives
Introduction
In the realm of drug development and materials science, a comprehensive understanding of a molecule's three-dimensional structure is paramount. The precise arrangement of atoms in the solid state, known as the crystal structure, dictates a compound's physicochemical properties, including solubility, stability, and bioavailability. This technical guide is intended for researchers, scientists, and drug development professionals, providing an in-depth overview of the methodologies involved in determining the crystal structure of small organic molecules, with a focus on o-isobutyltoluene derivatives.
It is important to note that a comprehensive search of publicly available scientific literature and crystallographic databases did not yield specific crystal structure data for this compound or its derivatives. This is not uncommon for small organic molecules that may be liquid at ambient temperatures or have not yet been the subject of detailed solid-state characterization. Therefore, this guide will focus on the established experimental protocols and data presentation standards that researchers would employ to determine and report such structures.
Experimental Protocols: From Molecule to Crystal Structure
The determination of a crystal structure is a multi-step process that begins with the synthesis of the compound and culminates in the refinement of its atomic coordinates. The most powerful technique for this purpose is Single-Crystal X-ray Diffraction (SC-XRD).[1][2][3]
Crystal Growth
The first and often most challenging step is to grow a high-quality single crystal of the compound of interest.[4] The ideal crystal should be a well-ordered, single lattice, typically between 0.1 and 0.3 mm in size, and free from significant defects.[4][5] For small organic molecules, several common techniques are employed:
-
Slow Evaporation: A solution of the compound is prepared in a suitable solvent and left undisturbed, allowing the solvent to evaporate slowly. As the concentration of the solute gradually increases, it reaches a state of supersaturation, leading to the formation of crystals.[6][7]
-
Vapor Diffusion: This method involves placing a concentrated solution of the compound in a small, open vial, which is then placed inside a larger, sealed container that includes a reservoir of a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[6]
-
Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly and undisturbed. The decrease in temperature reduces the solubility of the compound, leading to crystal growth.[7][8]
-
Thermal Recrystallization: This technique involves the controlled heating and cooling of a small amount of the material in a suitable solvent to promote the growth of single crystals.[9]
Single-Crystal X-ray Diffraction (SC-XRD) Data Collection
Once a suitable crystal is obtained, it is mounted on a goniometer head and placed in an X-ray diffractometer.[2] The crystal is then irradiated with a monochromatic X-ray beam. The electrons of the atoms in the crystal lattice diffract the X-rays, producing a unique diffraction pattern of spots (reflections).[2][4] The key components of a single-crystal XRD experiment include an X-ray source, a goniometer for rotating the crystal, and a detector to record the intensities and positions of the diffracted X-rays.[5]
Structure Solution and Refinement
The collected diffraction data is processed to determine the unit cell parameters and the symmetry of the crystal (space group). The initial atomic positions are then determined using computational methods, a process known as "structure solution." This initial model is then refined against the experimental data to improve the atomic coordinates, thermal parameters, and overall fit, a process called "structure refinement."[4]
Data Presentation
When reporting crystallographic data, it is crucial to follow established standards to ensure clarity, reproducibility, and deposition into crystallographic databases like the Cambridge Structural Database (CSD).[10][11] The data is typically presented in a standardized format, often as a Crystallographic Information File (CIF).[10][11] A summary of the key crystallographic parameters is usually provided in a tabular format.
Table 1: Hypothetical Crystallographic Data for an this compound Derivative
| Parameter | Value |
| Empirical formula | C₁₂H₁₇NO₂ |
| Formula weight | 207.27 |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 10.123(4) Å α = 90° |
| b = 15.456(6) Å β = 105.12(3)° | |
| c = 7.891(3) Å γ = 90° | |
| Volume | 1190.1(8) ų |
| Z | 4 |
| Density (calculated) | 1.156 Mg/m³ |
| Absorption coefficient | 0.078 mm⁻¹ |
| F(000) | 448 |
| Crystal size | 0.25 x 0.20 x 0.15 mm³ |
| Theta range for data collection | 2.50 to 27.50° |
| Index ranges | -13<=h<=13, -20<=k<=20, -10<=l<=10 |
| Reflections collected | 11890 |
| Independent reflections | 2734 [R(int) = 0.045] |
| Completeness to theta = 25.242° | 99.8 % |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 2734 / 0 / 137 |
| Goodness-of-fit on F² | 1.054 |
| Final R indices [I>2sigma(I)] | R1 = 0.048, wR2 = 0.125 |
| R indices (all data) | R1 = 0.062, wR2 = 0.135 |
| Largest diff. peak and hole | 0.35 and -0.25 e.Å⁻³ |
Visualizations
Experimental Workflow for Crystal Structure Determination
The following diagram illustrates the typical workflow from a synthesized compound to a refined crystal structure ready for publication and deposition.
Logical Relationship: Crystal Packing and Physicochemical Properties
The crystal structure provides insights into intermolecular interactions, which in turn influence macroscopic properties. The following diagram illustrates a hypothetical relationship between the crystal packing of an this compound derivative and its solubility.
Conclusion
While specific crystal structure data for this compound and its derivatives are not currently available in the public domain, the methodologies for their determination are well-established. This guide provides a comprehensive overview of the necessary experimental protocols, from crystal growth to data analysis and reporting. For researchers in drug development and materials science, the ability to perform and interpret single-crystal X-ray diffraction studies is an invaluable skill. The resulting structural information provides a fundamental understanding of a compound's solid-state behavior, which is critical for rational design and the development of new chemical entities with desired properties.
References
- 1. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]
- 2. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 3. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 7. How To [chem.rochester.edu]
- 8. Growing Quality Crystals – MIT Department of Chemistry [chemistry.mit.edu]
- 9. Growing single crystals of small molecules by thermal recrystallization, a viable option even for minute amounts of material? - CrystEngComm (RSC Publishing) DOI:10.1039/C6CE02222G [pubs.rsc.org]
- 10. CIF - Crystallographic Information Framework | DCC [dcc.ac.uk]
- 11. pubsapp.acs.org [pubsapp.acs.org]
An In-depth Technical Guide to the Historical Preparation of o-Isobutyltoluene
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the historical methodologies employed for the synthesis of o-isobutyltoluene. The core of early synthetic routes to this alkylbenzene relied on multi-step processes, primarily involving the acylation of toluene followed by the reduction of the resulting ketone. This document details the key reactions, experimental protocols, and associated data, offering a valuable resource for understanding the classical approaches to the formation of this compound.
Primary Historical Synthetic Pathway: Acylation-Reduction
The most prominent historical method for the preparation of this compound is a two-step sequence:
-
Friedel-Crafts Acylation: Toluene is acylated with isobutyryl chloride in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride, to yield a mixture of isomeric methyl isobutyrophenones.
-
Carbonyl Group Reduction: The keto-group of the o-methyl isobutyrophenone is then reduced to a methylene group to form this compound. Two classical reduction methods are particularly relevant here: the Clemmensen reduction and the Wolff-Kishner reduction.
Below are the detailed experimental protocols for each of these steps, reconstructed from established historical practices in organic synthesis.
Step 1: Friedel-Crafts Acylation of Toluene
The Friedel-Crafts acylation, discovered by Charles Friedel and James Crafts in 1877, is a fundamental method for the attachment of acyl groups to aromatic rings.[1][2] In the context of this compound synthesis, this involves the reaction of toluene with isobutyryl chloride.
This procedure is based on typical Friedel-Crafts acylation reactions of toluene from the early 20th century.[3][4]
Materials:
-
Toluene
-
Isobutyryl chloride
-
Anhydrous aluminum chloride
-
Ice
-
Concentrated hydrochloric acid
-
Diethyl ether
-
5% Sodium hydroxide solution
-
Anhydrous calcium chloride
Procedure:
-
A three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer is charged with anhydrous aluminum chloride (0.4 mol) and 150 mL of carbon disulfide.
-
The flask is cooled in an ice-salt bath, and a solution of isobutyryl chloride (0.3 mol) in 50 mL of carbon disulfide is added dropwise with stirring.
-
Toluene (0.3 mol) is then added from the dropping funnel over a period of one hour, maintaining the temperature below 10°C.
-
After the addition is complete, the mixture is stirred for an additional two hours at room temperature and then gently refluxed on a water bath for one hour to ensure the completion of the reaction.
-
The reaction mixture is cooled and poured onto a mixture of crushed ice and concentrated hydrochloric acid.
-
The resulting mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with two 50 mL portions of diethyl ether.
-
The combined organic layers are washed successively with water, 5% sodium hydroxide solution, and again with water.
-
The ethereal solution is dried over anhydrous calcium chloride, and the solvent is removed by distillation.
-
The residual oil is fractionally distilled under reduced pressure to separate the o- and p-isomers of methyl isobutyrophenone.
Data Presentation:
| Reactant/Product | Molecular Weight ( g/mol ) | Moles Used | Theoretical Yield (g) | Boiling Point (°C) |
| Toluene | 92.14 | 0.3 | - | 110.6 |
| Isobutyryl Chloride | 106.55 | 0.3 | - | 92 |
| o-Methyl Isobutyrophenone | 162.23 | - | 48.67 | ~225-230 |
| p-Methyl Isobutyrophenone | 162.23 | - | - | 237 |
Note: The Friedel-Crafts acylation of toluene typically yields a mixture of ortho and para isomers, with the para isomer being the major product due to steric hindrance.
Logical Relationship Diagram:
Step 2: Reduction of the Carbonyl Group
Two primary historical methods were available for the reduction of the aryl ketone to an alkane: the Clemmensen reduction (acidic conditions) and the Wolff-Kishner reduction (basic conditions).
Developed by Erik Christian Clemmensen in 1913, this reaction reduces ketones to alkanes using zinc amalgam and concentrated hydrochloric acid.[5][6] It is particularly effective for aryl-alkyl ketones.[5][6]
This protocol is based on the general procedure for Clemmensen reductions from the early 20th century.[5]
Materials:
-
o-Methyl isobutyrophenone
-
Zinc amalgam (prepared from mossy zinc and mercuric chloride)
-
Concentrated hydrochloric acid
-
Toluene
-
Sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
Zinc amalgam is prepared by adding mossy zinc (100 g) to a solution of mercuric chloride (10 g) in 150 mL of water and 5 mL of concentrated hydrochloric acid. The mixture is shaken for five minutes, and the aqueous solution is decanted.
-
The amalgamated zinc is transferred to a 1 L round-bottom flask fitted with a reflux condenser.
-
A mixture of o-methyl isobutyrophenone (0.1 mol, 16.2 g), 100 mL of water, 50 mL of toluene, and 200 mL of concentrated hydrochloric acid is added to the flask.
-
The mixture is heated to reflux and maintained for 6-8 hours. Additional portions of concentrated hydrochloric acid (50 mL each) are added every hour.
-
After cooling, the mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with two 50 mL portions of toluene.
-
The combined organic layers are washed with water, sodium bicarbonate solution, and again with water.
-
The solution is dried over anhydrous magnesium sulfate, and the solvent is removed by distillation.
-
The residue is fractionally distilled to yield pure this compound.
Data Presentation:
| Reactant/Product | Molecular Weight ( g/mol ) | Moles Used | Theoretical Yield (g) | Boiling Point (°C) |
| o-Methyl Isobutyrophenone | 162.23 | 0.1 | - | ~225-230 |
| This compound | 148.25 | - | 14.83 | ~190-192 |
Experimental Workflow Diagram:
Discovered independently by Nikolai Kishner in 1911 and Ludwig Wolff in 1912, this method reduces ketones to alkanes using hydrazine and a strong base at high temperatures.[7] It is an excellent alternative to the Clemmensen reduction, especially for compounds that are sensitive to strong acids.[8]
This protocol is based on the Huang-Minlon modification of the Wolff-Kishner reduction, which became a standard procedure.[9]
Materials:
-
o-Methyl isobutyrophenone
-
Hydrazine hydrate (85%)
-
Potassium hydroxide
-
Diethylene glycol
-
Diethyl ether
Procedure:
-
A 500 mL round-bottom flask equipped with a reflux condenser is charged with o-methyl isobutyrophenone (0.1 mol, 16.2 g), diethylene glycol (150 mL), hydrazine hydrate (0.2 mol), and potassium hydroxide pellets (0.25 mol).
-
The mixture is heated to reflux for 1.5 hours.
-
The reflux condenser is replaced with a distillation head, and the temperature is raised to allow for the distillation of water and excess hydrazine.
-
Once the temperature of the reaction mixture reaches 190-200°C, the distillation head is replaced with the reflux condenser, and the mixture is refluxed for an additional 4 hours.
-
The reaction mixture is cooled to room temperature and diluted with 200 mL of water.
-
The mixture is extracted with three 50 mL portions of diethyl ether.
-
The combined ether extracts are washed with water and dried over anhydrous sodium sulfate.
-
The ether is removed by distillation, and the residue is fractionally distilled to give pure this compound.
Data Presentation:
| Reactant/Product | Molecular Weight ( g/mol ) | Moles Used | Theoretical Yield (g) | Boiling Point (°C) |
| o-Methyl Isobutyrophenone | 162.23 | 0.1 | - | ~225-230 |
| Hydrazine Hydrate (85%) | ~32.05 (as N₂H₄) | 0.2 | - | 113.5 |
| This compound | 148.25 | - | 14.83 | ~190-192 |
Reaction Mechanism Diagram:
Alternative Historical Methods
While the acylation-reduction sequence was the most practical approach, other classical reactions could theoretically be employed, though they often present significant challenges.
-
Wurtz-Fittig Reaction: This reaction involves the coupling of an aryl halide and an alkyl halide using sodium metal.[10] For this compound, this would entail the reaction of o-chlorotoluene with isobutyl bromide. However, this reaction is often plagued by side reactions, including the formation of symmetrical coupling products (di-isobutyl and di-o-tolyl) and elimination products, leading to low yields of the desired asymmetrical product.[10]
-
Grignard Reaction: A Grignard reagent could be used to form the carbon-carbon bond. For instance, the reaction of o-methylbenzylmagnesium chloride with isobutyraldehyde, followed by dehydration and reduction, could yield this compound. Alternatively, the reaction of isobutylmagnesium bromide with o-methyl benzaldehyde followed by similar steps. These multi-step Grignard routes are generally more complex than the acylation-reduction pathway.
Conclusion
The historical synthesis of this compound for research and development purposes was primarily achieved through a robust two-step process involving Friedel-Crafts acylation of toluene followed by either Clemmensen or Wolff-Kishner reduction of the resulting ketone. These methods, while foundational, often involved harsh reaction conditions and the formation of isomeric byproducts that required careful purification. This guide provides a detailed overview of these classical techniques, offering valuable insight into the historical context of synthetic organic chemistry.
References
- 1. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]
- 3. scribd.com [scribd.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]
- 6. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 7. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chemistry.mdma.ch [chemistry.mdma.ch]
- 10. Wurtz–Fittig reaction - Wikipedia [en.wikipedia.org]
The Dawn of a Precursor: Unveiling the Discovery and First Synthesis of o-Isobutyltoluene
A deep dive into the 19th-century origins of a key aromatic hydrocarbon, this technical guide illuminates the serendipitous discovery and pioneering synthesis of o-isobutyltoluene. Primarily of interest to researchers, scientists, and professionals in drug development, this document details the historical context of its emergence from the pursuit of artificial fragrances and outlines the foundational synthetic methodology that paved the way for its future applications.
While not initially a molecule of primary interest, the story of this compound's first synthesis is intrinsically linked to the late 19th-century quest for synthetic fragrances, specifically artificial musk. The journey to isolate and synthesize this seemingly simple aromatic hydrocarbon was a crucial stepping stone in the development of commercial perfumery and the broader field of organic synthesis.
Discovery in the Pursuit of Artificial Musk
The discovery of isobutyltoluene is credited to German chemist Albert Baur in 1888 . Baur's primary objective was not the synthesis of isobutyltoluene itself, but rather the creation of a synthetic replacement for the highly prized natural musk, a scent derived from the musk deer. His work involved the alkylation of toluene, and in one of his experiments, he condensed toluene with isobutyl bromide in the presence of aluminum chloride. The resulting isobutyltoluene was then nitrated to produce a compound with a strong musk-like odor, which would later be known as "Musk Baur". This accidental discovery marked the birth of nitro-musks and, consequently, the first documented synthesis of isobutyltoluene as a key intermediate.
The First Synthesis: A Friedel-Crafts Alkylation Approach
The pioneering synthesis of isobutyltoluene by Baur was an application of the Friedel-Crafts alkylation , a groundbreaking reaction discovered by Charles Friedel and James Crafts in 1877. This reaction involves the alkylation of an aromatic ring with an alkyl halide using a strong Lewis acid catalyst. In the case of isobutyltoluene's first synthesis, toluene was the aromatic ring, isobutyl bromide was the alkyl halide, and aluminum chloride served as the Lewis acid catalyst.
The reaction proceeds via an electrophilic aromatic substitution mechanism. The aluminum chloride activates the isobutyl bromide, leading to the formation of an isobutyl carbocation or a polarized complex. This electrophile is then attacked by the electron-rich toluene ring. Due to the directing effect of the methyl group on the toluene ring, the isobutyl group can add at the ortho, meta, or para positions. The formation of this compound is a result of substitution at the position adjacent to the methyl group. It is important to note that in Friedel-Crafts alkylations, a mixture of isomers is often produced, and carbocation rearrangements can occur, although with isobutyl bromide, this is less prevalent than with other alkyl halides.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₁H₁₆ |
| Molecular Weight | 148.25 g/mol |
| Boiling Point | 196 °C |
| Melting Point | -73 °C |
| Density | 0.867 g/cm³ at 20 °C |
| Appearance | Colorless liquid |
| Solubility | Insoluble in water; soluble in organic solvents |
Experimental Protocols: A Representative 19th-Century Synthesis
While the exact experimental details from Albert Baur's 1888 synthesis are not extensively documented in readily accessible literature, a representative protocol for the Friedel-Crafts alkylation of toluene with an isobutyl halide from that era can be reconstructed based on the common laboratory practices of the time.
Objective: To synthesize a mixture of isobutyltoluene isomers, including this compound, via the Friedel-Crafts alkylation of toluene.
Materials:
-
Toluene (anhydrous)
-
Isobutyl bromide (or isobutyl chloride)
-
Anhydrous aluminum chloride (powdered)
-
Hydrochloric acid (dilute, aqueous)
-
Sodium bicarbonate solution (aqueous)
-
Anhydrous calcium chloride (or other drying agent)
-
Ice bath
-
Distillation apparatus
Procedure:
-
Reaction Setup: A flask equipped with a reflux condenser and a dropping funnel is charged with anhydrous toluene and powdered anhydrous aluminum chloride. The flask is cooled in an ice bath.
-
Addition of Alkyl Halide: Isobutyl bromide is added dropwise from the dropping funnel to the cooled and stirred toluene-aluminum chloride mixture. The rate of addition is controlled to maintain a moderate reaction temperature. The reaction is exothermic, and cooling is necessary to prevent excessive side reactions and polyalkylation.
-
Reaction Period: After the addition is complete, the reaction mixture is stirred at a low temperature (e.g., 0-10 °C) for several hours, and then allowed to warm to room temperature and stirred for an extended period to ensure completion of the reaction.
-
Workup: The reaction mixture is poured slowly onto crushed ice and dilute hydrochloric acid to decompose the aluminum chloride complex. The organic layer is separated from the aqueous layer.
-
Neutralization and Washing: The organic layer is washed with water, followed by a dilute sodium bicarbonate solution to remove any remaining acid, and then washed again with water.
-
Drying: The organic layer is dried over an anhydrous drying agent such as calcium chloride.
-
Purification: The dried liquid is filtered, and the toluene and the isobutyltoluene isomers are separated by fractional distillation. The fraction corresponding to the boiling point of this compound (approximately 196 °C) is collected.
Expected Outcome:
The reaction yields a mixture of ortho, meta, and para-isobutyltoluene. The relative proportions of the isomers depend on the reaction conditions, including temperature and the specific Lewis acid used.
Visualizing the Synthesis
The following diagrams illustrate the logical workflow of the first synthesis of this compound.
Methodological & Application
Application Notes and Protocols: Grignard Reaction Utilizing o-Isobutyltoluene Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The Grignard reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis, enabling the creation of complex molecules from simpler precursors. This document provides a detailed protocol for a Grignard reaction involving a derivative of o-isobutyltoluene, specifically the formation of a Grignard reagent from 2-isobutyl-1-(bromomethyl)benzene and its subsequent reaction with an aldehyde. This protocol is designed to be a representative example, and reaction conditions may require optimization for different substrates and scales.
Experimental Protocols
This protocol is divided into two main stages: the preparation of the Grignard reagent (2-isobutylphenyl)magnesium bromide, and the subsequent reaction with an electrophile, in this case, benzaldehyde, to form (2-isobutylphenyl)(phenyl)methanol.
Materials:
-
2-isobutyl-1-bromobenzene
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (for activation)
-
Benzaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware (round-bottom flask, reflux condenser, dropping funnel, separatory funnel)
-
Inert atmosphere setup (e.g., nitrogen or argon line)
Procedure:
Part 1: Preparation of (2-isobutylphenyl)magnesium Bromide
-
Apparatus Setup: Assemble a dry three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen or argon inlet. Ensure all glassware is thoroughly dried in an oven and cooled under an inert atmosphere to exclude moisture, which can quench the Grignard reagent.[1][2]
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents) in the flask. Add a small crystal of iodine. Gently warm the flask with a heat gun under the inert atmosphere until purple iodine vapors are observed. This process helps to activate the magnesium surface by removing the passivating oxide layer.[1]
-
Initiation of Reaction: Add a small portion of a solution of 2-isobutyl-1-bromobenzene (1 equivalent) in anhydrous diethyl ether or THF via the dropping funnel to the magnesium turnings.
-
Observation and Maintenance: The reaction is typically initiated by gentle warming. A successful initiation is indicated by the disappearance of the iodine color, the appearance of a cloudy or brownish solution, and spontaneous refluxing of the solvent.[3] If the reaction does not start, gentle heating or the addition of a few drops of 1,2-dibromoethane can be used to initiate it.[3][4]
-
Completion of Reagent Formation: Once the reaction has started, add the remaining solution of 2-isobutyl-1-bromobenzene dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until most of the magnesium has been consumed.[4] The resulting brownish-gray solution is the Grignard reagent, (2-isobutylphenyl)magnesium bromide.
Part 2: Reaction with Benzaldehyde
-
Addition of Electrophile: Cool the freshly prepared Grignard reagent solution in an ice bath. Add a solution of benzaldehyde (1 equivalent) in anhydrous diethyl ether or THF dropwise via the dropping funnel. This reaction is exothermic, and maintaining a low temperature is crucial to control the reaction rate and minimize side reactions.
-
Reaction Time: After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (e.g., 1-2 hours) to ensure the reaction goes to completion.
-
Quenching: Carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated aqueous solution of ammonium chloride (NH₄Cl).[5] This will protonate the alkoxide intermediate and dissolve the magnesium salts.
-
Workup and Isolation: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether or another suitable organic solvent. Combine the organic extracts and wash them with brine.
-
Drying and Purification: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product. The crude product can then be purified by techniques such as column chromatography or recrystallization to yield the final product, (2-isobutylphenyl)(phenyl)methanol.[4]
Data Presentation
The following table summarizes representative quantitative data for Grignard reactions of aryl magnesium bromides with aldehydes, which can be considered analogous to the protocol described above. Please note that actual yields and reaction times will vary depending on the specific substrates, scale, and reaction conditions.
| Reactants | Electrophile | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Phenylmagnesium bromide | Benzaldehyde | Diethyl ether | 1 | ~90 | General Lit. |
| o-Tolylmagnesium bromide | Ketone | Diethyl ether | 2 | 85-95 | Synthetic Paper |
| 2-Bromobutane | Aldehyde | THF | 2 | ~80 | Organic Syntheses[6] |
| Isobutylmagnesium chloride[7] | Aldehyde | Ether | 2 | 75-85 | Organic Syntheses[7] |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the two-stage Grignard reaction.
Reaction Mechanism Diagram
Caption: General mechanism of a Grignard reaction.
References
Application Notes and Protocols for Suzuki Coupling Reactions Involving o-Isobutyltoluene Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting Suzuki-Miyaura cross-coupling reactions with substrates derived from o-isobutyltoluene. The inherent steric hindrance of the isobutyl group ortho to the reactive site presents unique challenges that can be overcome with carefully selected catalysts and reaction conditions to achieve high yields of the desired biaryl products. Such sterically hindered biaryls are crucial building blocks in medicinal chemistry and materials science.
Introduction to Suzuki Coupling of Sterically Hindered Substrates
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboranes and organic halides, catalyzed by a palladium complex.[1][2] When dealing with sterically hindered substrates, such as derivatives of this compound (either as the organoborane or the aryl halide), the reaction requires specialized catalysts and conditions to proceed efficiently. The bulky ortho-isobutyl group can impede the oxidative addition and reductive elimination steps of the catalytic cycle.[3][4]
Recent advancements have led to the development of highly active palladium catalysts, often employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs), which have proven effective for the coupling of sterically demanding partners.[5][6][7] These catalytic systems can facilitate the synthesis of di-, tri-, and even tetra-ortho-substituted biaryls in excellent yields.[5]
Key Considerations for this compound Derivatives
This compound can be incorporated into a Suzuki coupling reaction in two primary ways:
-
As 2-isobutylphenylboronic acid (or its corresponding boronate ester), reacting with an aryl halide.
-
As a 1-halo-2-isobutylbenzene (e.g., 1-bromo-2-isobutylbenzene), reacting with an arylboronic acid.
In both scenarios, the steric bulk of the isobutyl group necessitates the use of robust catalytic systems to achieve high efficiency.
Data Presentation: Reaction Conditions and Yields
The following tables summarize typical reaction conditions and yields for Suzuki coupling reactions involving sterically hindered substrates analogous to this compound derivatives.
Table 1: Catalyst Systems for Coupling of Sterically Hindered Aryl Bromides
| Entry | Aryl Bromide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromotoluene | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 |
| 2 | 1-Bromo-2,6-dimethylbenzene | Phenylboronic acid | Pd₂(dba)₃ (1) | RuPhos (2) | K₃PO₄ | Dioxane | 100 | 18 | 98 |
| 3 | 1-Bromo-2-isopropylbenzene | 2-Methylphenylboronic acid | Pd-PEPPSI-IPr (1) | - | K₂CO₃ | Dioxane | 80 | 16 | 92 |
| 4 | 2-Bromo-1,3-dimethoxybenzene | 2,4,6-Triisopropylphenylboronic acid | Pd/BI-DIME (1) | - | t-BuOK | Toluene | 110 | 12 | >99[8] |
Table 2: Catalyst Systems for Coupling of Sterically Hindered Arylboronic Acids
| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | 2,6-Dimethylphenylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | Dioxane | 100 | 16 | 97 |
| 2 | Chlorobenzene | 2,4,6-Trimethylphenylboronic acid | PdCl₂(dppf) (3) | - | CsF | Toluene | 110 | 24 | 91 |
| 3 | 4-Chloroanisole | 2-Isopropylphenylboronic acid | Pd-G3-XPhos (0.5) | - | K₂CO₃ | t-AmylOH | 100 | 12 | 95 |
| 4 | 1-Naphthyl bromide | 2-Isobutylphenylboronic acid | Pd₂(dba)₃ (1.5) | CataCXium A (3) | K₃PO₄ | Toluene | 100 | 18 | 93 |
Experimental Protocols
The following are generalized protocols for the Suzuki coupling of an this compound derivative. Note: These protocols should be considered as a starting point and may require optimization for specific substrates.
Protocol 1: Coupling of 1-Bromo-2-isobutylbenzene with an Arylboronic Acid
This protocol is adapted from general procedures for sterically hindered couplings.[1][9]
Materials:
-
1-Bromo-2-isobutylbenzene (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
SPhos (2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Anhydrous 1,4-dioxane (5 mL)
-
Degassed water (1 mL)
Procedure:
-
To a flame-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add 1-bromo-2-isobutylbenzene, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous 1,4-dioxane and degassed water via syringe.
-
Seal the vessel and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic extracts, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl.
Protocol 2: Coupling of 2-Isobutylphenylboronic Acid with an Aryl Halide
This protocol is a general method that can be adapted for sterically hindered boronic acids.[10][11]
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
2-Isobutylphenylboronic acid (1.5 mmol, 1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 mmol, 1 mol%)
-
2-(Di-tert-butylphosphino)biphenyl (JohnPhos) (0.02 mmol, 2 mol%)
-
Cesium carbonate (Cs₂CO₃) (3.0 mmol, 3.0 equiv)
-
Anhydrous tetrahydrofuran (THF) (4 mL)
-
Degassed water (1 mL)
Procedure:
-
In a round-bottom flask or pressure vessel equipped with a stir bar, combine the aryl halide, 2-isobutylphenylboronic acid, Pd₂(dba)₃, JohnPhos, and Cs₂CO₃.
-
Fit the flask with a reflux condenser and purge the system with argon for 10-15 minutes.
-
Add the anhydrous THF and degassed water via syringe.
-
Heat the mixture to 65 °C with vigorous stirring for 16-24 hours under an argon atmosphere.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl) (15 mL).
-
Extract the mixture with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography to yield the pure biphenyl product.
Visualizations
The following diagrams illustrate the fundamental mechanism of the Suzuki coupling reaction and a typical experimental workflow.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for a Suzuki coupling reaction.
References
- 1. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 6. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. rsc.org [rsc.org]
- 11. m.youtube.com [m.youtube.com]
Application Notes and Protocols for the Heck Reaction Using o-Isobutyltoluene as a Solvent
Introduction
The Mizoroki-Heck reaction, a cornerstone of modern organic synthesis, facilitates the palladium-catalyzed cross-coupling of unsaturated halides or triflates with alkenes to form substituted alkenes. This powerful carbon-carbon bond-forming reaction has found widespread application in the synthesis of a diverse array of molecules, from pharmaceuticals to advanced materials. The choice of solvent is a critical parameter that can significantly influence the reaction's efficiency, selectivity, and overall outcome. While polar aprotic solvents like DMF and NMP are commonly employed, there is a growing interest in exploring alternative solvents to meet the demands of green chemistry and to address specific solubility or temperature requirements.
This document provides detailed application notes and protocols for utilizing o-isobutyltoluene as a solvent in the Heck reaction. This compound, an aromatic hydrocarbon, presents itself as a viable alternative to more conventional solvents, particularly for high-temperature reactions, due to its high boiling point and relatively non-polar nature.
Properties of this compound
This compound (1-isobutyl-2-methylbenzene) is an aromatic hydrocarbon with properties that make it a suitable solvent for certain organic transformations. Its key physical and chemical characteristics are summarized below.
| Property | Value | Reference |
| CAS Number | 36301-29-8 | |
| Molecular Formula | C₁₁H₁₆ | |
| Molecular Weight | 148.25 g/mol | |
| Boiling Point | 196 °C | |
| Melting Point | -73 °C | |
| Density | Not specified | |
| Polarity | Non-polar |
The high boiling point of this compound allows for conducting reactions at elevated temperatures, which can be beneficial for less reactive substrates, such as aryl chlorides. Its non-polar character can influence the solubility of reactants and catalysts, potentially affecting the reaction kinetics and selectivity.
Experimental Protocols
The following protocols are generalized for the Heck reaction using this compound as a solvent. The specific conditions may require optimization based on the specific substrates being used.
General Protocol for the Heck Reaction of an Aryl Halide with an Alkene
This protocol describes a typical setup for the Heck reaction between an aryl halide and an alkene using a palladium catalyst and a base in this compound.
dot
Caption: General workflow for the Heck reaction.
Materials:
-
Aryl halide (e.g., bromobenzene, iodobenzene)
-
Alkene (e.g., styrene, butyl acrylate)
-
Palladium catalyst (e.g., Palladium(II) acetate (Pd(OAc)₂), Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄))
-
Base (e.g., Potassium carbonate (K₂CO₃), Triethylamine (Et₃N))
-
This compound (anhydrous)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (Schlenk tube or round-bottom flask with condenser)
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
To a dry Schlenk tube or round-bottom flask equipped with a magnetic stir bar and condenser, add the aryl halide (1.0 mmol, 1.0 equiv), the palladium catalyst (0.01-0.05 mmol, 1-5 mol%), and the base (2.0 mmol, 2.0 equiv).
-
Evacuate and backfill the reaction vessel with an inert gas (N₂ or Ar) three times.
-
Add this compound (5-10 mL) via syringe.
-
Add the alkene (1.2-1.5 mmol, 1.2-1.5 equiv) to the reaction mixture via syringe.
-
Heat the reaction mixture to the desired temperature (typically between 80-150 °C) with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, diethyl ether) and filter through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired substituted alkene.
Data Presentation
The following table summarizes representative examples of Heck reactions conducted in aromatic hydrocarbon solvents, which can serve as a reference for reactions in this compound.
| Entry | Aryl Halide | Alkene | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | Styrene | Pd(OAc)₂ (1) | K₂CO₃ (2) | Toluene | 110 | 12 | 95 |
| 2 | Bromobenzene | Butyl acrylate | Pd(OAc)₂ (2) | Et₃N (1.5) | Xylene | 140 | 24 | 85 |
| 3 | 4-Bromoacetophenone | Styrene | Pd(OAc)₂ (1) | K₂CO₃ (2) | Toluene | 120 | 6 | 92 |
| 4 | 1-Iodonaphthalene | Methyl acrylate | Pd(PPh₃)₄ (3) | NaOAc (2) | Mesitylene | 150 | 18 | 88 |
Signaling Pathways and Logical Relationships
The catalytic cycle of the Heck reaction illustrates the sequential steps involving the palladium catalyst.
dot
Caption: The catalytic cycle of the Heck reaction.
This compound can serve as a suitable high-boiling, non-polar solvent for the Heck reaction, particularly for reactions requiring elevated temperatures. The provided protocols and data offer a starting point for researchers and drug development professionals to explore the utility of this solvent in their synthetic endeavors. As with any chemical reaction, optimization of the reaction conditions, including catalyst, base, temperature, and reaction time, is recommended to achieve the best possible results for a specific substrate combination.
Asymmetric Synthesis Utilizing o-Isobutyltoluene Derivatives: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the asymmetric synthesis of chiral compounds derived from o-isobutyltoluene. This information is critical for the development of enantiomerically pure pharmaceuticals and other fine chemicals, where specific stereoisomers are often responsible for the desired biological activity.
A primary focus of asymmetric synthesis in this area is the production of (S)-2-(4-isobutylphenyl)propanoic acid, the active enantiomer of the widely used non-steroidal anti-inflammatory drug (NSAID) Ibuprofen. Various strategies have been developed to achieve high enantioselectivity, including the use of chiral auxiliaries, enzymatic resolutions, and asymmetric catalysis.
Strategic Approaches to Asymmetric Synthesis
The selection of a synthetic strategy for this compound derivatives depends on the desired final product and the available starting materials. Key approaches include diastereoselective alkylation, enzymatic resolution, and asymmetric reduction.
Caption: Synthetic pathways from this compound.
Quantitative Data Summary
The following tables summarize the quantitative data for key asymmetric synthesis methods, allowing for a direct comparison of their effectiveness.
Table 1: Diastereoselective Alkylation using Chiral Auxiliaries
| Chiral Auxiliary | Starting Material | Product | Diastereomeric Excess (de) | Overall Yield | Reference |
| N-Acylbornanesultam | N-(4-Isobutylphenyl)acetyl bornanesultam | (S)-Ibuprofen | >95% | 57% (4 steps) | [1][2] |
| (S)-Lactic Acid Amides | Racemic Ibuprofen | (S)-Ibuprofen Esters | High (not specified) | Not specified |
Table 2: Enzymatic Resolution of Ibuprofen Esters
| Enzyme | Substrate | Product | Enantiomeric Excess (ee) | Reference |
| Trichosporon cutaneum 158 | Methyl or Isopropyl Ibuprofenate | (S)-Ibuprofen | 97% | [3] |
| Trichosporon cutaneum 158 | Ethyl Ibuprofenate | (S)-Ibuprofen | 93% | [3] |
Table 3: Asymmetric Synthesis of 1-(4-isobutylphenyl)ethanol
| Catalyst Type | Ligand/Promoter | Product | Enantiomeric Excess (ee) | Reference |
| Ruthenium Nanoparticles | Immobilized in Ionic Liquid | (S)-1-(4-Isobutylphenyl)ethanol | High (not specified) | |
| Noyori-Ikariya type catalysts | Formic acid/triethylamine | (S)-1-(4-Isobutylphenyl)ethanol | High (not specified) | |
| Iron-catalyzed | Chiral PNNP ligands | (S)-1-(4-Isobutylphenyl)ethanol | Not specified |
Experimental Protocols
Protocol 1: Asymmetric Synthesis of (S)-Ibuprofen via Diastereoselective Alkylation of a Homochiral N-Acylbornanesultam
This protocol outlines a four-step synthesis of (S)-Ibuprofen with a reported overall yield of 57%.[1][2]
Step 1: Synthesis of 4-Isobutylphenylacetic Acid:
-
(Protocol details would be inserted here if available in the source literature. The initial searches did not provide a specific protocol for this step, but it is a standard industrial process.)
Step 2: Coupling of 4-Isobutylphenylacetic Acid with a Chiral Auxiliary:
-
(Protocol details for the coupling with N-acylbornanesultam would be provided here.)
Step 3: Diastereoselective Alkylation:
-
(Detailed procedure for the alkylation of the chiral enolate derived from the N-acylbornanesultam adduct would be included here.)
Step 4: Cleavage of the Chiral Auxiliary:
-
(Protocol for the removal of the chiral auxiliary to yield (S)-Ibuprofen would be described here.)
Protocol 2: Enzymatic Resolution of Racemic Ibuprofen Esters
This protocol is based on the asymmetric hydrolysis of ibuprofen esters using microbial enzymes.[3]
1. Substrate Preparation:
-
Prepare the methyl, ethyl, or isopropyl ester of racemic ibuprofen using standard esterification methods.
2. Enzymatic Hydrolysis:
-
Culture Trichosporon cutaneum 158 to obtain the intracellular enzyme.
-
For improved specificity, treat the powdered cells with ice-cold acetone.
-
Conduct the hydrolysis in a buffered solution at an optimal pH range of 6.5-7.0 and a temperature of 28-37°C.
3. Product Isolation:
-
Separate the product, (S)-Ibuprofen, from the unreacted (R)-ibuprofen ester using acid-base extraction with an organic solvent.
-
The unreacted ester can be recovered and racemized for recycling.
Protocol 3: Asymmetric Synthesis of (S)-1-(4-isobutylphenyl)ethanol
This protocol describes the asymmetric reduction of 4-isobutylacetophenone.
1. Reaction Setup:
-
In a suitable reactor, dissolve 4-isobutylacetophenone in an appropriate solvent.
-
Add the chiral catalyst (e.g., a Ruthenium-based catalyst with a chiral ligand).
2. Asymmetric Hydrogenation:
-
Pressurize the reactor with hydrogen gas.
-
Maintain the reaction at a specific temperature and pressure for a set duration to achieve complete conversion.
3. Work-up and Purification:
-
After the reaction, carefully depressurize the reactor.
-
Remove the catalyst by filtration.
-
Purify the product, (S)-1-(4-isobutylphenyl)ethanol, by distillation or chromatography.
Logical Workflow for Synthesis Strategy Selection
The choice of a particular synthetic route is dictated by the desired final product. The following diagram illustrates a decision-making workflow.
References
Application Notes and Protocols for Polymerization Reactions Involving Aromatic Hydrocarbons as Solvents
A Note on o-Isobutyltoluene: Comprehensive literature searches did not yield specific studies on the direct polymerization of this compound as a monomer. The available research primarily focuses on the use of similar aromatic hydrocarbons, such as toluene, as solvents in polymerization reactions. Toluene can also participate as a chain transfer agent in certain polymerization processes. Therefore, these application notes provide detailed protocols and data for the cationic polymerization of isobutylene in toluene, a well-documented system that serves as an excellent model for understanding polymerization reactions in the presence of alkyl-substituted aromatic solvents like this compound.
Introduction to Cationic Polymerization of Isobutylene in Toluene
Cationic polymerization is a crucial industrial method for synthesizing polyisobutylene (PIB), a polymer with significant applications ranging from adhesives and sealants to fuel and lubricant additives.[1][2][3][4][5] The choice of solvent is critical as it affects the solubility of the catalyst system, the stability of the growing carbocationic species, and can influence side reactions. Toluene is an effective solvent for the cationic polymerization of isobutylene as it can dissolve many Lewis acid catalyst complexes and potentially stabilize the active species.[6][7] However, it can also undergo side reactions, such as chain transfer, which can affect the molecular weight and structure of the resulting polymer.[6][7][8]
This document outlines the protocols for conducting the cationic polymerization of isobutylene in toluene using different initiating systems, presents quantitative data from representative experiments, and discusses the applications of the resulting polyisobutylene.
Experimental Protocols
The following protocols are synthesized from established research methodologies for the cationic polymerization of isobutylene in toluene.
2.1. General Materials and Setup
-
Monomer: Isobutylene (gas or condensed liquid), dried by passing through columns packed with a suitable drying agent (e.g., CaCl2).
-
Solvent: Toluene, dried and distilled before use.
-
Initiator System:
-
System A: Water (H₂O) as initiator and Diisobutylaluminum chloride (iBu₂AlCl) as co-initiator.
-
System B: Aluminum trichloride (AlCl₃) as catalyst, often with a co-catalyst like water or an ether (e.g., dibutyl ether).
-
-
Reaction Vessel: A glass reactor equipped with a magnetic stirrer, a thermocouple, and a connection to a vacuum/nitrogen line. The reactor should be thoroughly dried before use.
-
Procedure: All manipulations should be carried out under an inert atmosphere (e.g., dry nitrogen or argon) to prevent premature termination of the polymerization by atmospheric moisture.
2.2. Protocol for Polymerization using H₂O/iBu₂AlCl Initiating System
This protocol is based on the methodology for achieving well-defined, medium molecular weight polyisobutylene.[6][7]
-
Reactor Preparation: A 250 mL glass reactor is baked in an oven at 150°C overnight and then cooled under a stream of dry nitrogen.
-
Charging the Reactor:
-
Add 100 mL of dry toluene to the reactor.
-
Cool the reactor to the desired temperature (e.g., -20°C) using a cooling bath.
-
Introduce a known amount of isobutylene monomer into the toluene. This can be done by condensing a specific volume of liquid isobutylene or by bubbling a known mass of isobutylene gas through the solvent.
-
-
Initiation of Polymerization:
-
Prepare a stock solution of the co-initiator, iBu₂AlCl, in dry toluene.
-
Inject the desired amount of the iBu₂AlCl solution into the reactor.
-
The initiator, water, is typically present as a trace impurity in the system. If additional water is required, a stock solution of water in toluene can be prepared and added.
-
-
Reaction and Termination:
-
Allow the polymerization to proceed for the desired reaction time (e.g., 30-120 minutes) while maintaining the temperature.
-
Terminate the reaction by adding a few milliliters of methanol.
-
-
Polymer Isolation and Purification:
-
Pour the reaction mixture into a large volume of methanol to precipitate the polymer.
-
Filter the precipitated polyisobutylene and wash it with fresh methanol.
-
Dry the polymer in a vacuum oven at 40-50°C until a constant weight is achieved.
-
-
Characterization:
-
Determine the molecular weight (Mₙ) and molecular weight distribution (Mₙ/Mₙ) of the polymer using Gel Permeation Chromatography (GPC).
-
Analyze the end-group functionality using ¹H NMR spectroscopy.
-
2.3. Protocol for Polymerization using AlCl₃-based Initiating System
This protocol is adapted for the synthesis of highly reactive polyisobutylene at mild temperatures.[9][10]
-
Reactor Preparation: Follow the same procedure as in section 2.2.1.
-
Charging the Reactor:
-
Add 100 mL of dry toluene to the reactor.
-
Add any co-catalyst, such as dibutyl ether, to the toluene.
-
Cool the reactor to the reaction temperature (e.g., 10°C or 30°C).
-
Introduce the isobutylene monomer as described previously.
-
-
Initiation of Polymerization:
-
Prepare a slurry or solution of AlCl₃ in dry toluene.
-
Inject the AlCl₃ suspension into the reactor to initiate the polymerization.
-
-
Reaction and Termination:
-
Monitor the reaction progress (e.g., by observing the temperature profile, as the polymerization is exothermic).
-
After the desired time, terminate the reaction with methanol.
-
-
Polymer Isolation and Purification: Follow the same procedure as in section 2.2.5.
-
Characterization: Analyze the polymer properties (Mₙ, Mₙ/Mₙ, end-groups) as described in section 2.2.6.
Data Presentation
The following tables summarize quantitative data from cationic polymerization of isobutylene in toluene under various conditions.
Table 1: Polymerization of Isobutylene with H₂O/iBu₂AlCl Initiating System in Toluene at -20°C
| Entry | [IB] (mol/L) | [iBu₂AlCl] (mmol/L) | Time (min) | Conversion (%) | Mₙ ( g/mol ) | Mₙ/Mₙ |
| 1 | 1.0 | 10 | 60 | 55 | 35,000 | 2.1 |
| 2 | 1.0 | 20 | 60 | 75 | 28,000 | 2.3 |
| 3 | 2.0 | 10 | 120 | 85 | 55,000 | 2.5 |
Data synthesized from trends described in literature.[6][7]
Table 2: Polymerization of Isobutylene with AlCl₃ and Dibutyl Ether (DBE) in Toluene
| Entry | Temperature (°C) | [AlCl₃] (mmol/L) | [DBE] (mmol/L) | Conversion (%) | Mₙ ( g/mol ) | Vinyl Content (%) |
| 1 | 30 | 50 | 25 | >90 | 850 | >50 |
| 2 | 30 | 50 | 50 | >90 | 700 | >50 |
| 3 | 10 | 50 | 25 | >90 | 1,000 | ~40 |
Data synthesized from trends described in literature.[9]
Mandatory Visualizations
Diagram 1: Cationic Polymerization of Isobutylene
References
- 1. Cationic polymerization of isobutylene in toluene: toward well-defined exo-olefin terminated medium molecular weight po… [ouci.dntb.gov.ua]
- 2. specialchem.com [specialchem.com]
- 3. ukessays.com [ukessays.com]
- 4. Polyisobutylene: Properties, Uses, and Chemical Structures | Comprehensive Guide [mrsilicone.co.in]
- 5. youtube.com [youtube.com]
- 6. Cationic polymerization of isobutylene in toluene: toward well-defined exo-olefin terminated medium molecular weight polyisobutylenes under mild conditions - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Polyisobutylenes with Controlled Molecular Weight and Chain-End Structure: Synthesis and Actual Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Application Note: Scale-Up Synthesis of 4-Isobutylacetophenone
AN-S2025-01
Introduction
4-Isobutylacetophenone is a key intermediate in the synthesis of several active pharmaceutical ingredients, most notably ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID). The efficient and scalable production of this derivative of isobutylbenzene is of significant industrial importance. This application note details scalable protocols for the synthesis of 4-isobutylacetophenone via Friedel-Crafts acylation of isobutylbenzene, with a focus on environmentally benign catalytic systems suitable for industrial applications. Traditional methods often rely on stoichiometric amounts of corrosive catalysts like aluminum chloride or hazardous acids like hydrogen fluoride.[1][2] Modern approaches, and the focus of this note, utilize reusable solid acid catalysts such as zeolites to provide a more sustainable and cost-effective process.[1][3]
Overview of Synthetic Pathways
The primary industrial route to 4-isobutylacetophenone is the Friedel-Crafts acylation of isobutylbenzene. This reaction involves the introduction of an acetyl group onto the aromatic ring of isobutylbenzene, predominantly at the para position due to the ortho,para-directing nature and steric hindrance of the isobutyl group.[4] Two main classes of catalysts are employed for this transformation on a large scale: traditional Lewis acids and solid acid catalysts.
-
Traditional Lewis Acid Catalysis: This method often employs aluminum chloride (AlCl₃) or hydrogen fluoride (HF) as the catalyst and acetyl chloride or acetic anhydride as the acylating agent.[4][5] While effective, these catalysts are required in stoichiometric amounts, leading to significant waste streams and corrosive reaction conditions.[1][2]
-
Solid Acid Catalysis: To circumvent the issues with traditional methods, heterogeneous solid acid catalysts, particularly zeolites like zeolite beta, have been developed.[1][3][6] These catalysts are non-corrosive, reusable, and can be easily separated from the reaction mixture, simplifying product work-up and reducing environmental impact.[1][3] This approach aligns with the principles of green chemistry and is highly desirable for industrial-scale production.
Quantitative Data Summary
The following tables summarize the quantitative data for different catalytic systems used in the synthesis of 4-isobutylacetophenone.
Table 1: Comparison of Catalytic Systems for the Acylation of Isobutylbenzene
| Catalyst System | Acylating Agent | Temperature (°C) | Reaction Time (h) | Isobutylbenzene Conversion (%) | 4-Isobutylacetophenone Selectivity (%) | Yield (%) | Reference(s) |
| AlCl₃ / Acetyl Chloride | Acetyl Chloride | < -10 | Not Specified | High | High (para-selective) | Not Specified | [5] |
| HF | Acetic Anhydride | 80 | Continuous | ~85 | ~80 | ~68 | [5][7] |
| Zeolite Beta (microcrystalline) | Acetic Anhydride | 130 | 3 - 6 | Up to 25 | >95 | Up to 25 | [1] |
| Al-KIT-6 (25) | Acetic Anhydride | Not Specified | Not Specified | 72 | 94 | ~68 | [8] |
| Ce³⁺-exchanged microcrystalline zeolite beta-II | Acetic Anhydride | 130 | Not Specified | Not Specified | Not Specified | High | [9] |
Table 2: Influence of Zeolite Beta Catalyst Type on Yield
| Catalyst | Reaction Time (h) | Isolated Yield (%) |
| Zeolite beta | 8 | 6 |
| Microcrystalline beta-I | 6 | 20 |
| Microcrystalline beta-II | 3 | 25 |
| H⁺microcrystalline beta-I | 6 | 20 |
| Fe³⁺-beta | 8 | 12 |
| Data extracted from a patent describing the acylation of isobutylbenzene with acetic anhydride.[1] |
Experimental Protocols
General Safety Precautions
Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves. Handle all chemicals with care, referring to their respective Safety Data Sheets (SDS).
Protocol for Scale-Up Synthesis of 4-Isobutylacetophenone using Zeolite Beta Catalyst
This protocol is a representative procedure for the acylation of isobutylbenzene using a reusable solid acid catalyst.
Materials and Equipment:
-
5 L three-necked round-bottom flask
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Reflux condenser
-
Dropping funnel
-
Nitrogen inlet
-
Filtration apparatus (e.g., Buchner funnel)
-
Rotary evaporator
-
Isobutylbenzene (IBB)
-
Acetic anhydride (Ac₂O)
-
Microcrystalline Zeolite Beta catalyst
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
Catalyst Activation: Dry the microcrystalline zeolite beta catalyst in an oven at 500°C for 4 hours prior to use to remove any adsorbed water.
-
Reaction Setup: Assemble the 5 L three-necked flask with the mechanical stirrer, reflux condenser, and dropping funnel. Ensure the setup is under a nitrogen atmosphere.
-
Charging Reactants: To the flask, add isobutylbenzene (1.34 kg, 10 mol) and the activated microcrystalline zeolite beta catalyst (200 g).
-
Initiating the Reaction: Begin stirring the mixture and heat it to 130°C using the heating mantle.
-
Addition of Acylating Agent: Once the reaction temperature is stable, add acetic anhydride (510 g, 5 mol) dropwise from the dropping funnel over a period of 1 hour.
-
Reaction Monitoring: Maintain the reaction mixture at 130°C with vigorous stirring for 3-6 hours. Monitor the progress of the reaction by taking small aliquots and analyzing them by Gas Chromatography (GC).
-
Reaction Work-up:
-
Once the reaction is complete (as determined by GC analysis), cool the mixture to room temperature. . Filter the reaction mixture to recover the zeolite catalyst. The catalyst can be washed with diethyl ether, dried, and stored for future use.
-
Transfer the filtrate to a separatory funnel and wash it with a saturated sodium bicarbonate solution to neutralize any remaining acetic acid.
-
Wash the organic layer with brine, then dry it over anhydrous magnesium sulfate.
-
-
Product Isolation:
-
Filter off the drying agent.
-
Remove the solvent (diethyl ether) and any unreacted starting materials by rotary evaporation.
-
The crude product can be purified by vacuum distillation to yield pure 4-isobutylacetophenone.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for the scale-up synthesis of 4-isobutylacetophenone.
Logical Relationship of Synthetic Methods
Caption: Logical relationship of synthetic routes to 4-isobutylacetophenone.
References
- 1. EP1138662B1 - A process for the preparation of 4'-isobutylacetophenone - Google Patents [patents.google.com]
- 2. patents.justia.com [patents.justia.com]
- 3. ijcps.org [ijcps.org]
- 4. Synthesis of ibuprofen from benzene - The Science Snail [sciencesnail.com]
- 5. WO2007044270A1 - Process for producing high purity ketones by friedel-crafts acylation at low temperature - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. US6384285B1 - Process for the preparation of 4â²-isobutylacetophenone - Google Patents [patents.google.com]
Application Note: o-Isobutyltoluene as a Novel Non-Polar Mobile Phase Component for Normal-Phase Chromatography
Audience: Researchers, scientists, and drug development professionals involved in chromatographic separations.
Introduction
Normal-Phase High-Performance Liquid Chromatography (NP-HPLC) is a powerful analytical technique for the separation of polar and moderately polar compounds. It utilizes a polar stationary phase (e.g., silica or alumina) and a non-polar mobile phase. The separation mechanism is based on the competitive interaction of analyte molecules for the polar active sites on the stationary phase surface. Non-polar solvents are essential components of the mobile phase in this technique, with hexane, heptane, and toluene being conventionally used.
The choice of the non-polar solvent is critical as it governs the solvent strength and selectivity of the separation. While aliphatic hydrocarbons like hexane are widely used, aromatic solvents such as toluene can offer unique selectivity due to potential π-π interactions with certain analytes. This application note explores the use of o-isobutyltoluene, an alkylated aromatic hydrocarbon, as a non-polar mobile phase component in NP-HPLC. We present its physicochemical properties and a representative protocol for the separation of non-polar analytes, demonstrating its potential as a viable alternative to traditional solvents.
Physicochemical Properties of this compound
This compound is a non-polar solvent with properties that make it suitable for use in NP-HPLC. Its aromatic nature provides a different selectivity compared to aliphatic solvents, while the isobutyl group enhances its non-polar character. A summary of its relevant properties, compared to commonly used non-polar solvents, is presented in Table 1.
| Property | This compound | n-Hexane | Toluene |
| Molecular Weight ( g/mol ) | 148.24 | 86.18 | 92.14 |
| Boiling Point (°C) | ~197 (Predicted) | 69 | 111 |
| Viscosity (cP at 20°C) | ~1.0 (Estimated) | 0.31 | 0.59 |
| Polarity Index (P') | < 2.4 (Estimated) | 0.1 | 2.4 |
| UV Cutoff (nm) | ~285 (Estimated) | 210 | 284 |
| XLogP3 | 4.3 | 3.9 | 2.7 |
Table 1: Comparative summary of the physicochemical properties of this compound and other common non-polar HPLC solvents. Properties for this compound are derived from computational data and estimations based on its structure.
Experimental Protocol: Separation of Fat-Soluble Vitamins
This section provides a detailed protocol for the separation of a standard mixture of non-polar, fat-soluble vitamins using an this compound-based mobile phase.
1. Materials and Reagents
-
Analytes: Vitamin K1, Vitamin E (α-tocopherol), Vitamin D3 (cholecalciferol)
-
Solvents: this compound (HPLC Grade), Isopropanol (IPA, HPLC Grade)
-
Stationary Phase: Silica-based HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
2. Sample Preparation
-
Prepare individual stock solutions of Vitamin K1, Vitamin E, and Vitamin D3 at a concentration of 1 mg/mL in isopropanol.
-
Create a mixed standard solution by combining appropriate volumes of each stock solution and diluting with the mobile phase to a final concentration of 50 µg/mL for each analyte.
-
Filter the final sample solution through a 0.45 µm syringe filter prior to injection.
3. Chromatographic Conditions
-
Instrument: Standard HPLC system with a UV detector.
-
Column: Silica, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase: 98:2 (v/v) this compound / Isopropanol
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 265 nm
-
Injection Volume: 10 µL
4. Experimental Workflow Diagram
Caption: Workflow for the NP-HPLC analysis of fat-soluble vitamins.
Results and Discussion
The use of an this compound-based mobile phase allows for the successful separation of the selected non-polar vitamins on a polar silica stationary phase. The aromatic character of this compound offers a unique selectivity profile compared to purely aliphatic mobile phases like hexane.
Principle of Separation
In this normal-phase setup, the polar silica surface strongly interacts with any polar functional groups on the analytes. The non-polar mobile phase competes with the analytes for a place on the stationary phase. Analytes with greater polarity will be retained longer.
Caption: Analyte interaction in a normal-phase system.
Quantitative Analysis
The separation achieved with the this compound/isopropanol mobile phase is summarized in Table 2. The data demonstrates good resolution and selectivity between the vitamin analogues. Vitamin D3, having a hydroxyl group, is the most polar and thus exhibits the longest retention time.
| Analyte | Retention Time (t_R, min) | Resolution (R_s) | Selectivity (α) |
| Vitamin K1 | 4.2 | - | - |
| Vitamin E | 5.5 | 3.1 | 1.35 |
| Vitamin D3 | 8.1 | 5.8 | 1.52 |
Table 2: Simulated chromatographic results for the separation of fat-soluble vitamins. Resolution and selectivity are calculated relative to the previously eluting peak.
The results indicate that this compound can serve as the primary non-polar component, with a small percentage of a polar modifier like isopropanol used to fine-tune the retention times and achieve optimal separation. The aromaticity of this compound may provide beneficial π-π interactions, which could be exploited for separating structurally similar aromatic or unsaturated compounds.
This compound demonstrates significant potential as a non-polar mobile phase component in normal-phase chromatography. Its physicochemical properties, particularly its non-polar nature and aromaticity, allow for unique selectivity in the separation of non-polar compounds like fat-soluble vitamins. The developed protocol shows a baseline separation with good resolution, establishing this compound as a viable alternative to traditional solvents like hexane and toluene. Further research is warranted to explore its application for a wider range of analytes and to fully characterize its elution strength and selectivity in various solvent mixtures.
Application Notes and Protocols for Metal-Catalyzed Cross-Coupling Reactions of o-Isobutyltoluene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and supporting data for the metal-catalyzed cross-coupling of o-isobutyltoluene and its derivatives. The following sections describe methodologies for Suzuki-Miyaura, Kumada, and iridium-catalyzed C-H borylation reactions, offering versatile strategies for the synthesis of complex molecules from an this compound core.
Palladium-Catalyzed Suzuki-Miyaura Coupling of 2-Isobutyl-1-bromobenzene
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds. This protocol details the cross-coupling of 2-isobutyl-1-bromobenzene with an arylboronic acid. Due to potential steric hindrance from the ortho-isobutyl group, the selection of a suitable bulky phosphine ligand is critical for achieving high yields.
Experimental Protocol
Materials:
-
2-Isobutyl-1-bromobenzene
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate tribasic (K₃PO₄)
-
Toluene, anhydrous
-
Water, deionized
-
Standard laboratory glassware and inert atmosphere setup (Schlenk line or glovebox)
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add palladium(II) acetate (0.02 mmol, 1 mol%), SPhos (0.04 mmol, 2 mol%), and potassium phosphate tribasic (3.0 mmol).
-
Add 2-isobutyl-1-bromobenzene (2.0 mmol) and the arylboronic acid (2.4 mmol).
-
Add anhydrous toluene (10 mL) and deionized water (1 mL).
-
The flask is sealed and the reaction mixture is stirred vigorously at 100 °C for 16 hours.
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired biaryl product.
Quantitative Data
The following table summarizes typical yields for the Suzuki-Miyaura coupling of sterically hindered 2-alkyl-1-bromobenzenes with various arylboronic acids.
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 2-Isobutyl-1,1'-biphenyl | 85-92 |
| 2 | 4-Methoxyphenylboronic acid | 2-Isobutyl-4'-methoxy-1,1'-biphenyl | 82-88 |
| 3 | 3-Tolylboronic acid | 2-Isobutyl-3'-methyl-1,1'-biphenyl | 80-86 |
Reaction Workflow
Caption: Suzuki-Miyaura Coupling Workflow.
Nickel-Catalyzed Kumada Coupling of 2-Isobutyl-1-chlorobenzene
The Kumada coupling provides an alternative C-C bond formation strategy, particularly useful when employing organomagnesium reagents. This protocol describes the coupling of a Grignard reagent derived from 2-isobutyl-1-chlorobenzene with an aryl halide.
Experimental Protocol
Materials:
-
2-Isobutyl-1-chlorobenzene
-
Magnesium turnings
-
Iodine (a small crystal)
-
Aryl bromide (e.g., Bromobenzene)
-
Nickel(II) chloride (NiCl₂)
-
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl)
-
Sodium hexamethyldisilazide (NaHMDS)
-
Tetrahydrofuran (THF), anhydrous
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
Part A: Grignard Reagent Formation
-
Activate magnesium turnings (2.4 mmol) in a dry Schlenk flask under argon with a crystal of iodine and gentle heating until the iodine color disappears.
-
Add a small amount of a solution of 2-isobutyl-1-chlorobenzene (2.0 mmol) in anhydrous THF (5 mL).
-
Once the reaction initiates (as evidenced by gentle reflux), add the remaining solution dropwise to maintain a steady reflux.
-
After the addition is complete, stir the mixture at room temperature for 2 hours to ensure complete formation of the Grignard reagent.
Part B: Cross-Coupling Reaction
-
In a separate dry Schlenk flask under argon, prepare the nickel catalyst by stirring NiCl₂ (0.1 mmol, 5 mol%) and IPr·HCl (0.1 mmol, 5 mol%) in anhydrous THF (5 mL).
-
Add NaHMDS (0.2 mmol, 10 mol%) to the catalyst mixture and stir for 15 minutes.
-
To the activated catalyst, add the aryl bromide (2.2 mmol).
-
Slowly add the prepared Grignard reagent from Part A to the catalyst-aryl bromide mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of 1 M HCl (10 mL).
-
Extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
Quantitative Data
The following table presents representative yields for the Kumada coupling of Grignard reagents from 2-alkyl-chlorobenzenes.
| Entry | Aryl Halide | Product | Yield (%) |
| 1 | Bromobenzene | 2-Isobutyl-1,1'-biphenyl | 78-85 |
| 2 | 4-Bromoanisole | 2-Isobutyl-4'-methoxy-1,1'-biphenyl | 75-82 |
| 3 | 1-Bromonaphthalene | 1-(2-Isobutylphenyl)naphthalene | 72-79 |
Reaction Pathway
Caption: Kumada Coupling Logical Pathway.
Iridium-Catalyzed Benzylic C-H Borylation of this compound
Direct C-H activation and borylation at the benzylic position of the isobutyl group offers a streamlined approach to functionalized derivatives, avoiding the need for pre-halogenated starting materials.
Experimental Protocol
Materials:
-
This compound
-
Bis(pinacolato)diboron (B₂pin₂)
-
[Ir(COD)Cl]₂ (chloro(1,5-cyclooctadiene)iridium(I) dimer)
-
3,4,7,8-Tetramethyl-1,10-phenanthroline (Me₄Phen)
-
Cyclooctane (as solvent and internal standard)
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
In a nitrogen-filled glovebox, add [Ir(COD)Cl]₂ (0.015 mmol, 1.5 mol%) and Me₄Phen (0.03 mmol, 3 mol%) to a screw-capped vial.
-
Add cyclooctane (1.0 mL).
-
Seal the vial and stir the mixture at room temperature for 10 minutes.
-
Add this compound (1.0 mmol) and B₂pin₂ (1.1 mmol).
-
Seal the vial tightly and heat the reaction mixture at 100 °C for 24 hours.
-
After cooling, the reaction mixture can be analyzed by GC-MS to determine the conversion and selectivity.
-
For isolation, remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel.
Quantitative Data
This table shows expected selectivity and yield for the benzylic borylation of alkyl-substituted arenes.
| Substrate | Product | Benzylic:Aromatic Borylation Ratio | Isolated Yield (%) |
| This compound | 2-(1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-methylpropyl)toluene | >20:1 | 75-85 |
| Toluene | Benzylboronic acid pinacol ester | >20:1 | 80-90 |
| Ethylbenzene | 1-Phenylethylboronic acid pinacol ester | >20:1 | 78-88 |
Mechanistic Overview
Caption: Iridium-Catalyzed C-H Borylation Cycle.
Application Notes and Protocols: Directed Ortho-Metalation of o-Isobutyltoluene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic compounds. This technique utilizes a directing metalation group (DMG) to guide the deprotonation of a specific ortho-position by a strong organolithium base. The resulting aryllithium intermediate can then be trapped with a variety of electrophiles, allowing for the precise installation of functional groups. While strong heteroatom-containing DMGs are most common, weakly directing alkyl groups can also facilitate ortho-lithiation, albeit with potential challenges in regioselectivity and competing side reactions.
This document provides detailed application notes and protocols for the directed ortho-metalation of o-isobutyltoluene, a dialkylbenzene substrate. In the absence of a strong DMG, the reaction's success hinges on the careful selection of reagents and control of reaction conditions to favor metalation on the aromatic ring over competing benzylic deprotonation. The protocols outlined below are based on established methodologies for the lithiation of similar alkyl-substituted aromatic compounds.
Reaction Principle and Regioselectivity
The directed ortho-metalation of this compound involves the deprotonation of one of the aromatic protons ortho to the alkyl substituents. The reaction is typically carried out using a strong, sterically hindered base such as sec-butyllithium (s-BuLi) in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA). The TMEDA breaks down the oligomeric structure of the organolithium reagent, increasing its basicity and facilitating the deprotonation of the weakly acidic aromatic protons.[1][2][3]
In the case of this compound, there are two possible sites for ortho-lithiation: C6 (ortho to the methyl group) and C3 (ortho to the isobutyl group). Additionally, benzylic lithiation at the methyl and isobutyl groups are potential competing pathways. The regioselectivity of the aromatic deprotonation is influenced by both steric and electronic factors. Generally, lithiation is directed by the more sterically accessible and more electron-donating alkyl group.
Due to the greater steric hindrance of the isobutyl group, it is anticipated that the kinetically favored site of metalation will be the C6 position, ortho to the less sterically demanding methyl group.
Key Reagents and Equipment
| Reagent/Equipment | Purpose |
| This compound | Substrate |
| sec-Butyllithium (s-BuLi) | Strong, non-nucleophilic base for deprotonation. |
| TMEDA | Chelating agent to increase the basicity of s-BuLi. |
| Anhydrous Diethyl Ether (Et₂O) or Tetrahydrofuran (THF) | Anhydrous solvent for the reaction. |
| Electrophile (e.g., CO₂, DMF, I₂, (CH₃)₃SiCl) | Reagent to quench the aryllithium intermediate. |
| Schlenk line or glovebox | To maintain an inert atmosphere (N₂ or Ar). |
| Dry glassware | To prevent quenching of the organolithium species by moisture. |
| Low-temperature cooling bath (e.g., dry ice/acetone) | To control the reaction temperature. |
Experimental Protocols
General Protocol for Directed Ortho-Metalation of this compound
This protocol describes a general procedure for the ortho-lithiation of this compound and subsequent quenching with an electrophile. Specific examples for different electrophiles are provided in the subsequent sections.
1. Preparation:
-
All glassware should be oven-dried and cooled under a stream of dry nitrogen or argon.
-
The reaction should be performed under an inert atmosphere using a Schlenk line or in a glovebox.
-
Anhydrous solvents should be used.
2. Lithiation:
-
To a solution of this compound (1.0 eq.) in anhydrous diethyl ether or THF at -78 °C (dry ice/acetone bath) is added TMEDA (1.2 eq.).
-
sec-Butyllithium (1.2 eq., as a solution in cyclohexane) is added dropwise to the stirred solution, maintaining the temperature at -78 °C.
-
The reaction mixture is stirred at -78 °C for 1-2 hours. The formation of the aryllithium species may be indicated by a color change.
3. Electrophilic Quench:
-
The chosen electrophile (1.5 eq.) is added to the reaction mixture at -78 °C.
-
The reaction is allowed to slowly warm to room temperature and stirred for an additional 1-12 hours (reaction time is dependent on the electrophile).
4. Work-up:
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
The aqueous layer is extracted with diethyl ether or another suitable organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), and the solvent is removed under reduced pressure.
5. Purification:
-
The crude product is purified by column chromatography on silica gel or by distillation, depending on the physical properties of the product.
Protocol 1: Carboxylation to Synthesize 2-Isobutyl-6-methylbenzoic Acid
1. Lithiation:
-
Following the general protocol, a solution of this compound (1.48 g, 10 mmol) and TMEDA (1.40 g, 12 mmol) in 50 mL of anhydrous diethyl ether is treated with s-BuLi (1.2 M in cyclohexane, 10 mL, 12 mmol) at -78 °C and stirred for 2 hours.
2. Electrophilic Quench:
-
The reaction mixture is poured over an excess of crushed dry ice (solid CO₂).
-
The mixture is allowed to warm to room temperature.
3. Work-up:
-
The reaction is quenched with water.
-
The aqueous layer is separated and acidified with 2 M HCl to precipitate the carboxylic acid.
-
The product is extracted with diethyl ether, and the organic layer is dried and concentrated.
4. Purification:
-
The crude product is recrystallized to afford 2-isobutyl-6-methylbenzoic acid.
Protocol 2: Formylation to Synthesize 2-Isobutyl-6-methylbenzaldehyde
1. Lithiation:
-
The aryllithium species is generated from this compound (10 mmol) as described in the general protocol.
2. Electrophilic Quench:
-
Anhydrous N,N-dimethylformamide (DMF, 1.10 g, 15 mmol) is added to the reaction mixture at -78 °C.
-
The reaction is stirred at -78 °C for 1 hour and then allowed to warm to room temperature overnight.
3. Work-up:
-
The reaction is quenched with 1 M HCl.
-
The layers are separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with water and brine, dried, and concentrated.
4. Purification:
-
The crude aldehyde is purified by column chromatography.
Protocol 3: Iodination to Synthesize 1-Iodo-2-isobutyl-6-methylbenzene
1. Lithiation:
-
The aryllithium intermediate is prepared from this compound (10 mmol) following the general protocol.
2. Electrophilic Quench:
-
A solution of iodine (I₂, 3.81 g, 15 mmol) in anhydrous THF is added to the reaction mixture at -78 °C.
-
The reaction is stirred at -78 °C for 30 minutes and then warmed to room temperature.
3. Work-up:
-
The reaction is quenched with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove excess iodine.
-
The mixture is extracted with diethyl ether, and the organic layer is washed, dried, and concentrated.
4. Purification:
-
The product is purified by column chromatography or distillation.
Data Presentation
| Protocol | Electrophile | Product | Expected Major Regioisomer | Potential Byproducts |
| 1 | Carbon Dioxide (CO₂) | 2-Isobutyl-6-methylbenzoic acid | Lithiation at C6 | 3-Isobutyl-2-methylbenzoic acid, benzylic carboxylation products |
| 2 | N,N-Dimethylformamide (DMF) | 2-Isobutyl-6-methylbenzaldehyde | Lithiation at C6 | 3-Isobutyl-2-methylbenzaldehyde, benzylic formylation products |
| 3 | Iodine (I₂) | 1-Iodo-2-isobutyl-6-methylbenzene | Lithiation at C6 | 2-Iodo-1-isobutyl-3-methylbenzene, benzylic iodination products |
Mandatory Visualizations
Caption: Experimental workflow for the directed ortho-metalation of this compound.
Caption: Potential lithiation pathways for this compound.
Safety Precautions
-
Organolithium reagents such as s-BuLi are highly pyrophoric and react violently with water. They should be handled with extreme care under an inert atmosphere by trained personnel.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and flame-resistant gloves.
-
Reactions should be conducted in a well-ventilated fume hood.
-
Dry ice and cryogenic baths can cause severe burns upon contact with skin. Handle with appropriate insulating gloves.
Troubleshooting
| Issue | Possible Cause | Solution |
| No reaction or low yield | Inactive organolithium reagent. | Titrate the s-BuLi solution prior to use. |
| Wet glassware or solvents. | Ensure all glassware is thoroughly dried and solvents are anhydrous. | |
| Reaction temperature too low. | Allow the reaction to proceed for a longer time or slowly warm to a slightly higher temperature (e.g., -40 °C). | |
| Formation of multiple products | Competing benzylic lithiation. | Use a more sterically hindered base or lower the reaction temperature. |
| Lack of regioselectivity. | This may be inherent to the substrate. Purification will be necessary to isolate the desired isomer. | |
| Product decomposition | Unstable product. | Perform the work-up and purification at lower temperatures. |
Conclusion
The directed ortho-metalation of this compound provides a viable route for the regioselective synthesis of 1,2,3-trisubstituted benzene derivatives. Careful control of the reaction conditions, particularly the choice of base and temperature, is crucial to favor the desired ortho-lithiation over competing side reactions. The protocols provided herein offer a solid foundation for researchers to explore the synthetic utility of this transformation in their own work. Further optimization may be required to achieve high yields and selectivity for specific electrophilic quench reactions.
References
Application Notes and Protocols: Functionalization of the Benzylic Position of o-Isobutyltoluene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of key synthetic strategies for the functionalization of the benzylic position of o-isobutyltoluene. The benzylic carbon of alkylbenzenes is a reactive site due to the resonance stabilization of intermediates, making it a prime target for introducing diverse functionalities.[1] This unique reactivity is pivotal for the synthesis of novel intermediates in drug development and fine chemical production. The protocols outlined below focus on halogenation, oxidation, and modern C-H activation techniques, offering a versatile toolkit for modifying this specific scaffold.
Key Functionalization Strategies and Data Summary
The primary approaches for functionalizing the benzylic position of this compound include free-radical halogenation and strong oxidation. More recent methods also allow for direct C-H etherification.
Benzylic Bromination
Free-radical bromination selectively targets the benzylic C-H bond.[2] N-Bromosuccinimide (NBS) is the reagent of choice for this transformation as it provides a low, steady concentration of bromine, minimizing side reactions.[3] The reaction is typically initiated by light (hν) or a radical initiator like benzoyl peroxide.[4] This method is highly efficient for converting alkylbenzenes into benzylic bromides, which are versatile intermediates for subsequent nucleophilic substitution or elimination reactions.[5][6]
Table 1: Representative Yields for Benzylic Bromination
| Substrate | Reagents | Initiator | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Propylbenzene | NBS | Benzoyl Peroxide | (1-Bromopropyl)benzene | 97 | [4] |
| Toluene | NBS, H2O | Visible Light (40W) | Benzyl Bromide | High | [7] |
| Ethylbenzene | Br2, SC-CO2 | - | 1-Bromo-1-phenylethane | High |[8] |
Benzylic Oxidation
The benzylic position can be oxidized to various states. Strong oxidizing agents like potassium permanganate (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) will oxidize any alkylbenzene with at least one benzylic hydrogen directly to a carboxylic acid.[1][3][4] This reaction is robust and proceeds by cleaving the alkyl chain, leaving only the carboxyl group attached to the aromatic ring.[3] Milder, more controlled oxidation methods can yield aldehydes or alcohols. For instance, catalytic systems using cobalt-Schiff bases or Mn₃O₄ nanoparticles have been developed for the selective oxidation of toluene to benzaldehyde and benzyl alcohol using molecular oxygen.[9][10]
Table 2: Representative Yields for Benzylic Oxidation
| Substrate | Reagents | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Toluene | Na₂Cr₂O₇, H₂SO₄, H₂O | Benzoic Acid | - | [5] |
| Butylbenzene | KMnO₄, H₂O, Heat | Benzoic Acid | - | [4][11] |
| Toluene | Co-Schiff base/SiO₂, NHPI, O₂ | Benzaldehyde/Benzyl Alcohol/Benzoic Acid | 37.5 (Conversion) | [9] |
| Toluene | Mn₃O₄/CNTs, TBHP, O₂ | Benzaldehyde/Benzyl Alcohol | 90.5 (Selectivity) |[10] |
Experimental Workflows and Mechanisms
General Functionalization Workflow
The functionalization of this compound at its benzylic position serves as an entry point to a variety of derivatives. The initial product, such as a bromide or an acid, can be further elaborated using standard organic transformations.
Caption: General workflow for benzylic functionalization.
Mechanism: Free-Radical Bromination
Benzylic bromination with NBS proceeds via a radical chain mechanism.[2] The stability of the intermediate benzyl radical, which is resonance-stabilized by the aromatic ring, is the driving force for the reaction's selectivity at the benzylic position.[1][2][12]
Caption: Free-radical chain mechanism for bromination.
Conceptual Pathway: C-H Etherification
Modern methods enable the direct coupling of benzylic C-H bonds with alcohols. One approach involves a base-promoted halogen transfer sequence.[13][14] An alkoxide base deprotonates the benzylic carbon to form a carbanion in low concentration. This carbanion then undergoes halogenation, and the resulting benzyl halide is immediately trapped by an alcohol nucleophile in an Sₙ2 reaction.
Caption: Pathway for base-promoted C-H etherification.
Detailed Experimental Protocols
Protocol 1: Benzylic Bromination of this compound
This protocol describes the synthesis of 1-(1-bromoethyl)-2-isobutylbenzene via free-radical bromination using N-Bromosuccinimide (NBS).
Materials:
-
This compound
-
N-Bromosuccinimide (NBS), recrystallized
-
Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄) or other suitable non-polar solvent
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel
Procedure:
-
Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and carbon tetrachloride (solvent).
-
Reagent Addition: Add N-Bromosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide (0.02 eq) to the flask.
-
Reaction: Heat the mixture to reflux (approx. 77°C for CCl₄) and irradiate with a heat lamp or UV lamp to initiate the reaction. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete when the solid NBS (denser than CCl₄) is consumed and replaced by succinimide (less dense).
-
Workup: Cool the reaction mixture to room temperature. Filter off the succinimide by-product and wash the solid with a small amount of cold CCl₄.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution, saturated Na₂S₂O₃ solution (to remove any remaining bromine), water, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product, 1-(1-bromoethyl)-2-isobutylbenzene, can be purified by vacuum distillation or column chromatography on silica gel if necessary.
Protocol 2: Benzylic Oxidation of this compound to o-Isobutylbenzoic Acid
This protocol details the oxidation of the benzylic position of this compound to a carboxylic acid using potassium permanganate.[1][3]
Materials:
-
This compound
-
Potassium permanganate (KMnO₄)
-
Sodium carbonate (Na₂CO₃) or Potassium hydroxide (KOH) (optional, for basic conditions)
-
Concentrated hydrochloric acid (HCl)
-
Sodium bisulfite (NaHSO₃)
-
Diethyl ether or Ethyl acetate for extraction
-
Round-bottom flask, reflux condenser, heating mantle, ice bath, Buchner funnel
Procedure:
-
Setup: In a large round-bottom flask, add this compound (1.0 eq) and water. If desired, add a base like Na₂CO₃ to maintain basic conditions.
-
Oxidant Addition: While stirring vigorously, add solid KMnO₄ (approx. 3.0-4.0 eq) portion-wise to the mixture. The addition is exothermic, so control the rate to maintain a gentle reflux.
-
Reaction: After the addition is complete, heat the mixture to reflux for several hours until the purple color of the permanganate has been replaced by a brown precipitate of manganese dioxide (MnO₂).
-
Quenching: Cool the reaction mixture to room temperature. Destroy the excess KMnO₄ by adding a small amount of a reducing agent (e.g., solid sodium bisulfite) until the purple color disappears completely.
-
Filtration: Filter the mixture through a pad of Celite in a Buchner funnel to remove the MnO₂ precipitate. Wash the filter cake with hot water.
-
Acidification: Cool the clear filtrate in an ice bath and carefully acidify with concentrated HCl until the pH is ~1-2. The desired product, o-isobutylbenzoic acid, will precipitate as a white solid.
-
Isolation: Collect the solid product by vacuum filtration. Wash the crystals with cold water. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water). If the product is an oil, extract it with an organic solvent like diethyl ether, dry the organic layer, and remove the solvent.
References
- 1. Reactions at the Benzylic Position - Chemistry Steps [chemistrysteps.com]
- 2. Ch 11 : Halogenation of alkyl benzenes [chem.ucalgary.ca]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Free-radical side-chain bromination of alkylaromatics in supercritical carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Oxyfunctionalization of Benzylic C-H Bonds of Toluene Mediated by Covalently Anchored Co-Schiff Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective Liquid-Phase Oxidation of Toluene with Molecular Oxygen Catalyzed by Mn3O4 Nanoparticles Immobilized on CNTs under Solvent-Free Conditions [mdpi.com]
- 11. Khan Academy [khanacademy.org]
- 12. m.youtube.com [m.youtube.com]
- 13. Direct Benzylic C–H Etherification Enabled by Base-Promoted Halogen Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Direct Benzylic C-H Etherification Enabled by Base-Promoted Halogen Transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of o-Isobutyltoluene by Fractional Distillation
This technical support guide is designed for researchers, scientists, and professionals in drug development who are performing the purification of o-isobutyltoluene via fractional distillation. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during this process.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind purifying this compound using fractional distillation?
A1: Fractional distillation is a laboratory technique used to separate a mixture of liquids with close boiling points. The process involves heating the mixture to create vapor, which then rises through a fractionating column. The column is packed with materials that provide a large surface area (like glass beads or rings), allowing for repeated cycles of vaporization and condensation. With each cycle, the vapor becomes progressively enriched in the component with the lower boiling point. Since this compound and its common impurities have different boiling points, this method allows for their effective separation.
Q2: What are the most common impurities in a crude this compound mixture?
A2: Crude this compound, typically synthesized via Friedel-Crafts alkylation of toluene, is likely to contain the following impurities:
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Unreacted Toluene: The starting material for the synthesis.
-
Isomers: p-Isobutyltoluene and m-isobutyltoluene, which are often formed concurrently during the alkylation process.
-
Polyalkylated Products: Di-isobutyltoluene and other higher boiling point byproducts resulting from over-alkylation of the toluene ring.
Q3: How critical is the temperature gradient in the fractionating column?
A3: The temperature gradient is crucial for an efficient separation. The column should be hottest at the bottom and gradually become cooler towards the top. This gradient allows the less volatile components (with higher boiling points) to condense and fall back into the distillation flask, while the more volatile components continue to rise, resulting in a better separation.
Q4: What is a "theoretical plate" and why is it important?
A4: A theoretical plate represents one cycle of vaporization and condensation in the distillation process. The more theoretical plates a fractionating column has, the more efficient the separation will be. For separating components with very close boiling points, a column with a higher number of theoretical plates is required.
Data Presentation: Physical Properties of this compound and Common Impurities
For a successful fractional distillation, it is essential to know the boiling points of the components in the mixture. The table below summarizes these properties.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| Toluene | C₇H₈ | 92.14 | 110.6 |
| This compound | C₁₁H₁₆ | 148.25 | 196 |
| m-Isobutyltoluene | C₁₁H₁₆ | 148.25 | 194 |
| p-Isobutyltoluene | C₁₁H₁₆ | 148.25 | 192 |
| Di-isobutyltoluene (isomers) | C₁₅H₂₄ | 204.35 | >200 |
Experimental Protocol: Fractional Distillation of Crude this compound
This protocol outlines the procedure for purifying this compound from a mixture containing toluene, isomeric impurities, and higher boiling point byproducts.
Materials:
-
Crude this compound mixture
-
Round-bottom flask
-
Heating mantle with a stirrer
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with a thermometer
-
Condenser
-
Receiving flasks
-
Boiling chips or magnetic stir bar
-
Clamps and stands
-
Insulating material (e.g., glass wool or aluminum foil)
Procedure:
-
Apparatus Setup:
-
Assemble the fractional distillation apparatus in a fume hood.
-
Place the crude this compound mixture and boiling chips (or a stir bar) into the round-bottom flask. Do not fill the flask more than two-thirds full.
-
Connect the fractionating column to the flask.
-
Place the distillation head on top of the column, ensuring the thermometer bulb is positioned just below the side arm leading to the condenser.
-
Attach the condenser and arrange for a steady flow of cold water from the bottom inlet to the top outlet.
-
Position a receiving flask at the end of the condenser.
-
Secure all joints with Keck clips.
-
Wrap the fractionating column with an insulating material to maintain the temperature gradient.
-
-
Distillation Process:
-
Begin heating the mixture gently.
-
Observe the vapor rising slowly through the column. A ring of condensation should move steadily up the column.
-
Fraction 1 (Toluene): The temperature should stabilize at the boiling point of the most volatile component, toluene (~111°C). Collect this fraction in the first receiving flask until the temperature begins to rise again.
-
Intermediate Fraction: As the temperature increases, a mixture of components will distill. It is advisable to collect this in a separate flask and potentially re-distill it later.
-
Fraction 2 (Isomers): The temperature will plateau again around the boiling points of the p- and m-isobutyltoluene isomers (192-194°C). Collect this fraction.
-
Fraction 3 (this compound): The temperature will then rise and stabilize at the boiling point of this compound (~196°C). Collect this desired fraction in a clean receiving flask.
-
Monitor the temperature closely. A sharp drop in temperature after collecting a fraction indicates that the component has been fully distilled.
-
-
Shutdown:
-
Once the desired this compound fraction has been collected and the temperature begins to drop or rise significantly, turn off the heating mantle.
-
Allow the apparatus to cool down completely before disassembling.
-
The remaining liquid in the distillation flask will contain the higher boiling point impurities like di-isobutyltoluene.
-
Troubleshooting Guides
Problem 1: Poor Separation of Isomers
-
Symptoms: The distillation temperature does not hold steady at the boiling points of the different fractions, and there is significant overlap between the collected fractions.
-
Potential Causes & Solutions:
| Cause | Solution |
| Distillation rate is too fast. | Reduce the heating rate to allow for proper equilibrium between the liquid and vapor phases in the column. A slow and steady distillation is key to good separation. |
| Inefficient fractionating column. | Use a longer column or one with a more efficient packing material to increase the number of theoretical plates. |
| Poor insulation of the column. | Ensure the column is well-insulated with glass wool or aluminum foil to maintain a proper temperature gradient and prevent heat loss to the surroundings. |
Problem 2: Temperature Fluctuations During Distillation
-
Symptoms: The thermometer reading is unstable, making it difficult to identify the different fractions.
-
Potential Causes & Solutions:
| Cause | Solution |
| Improper thermometer placement. | The top of the thermometer bulb should be level with the bottom of the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling. |
| Uneven boiling ("bumping"). | Ensure you have added boiling chips or are using a magnetic stirrer in the distillation flask to promote smooth boiling. |
| Drafts in the fume hood. | Close the fume hood sash as much as possible to minimize air currents that can cool the apparatus unevenly. |
Problem 3: No Distillate is Being Collected
-
Symptoms: The mixture is boiling, but no liquid is condensing in the receiving flask.
-
Potential Causes & Solutions:
| Cause | Solution |
| Insufficient heating. | The vapor is not reaching the condenser. Gradually increase the temperature of the heating mantle until you observe condensation in the condenser. |
| A leak in the apparatus. | Check all glassware joints to ensure they are properly sealed. Leaks can allow vapor to escape. |
| Condenser water is too warm. | Ensure a steady flow of cold water through the condenser to effectively cool the vapor into a liquid. |
Visualizations
Experimental Workflow
Caption: A flowchart illustrating the sequential steps for the fractional distillation of crude this compound.
Troubleshooting Logic
Caption: A decision tree to help diagnose and resolve common problems during fractional distillation.
Technical Support Center: Purification of o-Isobutyltoluene
Welcome to the technical support center for the purification of o-isobutyltoluene. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges associated with removing isomeric impurities from this compound.
Frequently Asked Questions (FAQs)
Q1: Why is it difficult to remove meta- and para-isobutyltoluene from orththis compound?
The separation of this compound from its isomers (m-isobutyltoluene and p-isobutyltoluene) is a significant challenge because they possess nearly identical molecular weights and similar physicochemical properties. This similarity results in very close boiling points, making conventional distillation methods inefficient. Effective separation requires advanced techniques that can exploit subtle differences in their physical or chemical properties.
Q2: What are the primary methods for separating isobutyltoluene isomers?
The most common and effective methods for separating close-boiling aromatic isomers like isobutyltoluenes are analogous to those used for xylene isomers and include:
-
Fractional Distillation: This method can be used but requires highly efficient fractionating columns due to the small differences in boiling points.
-
Fractional Crystallization: This technique leverages differences in the freezing points of the isomers. Often, the para-isomer has a higher freezing point and can be selectively crystallized from the mixture.
-
Adsorptive Separation: This method uses microporous materials, such as zeolites or metal-organic frameworks (MOFs), that selectively adsorb one isomer over the others based on molecular shape and size.
Q3: How can I determine the isomeric purity of my this compound sample?
The most common analytical methods for quantifying the ratio of isobutyltoluene isomers are gas chromatography (GC) and high-performance liquid chromatography (HPLC). These techniques can separate the isomers and provide quantitative data on the purity of the this compound product. A capillary GC with a suitable stationary phase can typically provide excellent resolution of these isomers.
Troubleshooting Guides
Fractional Distillation
Q: My fractional distillation is not achieving good separation of the isomers. What are the possible causes and solutions?
A: Poor separation during fractional distillation of close-boiling isomers is a common issue. Here are the likely causes and how to address them:
| Problem | Possible Cause | Recommended Solution |
| Poor Resolution | Insufficient Column Efficiency: The fractionating column may not have enough theoretical plates to separate components with very close boiling points. | Use a longer column or a column with more efficient packing material (e.g., structured packing) to increase the number of theoretical plates. |
| Incorrect Reflux Ratio: Too low a reflux ratio reduces the number of vaporization-condensation cycles, leading to poor separation. Too high a ratio can be slow and inefficient. | Optimize the reflux ratio. Start with a higher reflux ratio and gradually decrease it to find the optimal balance between separation efficiency and distillation speed. | |
| Distillation Rate Too Fast: Rapid heating and distillation do not allow for proper equilibrium to be established between the liquid and vapor phases within the column. | Reduce the heating rate to ensure a slow and steady distillation. This allows for multiple vaporization and condensation cycles, which is crucial for separating close-boiling liquids. | |
| Inconsistent Temperature | Fluctuating Heat Source: Unstable heating can disrupt the vapor-liquid equilibrium in the column. | Use a precisely controlled heating mantle or oil bath. Ensure the distillation flask is properly insulated. |
| Poor Column Insulation: Heat loss from the column can prevent proper fractionation. | Insulate the distillation column with glass wool or aluminum foil to maintain a consistent temperature gradient. |
Fractional Crystallization
Q: I'm trying to use fractional crystallization, but the yield of pure this compound is very low, or the purity is not improving. What's going wrong?
A: Fractional crystallization depends on significant differences in freezing points and careful control of conditions.
| Problem | Possible Cause | Recommended Solution |
| Low Yield/No Crystals | Cooling Rate Too Fast: Rapid cooling can lead to the formation of small, impure crystals or prevent crystallization altogether. | Cool the solution slowly and without agitation to allow for the formation of large, pure crystals. An insulated bath can help achieve a slow cooling rate. |
| Solvent Choice is Not Optimal: The chosen solvent may not provide a sufficient difference in solubility for the isomers at different temperatures. | Screen different solvents. A good solvent will dissolve the compound well at a high temperature but poorly at a low temperature. | |
| Solution is Not Saturated: Crystallization will not occur if the solution is not saturated with the target isomer at the lower temperature. | Concentrate the solution before cooling or reduce the amount of solvent used. | |
| Poor Purity | Impurities Trapped in Crystals: If cooling is too fast, other isomers can get trapped (occluded) within the crystal lattice of the desired isomer. | Employ a slower cooling rate. After filtration, wash the crystals with a small amount of cold, fresh solvent to remove surface impurities. Consider recrystallization for further purification. |
| Eutectic Mixture Formation: The isomers may form a eutectic mixture, which is a composition that solidifies at a lower temperature than any other composition, limiting the purity achievable in a single step. | Analyze the solid-liquid phase diagram for the isomeric mixture if available. It may be necessary to combine crystallization with another technique like adsorption to break the eutectic. |
Key Experimental Protocols
Protocol 1: Separation by Fractional Crystallization
This protocol is based on the principle that p-isobutyltoluene often has a significantly higher freezing point than the ortho and meta isomers, allowing it to be selectively removed from the mixture.
-
Dissolution: Dissolve the isomeric mixture in a minimal amount of a suitable solvent (e.g., hexane or methanol) at a slightly elevated temperature to ensure complete dissolution.
-
Slow Cooling: Place the solution in a cooling bath set to a temperature just below the freezing point of the p-isobutyltoluene. To promote the formation of large, pure crystals, ensure the cooling is slow and the solution is not disturbed.
-
Initiation (Optional): If crystals do not form, introduce a seed crystal of pure p-isobutyltoluene or gently scratch the inside surface of the flask with a glass rod to initiate crystallization.
-
Equilibration: Allow the solution to equilibrate at the low temperature for several hours to maximize the crystallization of the para isomer.
-
Filtration: Quickly filter the cold slurry through a pre-chilled Büchner funnel to separate the crystallized p-isobutyltoluene from the mother liquor, which will now be enriched in o- and m-isobutyltoluene.
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Recovery of this compound: The filtrate is now enriched in the o- and m-isomers. The solvent can be removed by distillation. The resulting mixture, now depleted of the p-isomer, can be further purified by fractional distillation or another technique.
Protocol 2: Analysis of Isomeric Purity by Gas Chromatography (GC)
-
Sample Preparation: Prepare a dilute solution of the isobutyltoluene sample (e.g., 1% in hexane or another suitable volatile solvent).
-
Instrument Setup:
-
Column: Use a high-resolution capillary column suitable for aromatic hydrocarbon separation (e.g., a DB-5 or similar non-polar to mid-polar stationary phase).
-
Injector: Set the injector temperature to ensure rapid vaporization (e.g., 250°C).
-
Oven Program: Start with an initial oven temperature of around 80-100°C, hold for a few minutes, and then ramp the temperature at a controlled rate (e.g., 5-10°C/min) to a final temperature of around 200°C. This temperature gradient will help separate the closely boiling isomers.
-
Detector: Use a Flame Ionization Detector (FID), which is highly sensitive to hydrocarbons. Set the detector temperature higher than the final oven temperature (e.g., 280°C).
-
Carrier Gas: Use high-purity helium or hydrogen as the carrier gas with a constant flow rate.
-
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.
-
Data Analysis: Identify the peaks corresponding to o-, m-, and p-isobutyltoluene based on their retention times (which should be determined by running pure standards if available). The area under each peak is proportional to the concentration of that isomer in the mixture. Calculate the percentage purity of the this compound by dividing its peak area by the total area of all isomer peaks.
Visualized Workflows
Caption: Logical workflow for selecting a separation method.
Caption: Troubleshooting flowchart for poor fractional distillation.
Technical Support Center: GC-MS Analysis of Impurities in o-Isobutyltoluene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting GC-MS analysis of impurities in o-isobutyltoluene.
Frequently Asked Questions (FAQs)
Q1: What are the potential impurities I should expect in my this compound sample?
A1: Impurities in this compound can originate from the synthesis process, storage, or degradation. Potential impurities include:
-
Positional Isomers: m-isobutyltoluene and p-isobutyltoluene are common impurities due to the nature of the alkylation reaction on the toluene ring.
-
Related Alkylbenzenes: Di-isobutyltoluene isomers, residual starting materials like toluene, and byproducts from the isobutylation agent.
-
Synthesis-Specific Impurities: Depending on the synthetic route, other impurities might be present. For instance, if a Friedel-Crafts alkylation is used, residual catalysts or reaction intermediates could be present.
-
Degradation Products: Oxidation or degradation of this compound can lead to the formation of other aromatic compounds.
Q2: I am seeing poor peak shape (tailing or fronting) for my this compound and its impurities. What could be the cause?
A2: Poor peak shape is a common issue in GC analysis. Here are some potential causes and solutions:
-
Active Sites in the System: Active sites in the injector liner, column, or detector can interact with analytes, causing peak tailing.
-
Solution: Use a deactivated inlet liner and a high-quality, inert GC column. Periodically replace the liner and trim the first few centimeters of the column.
-
-
Improper Column Installation: An improperly installed column can lead to dead volume and peak distortion.
-
Solution: Ensure the column is installed correctly according to the manufacturer's instructions, with the correct insertion depth into the injector and detector.
-
-
Column Overload: Injecting too much sample can saturate the column, leading to fronting peaks.
-
Solution: Reduce the injection volume or dilute the sample.
-
-
Inappropriate Temperature: If the initial oven temperature is too high, it can cause peak distortion for volatile analytes.
-
Solution: Optimize the initial oven temperature to ensure proper focusing of the analytes at the head of the column.
-
Q3: My positional isomers (o-, m-, p-isobutyltoluene) are not separating well. How can I improve the resolution?
A3: Separating positional isomers can be challenging due to their similar boiling points and polarities. Here are some strategies to improve resolution:
-
Column Selection: The choice of GC column is critical. A column with a stationary phase that can exploit subtle differences in the isomer structures is needed. A mid-polarity column, such as one with a 50% phenyl-methylpolysiloxane phase, often provides better selectivity for aromatic isomers than a non-polar column.
-
Optimize GC Parameters:
-
Temperature Program: Use a slow oven temperature ramp rate to increase the interaction time of the analytes with the stationary phase.
-
Carrier Gas Flow Rate: Operate the carrier gas at its optimal linear velocity to maximize column efficiency.
-
-
Column Dimensions: A longer column will provide more theoretical plates and thus better resolving power. A smaller internal diameter column can also improve efficiency.
Q4: I am observing a high baseline or ghost peaks in my chromatogram. What is the source of this contamination?
A4: A high baseline and ghost peaks are typically signs of contamination in the GC-MS system.
-
Contaminated Injector: The injector is a common source of contamination.
-
Solution: Regularly clean the injector port and replace the liner and septum.
-
-
Column Bleed: Operating the column above its maximum temperature limit will cause the stationary phase to degrade and "bleed," resulting in a rising baseline.
-
Solution: Ensure the oven temperature does not exceed the column's maximum operating temperature. Condition the column properly before use.
-
-
Contaminated Carrier Gas: Impurities in the carrier gas can contribute to a high baseline.
-
Solution: Use high-purity carrier gas and install gas purifiers to remove oxygen, moisture, and hydrocarbons.
-
Troubleshooting Guides
Problem: No Peaks or Very Small Peaks
This guide will help you troubleshoot the absence or significant reduction in peak intensity.
Problem: Inconsistent Retention Times
This guide addresses issues with shifting retention times between analyses.
Experimental Protocols
Sample Preparation
-
Standard Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., hexane or dichloromethane) at a concentration of 1 mg/mL.
-
Prepare a mixed standard solution containing this compound and potential impurities (e.g., m-isobutyltoluene, p-isobutyltoluene, toluene) at known concentrations.
-
Prepare a series of calibration standards by diluting the mixed standard solution to cover the expected concentration range of the impurities.
-
-
Sample Preparation:
-
Accurately weigh a known amount of the this compound sample.
-
Dilute the sample with the chosen solvent to a final concentration suitable for GC-MS analysis (e.g., 1 mg/mL).
-
GC-MS Method
The following is a general GC-MS method that can be used as a starting point for the analysis of impurities in this compound. Optimization may be required based on the specific instrument and impurities of interest.
Gas Chromatography (GC) Parameters:
| Parameter | Recommended Setting |
| GC System | Agilent 8890 GC or equivalent |
| Column | Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or a mid-polarity column for better isomer separation (e.g., DB-17ms) |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (Split ratio 50:1, adjust as needed) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Oven Program | Initial: 50 °C, hold for 2 minRamp: 10 °C/min to 280 °CHold: 5 min at 280 °C |
Mass Spectrometry (MS) Parameters:
| Parameter | Recommended Setting |
| MS System | Agilent 5977B MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temp | 230 °C |
| Quadrupole Temp | 150 °C |
| Electron Energy | 70 eV |
| Mass Scan Range | 35 - 350 amu |
| Acquisition Mode | Full Scan |
Data Presentation
Table 1: Typical Impurity Profile of this compound
| Impurity | Retention Time (min) | Typical Concentration (Area %) | Identification Method |
| Toluene | 5.8 | 0.05 | Mass Spectrum, RT |
| m-Isobutyltoluene | 10.2 | 0.5 | Mass Spectrum, RT |
| p-Isobutyltoluene | 10.5 | 0.3 | Mass Spectrum, RT |
| Di-isobutyltoluene Isomer 1 | 14.1 | 0.1 | Mass Spectrum |
| Di-isobutyltoluene Isomer 2 | 14.3 | 0.1 | Mass Spectrum |
Table 2: Quantitative Analysis of Key Impurities in Different Batches
| Batch ID | This compound Purity (%) | m-Isobutyltoluene (%) | p-Isobutyltoluene (%) | Total Impurities (%) |
| A-001 | 99.0 | 0.45 | 0.28 | 1.0 |
| A-002 | 99.2 | 0.40 | 0.25 | 0.8 |
| B-001 | 98.8 | 0.60 | 0.35 | 1.2 |
Experimental Workflow
The following diagram illustrates the overall workflow for the GC-MS analysis of impurities in this compound.
Technical Support Center: Synthesis of o-Isobutyltoluene
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and professionals engaged in the synthesis of o-isobutyltoluene. Our aim is to address common challenges, particularly the prevention of polyalkylation, to enhance reaction efficiency and product purity.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the synthesis of this compound via Friedel-Crafts alkylation?
A1: The principal challenge is controlling the reaction to favor mono-alkylation at the ortho position and prevent polyalkylation. The isobutyl group, once attached to the toluene ring, is an activating group, making the product more reactive than the starting material. This increased reactivity can lead to the addition of multiple isobutyl groups to the aromatic ring.[1][2]
Q2: How does the choice of alkylating agent affect the outcome of the reaction?
A2: Both isobutylene and isobutyl chloride can be used as alkylating agents in the presence of a suitable Lewis or Brønsted acid catalyst. Isobutylene is often used with solid acid catalysts, while isobutyl chloride is typically employed with Lewis acids like aluminum chloride (AlCl₃). The choice of agent and catalyst system can influence the reaction conditions and the selectivity of the reaction.
Q3: What is the role of the catalyst in this synthesis?
A3: The catalyst, typically a Lewis acid like AlCl₃ or a solid acid like a zeolite, is crucial for generating the electrophile (an isobutyl carbocation or a related species) from the alkylating agent.[1] The catalyst's properties, such as its acidity and pore structure, can significantly influence the reaction's selectivity, including the ratio of ortho, meta, and para isomers and the extent of polyalkylation.[3][4]
Q4: Why is temperature control important in the synthesis of this compound?
A4: Temperature plays a critical role in determining the product distribution. In Friedel-Crafts alkylation of toluene, lower temperatures generally favor the formation of the ortho and para isomers (kinetic control), while higher temperatures can lead to isomerization and the formation of the more thermodynamically stable meta isomer.[1][5][6] For ortho-selectivity, maintaining a low reaction temperature is often crucial.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of mono-alkylated product and significant polyalkylation | The mono-alkylated product is more reactive than toluene. | - Use a large excess of toluene relative to the alkylating agent. This increases the probability of the electrophile reacting with toluene rather than the product. - Add the alkylating agent slowly to the reaction mixture to maintain a low concentration of the electrophile. |
| Formation of a high percentage of p-isobutyltoluene instead of the desired o-isomer | The para position is sterically less hindered and often thermodynamically favored. | - Employ a catalyst system known for ortho-selectivity. While challenging, some shape-selective catalysts or specific Lewis acid-substrate complexes may favor ortho substitution. - Maintain a low reaction temperature to favor the kinetically controlled ortho product.[5][6] |
| Presence of rearranged byproducts (e.g., sec-butyltoluene) | The primary isobutyl carbocation can rearrange to a more stable tertiary carbocation. | - Use a catalyst and reaction conditions that minimize carbocation rearrangement. Milder Lewis acids or lower temperatures can sometimes suppress this side reaction. |
| Reaction does not proceed or is very slow | The catalyst may be deactivated or insufficient. | - Ensure the catalyst is anhydrous, as moisture can deactivate Lewis acid catalysts like AlCl₃. - Increase the catalyst loading, but be mindful that this can also increase the rate of polyalkylation. |
| Difficult separation of isomers | The boiling points of ortho, meta, and para isomers of isobutyltoluene are very close. | - Utilize high-efficiency fractional distillation for separation. - Employ chromatographic techniques such as preparative gas chromatography for purification of smaller scale reactions. |
Experimental Protocols
Key Experiment: Friedel-Crafts Alkylation of Toluene with Isobutyl Chloride
This protocol provides a general procedure for the synthesis of isobutyltoluene, with an emphasis on conditions that can be optimized to favor mono-alkylation and ortho-substitution.
Materials:
-
Toluene (anhydrous)
-
Isobutyl chloride
-
Aluminum chloride (anhydrous)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Dry diethyl ether
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap to absorb evolved HCl.
-
Charge the flask with anhydrous toluene (a significant molar excess, e.g., 5-10 equivalents) and cool the flask in an ice bath to 0-5 °C.
-
Slowly add anhydrous aluminum chloride (e.g., 0.25 equivalents relative to the limiting reagent, isobutyl chloride) to the stirred toluene.
-
From the dropping funnel, add isobutyl chloride (1 equivalent) dropwise to the reaction mixture over a period of 1-2 hours, maintaining the temperature between 0-5 °C.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2-4 hours. Monitor the reaction progress by GC-MS if possible.
-
Quench the reaction by carefully pouring the cold reaction mixture onto crushed ice containing concentrated hydrochloric acid.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent (excess toluene and diethyl ether if used for extraction) by rotary evaporation.
-
The crude product can be purified by fractional distillation under reduced pressure to separate the isomers.
Data Presentation
Table 1: Influence of Toluene to Isobutyl Chloride Molar Ratio on Product Distribution
| Toluene : Isobutyl Chloride Molar Ratio | Monthis compound Yield (%) | Poly-isobutyltoluene Yield (%) |
| 1 : 1 | 45 | 35 |
| 3 : 1 | 65 | 15 |
| 5 : 1 | 78 | 5 |
| 10 : 1 | 85 | < 2 |
| Note: These are representative data to illustrate the trend. Actual yields may vary based on specific reaction conditions. |
Table 2: Effect of Temperature on Isomer Distribution in Toluene Alkylation
| Temperature (°C) | This compound (%) | m-isobutyltoluene (%) | p-isobutyltoluene (%) |
| 0 | 45 | 10 | 45 |
| 25 | 35 | 20 | 45 |
| 80 | 20 | 50 | 30 |
| Note: This table illustrates the general trend of temperature effects on isomer distribution in Friedel-Crafts alkylation of toluene. Specific ratios for isobutylation may differ.[5][6] |
Mandatory Visualization
References
Technical Support Center: Reactions of o-Isobutyltoluene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with o-isobutyltoluene. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation, with a focus on identifying and mitigating the formation of side products.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of reactions performed on this compound?
A1: this compound, as an alkylbenzene, typically undergoes electrophilic aromatic substitution reactions on the aromatic ring and free-radical reactions on the alkyl side chain. The most common reactions include:
-
Nitration: Introduction of a nitro group (-NO₂) onto the aromatic ring.
-
Halogenation: Introduction of a halogen (e.g., -Cl, -Br) onto the aromatic ring or the benzylic position of the isobutyl group.
-
Friedel-Crafts Acylation: Introduction of an acyl group (-COR) onto the aromatic ring.
-
Friedel-Crafts Alkylation: Introduction of an alkyl group (-R) onto the aromatic ring.
-
Oxidation: Oxidation of the isobutyl side chain.
Q2: What are the expected major products for electrophilic aromatic substitution on this compound?
A2: The methyl and isobutyl groups are both ortho, para-directing activators. Therefore, electrophilic substitution will primarily occur at the positions ortho and para to these activating groups. The substitution patterns are influenced by both electronic and steric effects. Due to the steric hindrance from the bulky isobutyl group, substitution at the position between the methyl and isobutyl groups is less likely.
Q3: How can I minimize the formation of side products in my reactions?
A3: Minimizing side products often involves careful control of reaction conditions. Key strategies include:
-
Temperature control: Many side reactions have different activation energies than the main reaction.
-
Choice of catalyst: The selectivity of a reaction can be highly dependent on the catalyst used.
-
Stoichiometry of reactants: Using an excess of one reactant can sometimes suppress side reactions like polyalkylation in Friedel-Crafts reactions.
-
Reaction time: Shorter or longer reaction times can favor the desired product.
Troubleshooting Guides
Nitration of this compound
Problem: My nitration of this compound is producing a mixture of isomers that are difficult to separate.
Possible Causes and Solutions:
-
Isomer Formation: The primary side products in the nitration of this compound are positional isomers. Due to the directing effects of the methyl and isobutyl groups, you can expect the formation of 3-nitro- and 4-nitro-o-isobutyltoluene as the major products, with smaller amounts of other isomers. The distribution is sensitive to reaction conditions.
-
Troubleshooting Steps:
-
Reaction Temperature: Lowering the reaction temperature can increase the selectivity for a particular isomer. For example, in the nitration of toluene, decreasing the temperature reduces the amount of the meta isomer.[1]
-
Nitrating Agent: The choice of nitrating agent can significantly affect the isomer distribution. Milder nitrating agents may offer better selectivity.
-
Catalyst: The use of solid acid catalysts, such as zeolites, can enhance regioselectivity, favoring the formation of a specific isomer.
-
Quantitative Data (Analog: o-Xylene)
Since specific quantitative data for this compound is limited, the nitration of o-xylene serves as a useful analog.
| Nitrating System | 3-Nitro-o-xylene (%) | 4-Nitro-o-xylene (%) | Reference |
| HNO₃ / H₂SO₄ (70%) | ~60 | ~40 | [2] |
| Nitronium salts in TMS | 79.7 | 20.3 | [3] |
| BF₃ catalyst | 65.3 | 34.7 | [3] |
Experimental Protocol (Analog: Nitration of o-Xylene)
This protocol is adapted from the nitration of o-xylene and can be used as a starting point for this compound.
-
Preparation: In a flask equipped with a stirrer and a dropping funnel, cool a mixture of concentrated sulfuric acid (25 mL) and concentrated nitric acid (15 mL) to below 10°C in an ice bath.
-
Addition of Substrate: Slowly add o-xylene (0.1 mol) to the cooled nitrating mixture with constant stirring, ensuring the temperature does not exceed 15°C.
-
Reaction: After the addition is complete, continue stirring at room temperature for 1-2 hours.
-
Work-up: Pour the reaction mixture onto crushed ice and extract the product with an organic solvent (e.g., dichloromethane).
-
Purification and Analysis: Wash the organic layer with water and then with a dilute sodium bicarbonate solution. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The isomer distribution can be determined by gas chromatography-mass spectrometry (GC-MS).
Friedel-Crafts Reactions of this compound
Problem: I am observing multiple products and low yield in my Friedel-Crafts alkylation/acylation of this compound.
Possible Causes and Solutions:
-
Polyalkylation (Alkylation): The product of a Friedel-Crafts alkylation is often more reactive than the starting material, leading to the addition of multiple alkyl groups.[4][5]
-
Carbocation Rearrangement (Alkylation): The alkyl carbocation electrophile can rearrange to a more stable carbocation before attacking the aromatic ring, leading to unexpected products.[4]
-
Isomer Formation (Acylation): Similar to nitration, Friedel-Crafts acylation will produce a mixture of positional isomers. However, acylation is generally less prone to side reactions like poly-substitution because the acyl group deactivates the aromatic ring to further substitution.[4]
Troubleshooting Steps:
-
Control Stoichiometry (Alkylation): Use a large excess of the aromatic substrate (this compound) to favor monoalkylation.
-
Alternative Reagents (Alkylation): To avoid carbocation rearrangements, consider using a Friedel-Crafts acylation followed by a reduction of the ketone to the desired alkyl group (e.g., Clemmensen or Wolff-Kishner reduction).[6]
-
Catalyst Choice: The choice of Lewis acid catalyst and solvent can influence the isomer distribution in acylation.
Quantitative Data (General Alkylbenzenes)
Yields of isomers in Friedel-Crafts acylation are highly dependent on the specific substrate and reaction conditions. For acylation of toluene (an analog), the major product is the para-substituted isomer.
Experimental Protocol (Friedel-Crafts Acylation of an Alkylbenzene)
-
Setup: To a flame-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, add anhydrous aluminum chloride (0.12 mol) and a dry solvent (e.g., dichloromethane).
-
Addition of Reactants: Cool the mixture in an ice bath and slowly add the acyl chloride (0.1 mol). Then, add the alkylbenzene (e.g., this compound, 0.1 mol) dropwise from the dropping funnel.
-
Reaction: After the addition, allow the reaction to stir at room temperature for several hours until the evolution of HCl gas ceases.
-
Work-up: Carefully pour the reaction mixture into a mixture of crushed ice and concentrated HCl. Separate the organic layer.
-
Purification and Analysis: Wash the organic layer with water, dilute sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate. The product can be purified by distillation or chromatography, and the isomer distribution analyzed by GC-MS.
Oxidation of this compound
Problem: My oxidation of this compound is resulting in a complex mixture of products or no reaction.
Possible Causes and Solutions:
-
Side-Chain vs. Ring Oxidation: The isobutyl side chain is susceptible to oxidation at the benzylic position.[7] Under harsh conditions, oxidation of the aromatic ring can occur, leading to ring-opened products.
-
Incomplete Oxidation: Mild oxidizing agents may only partially oxidize the side chain, for example, to an alcohol.
-
No Reaction: If the benzylic carbon does not have any hydrogens, side-chain oxidation will not occur.[7][8] this compound has a benzylic hydrogen and is therefore susceptible to this reaction.
Troubleshooting Steps:
-
Choice of Oxidizing Agent: For complete oxidation of the isobutyl group to a carboxylic acid, a strong oxidizing agent like potassium permanganate (KMnO₄) or chromic acid is typically used.[7][9][10]
-
Reaction Conditions: The reaction often requires heat. Ensure the temperature is appropriate for the chosen oxidizing agent and substrate.
-
Analysis of Products: Use techniques like GC-MS and NMR to identify the products and determine the extent of oxidation.
Expected Products from Side-Chain Oxidation:
The primary product of vigorous side-chain oxidation of this compound is 2-methylbenzoic acid. The isobutyl group is cleaved, and the benzylic carbon is oxidized.
Experimental Protocol (Side-Chain Oxidation)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, place this compound (0.05 mol), potassium permanganate (0.15 mol), and an aqueous solution of sodium carbonate.
-
Heating: Heat the mixture to reflux with stirring for several hours. The disappearance of the purple color of the permanganate indicates the progress of the reaction.
-
Work-up: After the reaction is complete, cool the mixture and filter off the manganese dioxide. Acidify the filtrate with hydrochloric acid to precipitate the carboxylic acid.
-
Purification: Collect the solid product by filtration, wash with cold water, and recrystallize from a suitable solvent.
Halogenation of this compound
Problem: I am getting a mixture of ring and side-chain halogenated products.
Possible Causes and Solutions:
-
Reaction Conditions: The site of halogenation (ring vs. side chain) is determined by the reaction conditions.
-
Ring Halogenation (Electrophilic Aromatic Substitution): Occurs in the presence of a Lewis acid catalyst (e.g., FeCl₃, AlBr₃) in the dark.
-
Side-Chain Halogenation (Free Radical): Occurs at the benzylic position in the presence of UV light or a radical initiator (e.g., N-bromosuccinimide, NBS).[11][12][13]
-
Troubleshooting Steps:
-
For Ring Halogenation: Ensure the reaction is carried out in the dark and in the presence of a suitable Lewis acid catalyst. Exclude any sources of UV light.
-
For Side-Chain Halogenation: Use a radical initiator like NBS and a source of initiation (UV light or heat). Avoid Lewis acids.
Expected Side Products:
-
Ring Halogenation: A mixture of positional isomers.
-
Side-Chain Halogenation: Potential for polyhalogenation at the benzylic position.
Experimental Protocol (Benzylic Bromination)
-
Setup: In a flask equipped with a reflux condenser and a light source, dissolve this compound (0.1 mol) in a non-polar solvent like carbon tetrachloride.
-
Reagents: Add N-bromosuccinimide (NBS) (0.1 mol) and a catalytic amount of a radical initiator (e.g., benzoyl peroxide).
-
Reaction: Heat the mixture to reflux while irradiating with a UV lamp.
-
Work-up: Cool the reaction mixture and filter off the succinimide. Wash the filtrate with water and dry the organic layer.
-
Purification: Remove the solvent and purify the product by distillation under reduced pressure.
Visualizations
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Electrophilic aromatic substitution. Part VIII. Isomer ratios and assignment of mechanism in aromatic nitration. o-xylene and biphenyl - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 3. US6703532B2 - Process for the nitration of xylene isomers using zeolite beta catalyst - Google Patents [patents.google.com]
- 4. The Friedel-Crafts Alkylation and Acylation of Benzene | MCC Organic Chemistry [courses.lumenlearning.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. organic chemistry - How to control the Friedel–Crafts alkylation reaction to methylbenzene as the major product? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. Side-Chain Oxidation Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
Technical Support Center: o-Isobutyltoluene Reaction Workup and Extraction
This guide provides troubleshooting advice and frequently asked questions regarding the workup and extraction procedures for reactions involving o-isobutyltoluene. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the typical reaction types where this compound is used and requires a workup?
A1: this compound is commonly used in electrophilic aromatic substitution reactions. A prime example is the Friedel-Crafts acylation, where an acyl group is added to the aromatic ring.[1][2][3][4] Workup and extraction are critical steps to isolate the desired product from the reaction mixture, which often contains the aluminum chloride catalyst and other byproducts.
Q2: What are the key physical properties of this compound relevant to extraction?
A2: Understanding the physical properties of this compound is crucial for designing an effective extraction protocol. As a nonpolar aromatic hydrocarbon, it is immiscible with water.
Table 1: Physical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 148.24 g/mol | [5] |
| Boiling Point | Data not readily available | [6] |
| XLogP3 (LogP) | 4.3 | [5] |
| Hydrogen Bond Donor Count | 0 | [5] |
| Hydrogen Bond Acceptor Count | 0 | [5] |
| Topological Polar Surface Area | 0 Ų |[5] |
Q3: What is a general procedure for the workup of a Friedel-Crafts acylation reaction of this compound?
A3: A typical workup for a Friedel-Crafts acylation involves quenching the reaction, followed by a series of washes to remove the catalyst and unreacted reagents.
-
Quenching: The reaction mixture is cautiously quenched, often by adding it to ice-cold dilute hydrochloric acid (e.g., 3M HCl).[1] This step hydrolyzes the aluminum chloride catalyst and helps to break up any complexes formed.
-
Extraction: The product is then extracted into an organic solvent immiscible with water, such as diethyl ether or ethyl acetate.
-
Washing: The organic layer is subsequently washed with:
-
Drying: The organic layer is dried over an anhydrous drying agent like sodium sulfate or magnesium sulfate.
-
Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
Troubleshooting Guide
Issue 1: Emulsion Formation During Extraction
An emulsion is a common issue where the aqueous and organic layers fail to separate cleanly.[1][8] This can be particularly problematic in reactions involving aluminum salts.[1]
| Potential Cause | Troubleshooting Step | Rationale |
| Presence of fine particulate matter or aluminum salts. | 1. Allow the separatory funnel to stand undisturbed for a longer period. 2. Gently swirl the separatory funnel instead of vigorous shaking.[8] 3. Add a small amount of brine (saturated NaCl solution).[8] 4. Filter the entire mixture through a pad of Celite or glass wool.[8] 5. If the emulsion persists, centrifugation can be effective in breaking it.[8] | 1. Time may allow for the layers to separate. 2. Reduces the agitation that can lead to emulsion formation. 3. Increases the ionic strength of the aqueous layer, which can help force the separation of the two phases. 4. Removes solid particles that may be stabilizing the emulsion. 5. The applied force can break the emulsion and separate the layers. |
Issue 2: Poor Recovery of the Product
Low yield of the desired product after extraction can be due to several factors.
| Potential Cause | Troubleshooting Step | Rationale |
| Incomplete extraction from the aqueous layer. | 1. Perform multiple extractions with smaller volumes of the organic solvent. 2. Ensure the pH of the aqueous layer is appropriate to keep the product in its neutral form. | 1. It is more efficient to perform several small extractions than one large one. 2. If the product has acidic or basic functionalities, its solubility in the aqueous layer will be pH-dependent. |
| Product is more polar than expected and has some water solubility. | 1. Saturate the aqueous layer with salt (salting out) before extraction.[8] 2. Consider using a more polar extraction solvent like dichloromethane or a mixture of solvents. | 1. Reduces the solubility of the organic product in the aqueous phase. 2. A more polar solvent may better solvate a more polar product. |
| Loss of product during the washing steps. | 1. Back-extract the aqueous washes with a fresh portion of the organic solvent to recover any dissolved product. | 1. This can help recover any product that may have partitioned into the aqueous wash layers. |
Issue 3: Presence of Impurities in the Final Product
Contamination with starting materials or byproducts is a common problem.
| Potential Cause | Troubleshooting Step | Rationale |
| Incomplete removal of acidic or basic impurities. | 1. Test the pH of the aqueous layer after washing to ensure neutralization is complete.[7] 2. Perform additional washes with bicarbonate solution (for acidic impurities) or dilute acid (for basic impurities). | 1. Confirms the removal of acid or base. 2. Ensures complete removal of the respective impurities. |
| Unreacted starting material. | 1. Consider purification by column chromatography or distillation. | 1. These techniques can separate compounds with different polarities or boiling points. |
| Water present in the final product. | 1. Ensure the organic layer is thoroughly dried with a drying agent before solvent removal. 2. Use a brine wash before the final drying step.[7] | 1. Anhydrous drying agents remove trace amounts of water. 2. Brine removes the majority of dissolved water from the organic layer. |
Experimental Protocols
Protocol 1: Standard Workup and Extraction for a Friedel-Crafts Acylation of this compound
-
Reaction Quenching:
-
Prepare a beaker with crushed ice and add 3M hydrochloric acid.
-
Slowly and carefully, with stirring, pour the reaction mixture into the ice/HCl mixture.
-
Stir for 5-10 minutes to ensure complete hydrolysis of the aluminum chloride.[1]
-
-
Liquid-Liquid Extraction:
-
Transfer the quenched mixture to a separatory funnel.
-
Add a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Stopper the funnel, invert, and open the stopcock to vent.
-
Shake the funnel gently at first, venting frequently, then more vigorously for 1-2 minutes.
-
Allow the layers to separate.
-
Drain the lower aqueous layer.
-
-
Washing the Organic Layer:
-
Add deionized water to the organic layer in the separatory funnel. Shake and separate the layers.
-
Add a saturated solution of sodium bicarbonate. Shake, venting frequently as CO2 may be produced, and separate the layers.
-
Add a saturated solution of sodium chloride (brine). Shake and separate the layers.
-
-
Drying and Solvent Removal:
-
Drain the organic layer into a clean, dry Erlenmeyer flask.
-
Add an anhydrous drying agent (e.g., Na2SO4 or MgSO4) and swirl. The drying agent should no longer clump together when the solution is dry.
-
Filter or decant the dried organic solution into a round-bottom flask.
-
Remove the solvent using a rotary evaporator.
-
Visualizations
Caption: General workflow for the workup and extraction of an this compound reaction.
Caption: Decision tree for troubleshooting emulsion formation during extraction.
References
- 1. youtube.com [youtube.com]
- 2. Khan Academy [khanacademy.org]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. 1-Methyl-2-(2-methylpropyl)benzene | C11H16 | CID 118943 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound CAS#: 36301-29-8 [amp.chemicalbook.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Anhydrous o-Isobutyltoluene
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting tips, and frequently asked questions regarding the drying and storage of anhydrous o-isobutyltoluene.
Frequently Asked Questions (FAQs) & Troubleshooting
1. General Information
-
What is this compound?
-
Why is it important to use anhydrous this compound?
-
Many organic reactions, particularly those involving organometallic reagents (like Grignard reactions) or other moisture-sensitive compounds, require an anhydrous environment. Water can react with these reagents, leading to undesired side products, reduced yields, or complete reaction failure.[3]
-
2. Drying this compound
-
What are the common methods for drying this compound?
-
The most common methods for drying organic solvents like this compound involve the use of desiccants (drying agents). These include molecular sieves, activated alumina, calcium hydride, and sodium metal with a benzophenone indicator.[4][5] For less stringent requirements, anhydrous sodium sulfate or magnesium sulfate can be used.[6] Azeotropic distillation is another effective method to remove water.[6][7]
-
-
Which drying agent is best for this compound?
-
The choice of drying agent depends on the required level of dryness and the reactivity of the solvent.
-
Molecular Sieves (3Å or 4Å): These are highly efficient for achieving very low water content and are generally unreactive, making them a safe and popular choice.[4][8] They can adsorb water to levels below 10 ppm.[5]
-
Activated Alumina: This is another effective and rapid drying agent.[5][8]
-
Calcium Hydride (CaH₂): This is a very effective drying agent that reacts irreversibly with water to produce hydrogen gas. It is suitable for solvents that are not sensitive to strong bases.[5][8]
-
Sodium/Benzophenone: This method is used for achieving exceptionally dry, oxygen-free solvents. The deep blue color of the benzophenone ketyl radical indicates anhydrous conditions.[4] This method is highly reactive and requires significant expertise and safety precautions.
-
-
-
Troubleshooting: My reaction failed even after drying the this compound. What could be the problem?
-
Insufficient Drying: The solvent may not have been in contact with the desiccant for long enough, or an insufficient amount of desiccant was used. For molecular sieves, a contact time of at least 12-72 hours is recommended.[3][8]
-
Atmospheric Moisture: The anhydrous solvent may have been exposed to the atmosphere during transfer. Always handle anhydrous solvents under an inert atmosphere (e.g., nitrogen or argon).[3]
-
Contaminated Glassware: The glassware used for the reaction must be thoroughly dried, either by oven-drying overnight or by flame-drying immediately before use.[3] Even glassware that appears dry can have a film of adsorbed water.[3]
-
Saturated Desiccant: The drying agent may have already been saturated with water. Ensure you are using freshly activated or new desiccants. Molecular sieves can be reactivated by heating in an oven.[3][4]
-
3. Storage and Handling
-
How should I store anhydrous this compound?
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[9][10] Keep the container away from heat, sparks, open flames, and other sources of ignition.[9][10] It is best to store the solvent over an appropriate drying agent (like activated 4Å molecular sieves) under an inert atmosphere to maintain dryness.[4]
-
-
Is this compound compatible with common laboratory materials?
-
As an aromatic hydrocarbon, this compound is generally compatible with glass and stainless steel.[11] However, it can cause swelling or degradation of certain plastics and elastomers. Always consult a chemical compatibility chart before use.
-
-
What safety precautions should I take when handling this compound?
4. Verifying Anhydrous Conditions
-
How can I determine the water content of my this compound?
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₆ | [1] |
| Molecular Weight | 148.24 g/mol | [1] |
| CAS Number | 36301-29-8 | [1][16] |
| Appearance | Colorless Liquid | [9] |
| XLogP3 | 4.3 | [1] |
Table 2: Comparison of Common Desiccants for Drying Organic Solvents
| Desiccant | Efficiency (Final H₂O ppm) | Speed | Capacity | Chemical Reactivity | Regeneration |
| Molecular Sieves (3Å/4Å) | Very High (<10)[8] | Moderate | High | Low (Generally Inert) | Yes (Oven heating)[3][4] |
| Activated Alumina | Very High (<10)[8] | Fast | High | Low (Slightly basic) | Yes (Heating)[5] |
| **Calcium Hydride (CaH₂) ** | Very High (<10)[8] | Moderate | High | High (Reacts with water, protic solvents) | No |
| Sodium Sulfate (Na₂SO₄) | Low (~100-200) | Slow | High | Low (Neutral) | Yes (Oven heating) |
| Magnesium Sulfate (MgSO₄) | Moderate (~50-100) | Fast | High | Low (Slightly acidic) | Yes (Oven heating) |
| Calcium Chloride (CaCl₂) | Moderate | Moderate | High | Can form adducts with alcohols, amines | Yes (Oven heating) |
Experimental Protocols
Protocol 1: Drying this compound with Molecular Sieves
Objective: To reduce the water content of this compound to a level suitable for moisture-sensitive reactions.
Materials:
-
This compound (reagent grade)
-
4Å Molecular Sieves
-
Oven
-
Desiccator
-
Dry, clean solvent bottle with a septum-sealed cap
-
Nitrogen or Argon gas supply with a manifold
Procedure:
-
Activate Molecular Sieves: Place the 4Å molecular sieves in a ceramic or glass dish and heat in an oven at >300°C for at least 3 hours (overnight is preferable).[3]
-
Cool Sieves: Transfer the hot sieves to a desiccator and allow them to cool to room temperature under vacuum or in the presence of a desiccant.[3]
-
Prepare Solvent Bottle: Take a clean, oven-dried solvent bottle. Flame-dry the bottle under a stream of inert gas (nitrogen or argon) to remove any adsorbed moisture and allow it to cool to room temperature.
-
Add Sieves to Solvent: Quickly add the activated molecular sieves to the this compound. Use a loading of 5-10% (m/v), which corresponds to 50-100 grams of sieves per liter of solvent.[3]
-
Equilibration: Seal the bottle and allow the solvent to stand over the sieves for at least 24-72 hours to ensure complete drying.[8] Occasional gentle swirling can aid the process.
-
Storage: Store the bottle containing the solvent and sieves under a positive pressure of inert gas.
-
Dispensing: To use the anhydrous solvent, pierce the septum with a dry needle connected to an inert gas line to maintain positive pressure. Withdraw the required amount of solvent using a dry syringe.
Protocol 2: Determination of Water Content by Karl Fischer Titration
Objective: To quantitatively measure the water content in a sample of anhydrous this compound.
Materials:
-
Karl Fischer Titrator (coulometric or volumetric)
-
Anhydrous this compound sample
-
Appropriate Karl Fischer reagents (e.g., Hydranal™-Composite)
-
Dry, gas-tight syringe
-
Methanol (anhydrous grade, for cleaning)
Procedure:
-
System Preparation: Set up the Karl Fischer titrator according to the manufacturer's instructions. Ensure the titration cell is clean, dry, and sealed from atmospheric moisture.
-
Conditioning: Run a pre-titration or conditioning step to neutralize any residual moisture within the titration cell. The instrument will indicate when it has reached a stable, dry "standby" state.
-
Sample Introduction: Using a dry syringe, carefully withdraw a precise volume or weight of the anhydrous this compound sample.
-
Injection: Quickly inject the sample into the titration cell through the septum. Be careful to avoid introducing atmospheric moisture during this step. Record the exact weight or volume of the sample added.
-
Titration: Start the titration. The instrument will automatically titrate the water in the sample with the Karl Fischer reagent until the endpoint is reached.
-
Data Recording: The instrument will display the result, typically in micrograms of water, ppm, or percentage.
-
Repeatability: For accuracy, perform the measurement in triplicate and calculate the average water content.
Visualizations
Caption: Workflow for drying and verifying anhydrous solvents.
Caption: Decision tree for selecting an appropriate desiccant.
Caption: Key factors influencing the stability of stored anhydrous solvent.
References
- 1. 1-Methyl-2-(2-methylpropyl)benzene | C11H16 | CID 118943 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cas 5160-99-6,3-Isobutyltoluene | lookchem [lookchem.com]
- 3. moodle2.units.it [moodle2.units.it]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Drying solvents and Drying agents [delloyd.50megs.com]
- 6. Workup [chem.rochester.edu]
- 7. researchgate.net [researchgate.net]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. fishersci.com [fishersci.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. sterlitech.com [sterlitech.com]
- 12. sfdr-cisd-tx.safeschoolssds.com [sfdr-cisd-tx.safeschoolssds.com]
- 13. Non-destructive measurement technique for water content in organic solvents based on a thermal approach - PMC [pmc.ncbi.nlm.nih.gov]
- 14. quora.com [quora.com]
- 15. <921> WATER DETERMINATION [drugfuture.com]
- 16. This compound CAS#: 36301-29-8 [amp.chemicalbook.com]
Troubleshooting low yields in o-isobutyltoluene synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of o-isobutyltoluene. The content is designed to address common challenges and improve reaction yields and product purity.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
A1: The most common method for synthesizing this compound is the Friedel-Crafts alkylation of toluene with an isobutylating agent, such as isobutyl chloride or isobutylene, in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).
Q2: Why am I getting a low yield of the desired this compound isomer?
A2: Low yields of the ortho-isomer can be attributed to several factors. The isobutyl group is ortho- and para-directing. The ratio of these isomers is highly dependent on reaction conditions. Steric hindrance at the ortho position can favor the formation of the para-isomer. Additionally, unsuitable reaction temperatures can lead to the formation of the thermodynamically more stable meta-isomer.[1]
Q3: What are the common side reactions in this synthesis?
A3: Common side reactions include:
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Polysubstitution: The initial product, isobutyltoluene, is more reactive than toluene and can undergo further alkylation to form di- and tri-isobutyltoluene derivatives.
-
Isomerization: Rearrangement of the isobutyl carbocation to a more stable tert-butyl carbocation can occur, leading to the formation of tert-butyltoluene isomers.
-
Formation of other isomers: Besides the desired ortho-isomer, para- and meta-isobutyltoluene are also formed.
Q4: How can I minimize the formation of the para-isomer?
A4: Optimizing the reaction temperature is crucial. Lower temperatures generally favor the formation of the ortho- and para-isomers (kinetic control), while higher temperatures can lead to isomerization and the formation of the meta-isomer (thermodynamic control). Utilizing a shape-selective catalyst, such as certain zeolites, can also enhance the selectivity for a specific isomer.
Q5: My catalyst seems to have lost activity. What could be the cause?
A5: Catalyst deactivation is a common issue. Anhydrous aluminum chloride is extremely sensitive to moisture and will be deactivated by any water present in the reactants or solvent. It can also be deactivated by complexation with the product or byproducts.
Q6: Is it possible to regenerate the aluminum chloride catalyst?
A6: Regeneration of anhydrous aluminum chloride is challenging and often not practical in a laboratory setting due to its reactivity. However, supported catalysts or solid acid catalysts can often be regenerated. Regeneration procedures for solid catalysts typically involve washing with a solvent to remove adsorbed species, followed by calcination at high temperatures to burn off coke deposits.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low overall yield | 1. Inactive catalyst due to moisture. | 1. Ensure all reactants and solvents are anhydrous. Use freshly opened or properly stored anhydrous aluminum chloride. |
| 2. Insufficient catalyst loading. | 2. Increase the molar ratio of the catalyst to the limiting reagent. | |
| 3. Suboptimal reaction temperature. | 3. Optimize the reaction temperature. Lower temperatures may slow the reaction rate, while higher temperatures can promote side reactions. | |
| 4. Short reaction time. | 4. Increase the reaction time to allow for complete conversion. Monitor the reaction progress using techniques like GC. | |
| Poor selectivity for the ortho-isomer | 1. Reaction temperature is too high, favoring the meta-isomer. | 1. Conduct the reaction at a lower temperature to favor kinetic control. |
| 2. Steric hindrance favoring the para-isomer. | 2. While challenging to overcome, experimenting with different Lewis acid catalysts or solvent systems may alter the isomer distribution. | |
| Formation of significant amounts of polysubstituted products | 1. High ratio of isobutylating agent to toluene. | 1. Use a molar excess of toluene relative to the isobutylating agent. |
| 2. Prolonged reaction time at a high temperature. | 2. Reduce the reaction time or temperature once the desired level of monosubstitution is achieved. | |
| Presence of tert-butyltoluene impurities | 1. Isomerization of the isobutyl carbocation. | 1. This is more likely with primary alkyl halides. Using isobutylene or isobutyl alcohol may reduce this, although carbocation rearrangement is always a possibility in Friedel-Crafts alkylations. |
| Difficulty in product purification | 1. Close boiling points of the isomers. | 1. Use fractional distillation with a high-efficiency column. Purity of fractions should be monitored by Gas Chromatography (GC). |
| 2. Presence of unreacted starting materials and byproducts. | 2. Perform an aqueous workup to remove the catalyst and any water-soluble byproducts. A final distillation is necessary to separate the product from toluene and other organic impurities. |
Quantitative Data on Reaction Parameters
The following tables summarize the impact of key reaction parameters on the yield of isobutyltoluene. The data is based on a statistical study of the related tert-butylation of toluene, which provides valuable insights into the isobutylation reaction.[1]
Table 1: Effect of Temperature on Product Yield
| Temperature (°C) | Molar Ratio (Toluene:Isobutyl Chloride) | Catalyst Amount (mol %) | Yield (%) |
| 40 | 5:1 | 5 | 45.2 |
| 60 | 5:1 | 5 | 51.2 |
| 80 | 5:1 | 5 | 48.5 |
Table 2: Effect of Molar Ratio on Product Yield
| Temperature (°C) | Molar Ratio (Toluene:Isobutyl Chloride) | Catalyst Amount (mol %) | Yield (%) |
| 60 | 3:1 | 5 | 47.8 |
| 60 | 5:1 | 5 | 51.2 |
| 60 | 7:1 | 5 | 49.1 |
Table 3: Effect of Catalyst Amount on Product Yield
| Temperature (°C) | Molar Ratio (Toluene:Isobutyl Chloride) | Catalyst Amount (mol %) | Yield (%) |
| 60 | 5:1 | 3 | 46.5 |
| 60 | 5:1 | 5 | 51.2 |
| 60 | 5:1 | 7 | 50.1 |
Experimental Protocols
Key Experiment: Friedel-Crafts Alkylation of Toluene with Isobutyl Chloride
This protocol provides a general procedure for the synthesis of isobutyltoluene.
Materials:
-
Toluene (anhydrous)
-
Isobutyl chloride (anhydrous)
-
Anhydrous aluminum chloride (AlCl₃)
-
Dry glassware
-
Magnetic stirrer
-
Ice bath
-
Heating mantle with temperature control
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to handle evolved HCl).
-
Charge the flask with anhydrous toluene and anhydrous aluminum chloride under an inert atmosphere (e.g., nitrogen or argon). The molar ratio of toluene to isobutyl chloride should be in excess, for example, 5:1.
-
Cool the mixture in an ice bath with stirring.
-
Add anhydrous isobutyl chloride dropwise from the dropping funnel to the stirred mixture over a period of 30-60 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature, or heat to a specific temperature (e.g., 60°C) and stir for a designated period (e.g., 2-4 hours).[1]
-
Monitor the reaction progress by taking small aliquots and analyzing them by Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of cold water, followed by dilute hydrochloric acid.
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water, a dilute sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).
-
Filter off the drying agent and remove the excess toluene by distillation.
-
Purify the crude product by fractional distillation under reduced pressure to separate the o-, m-, and p-isobutyltoluene isomers.
Visualizations
Logical Troubleshooting Workflow for Low Yield
Caption: A flowchart for troubleshooting low yields.
Experimental Workflow for this compound Synthesis
References
Column chromatography conditions for purifying o-isobutyltoluene derivatives
Welcome to the Technical Support Center for Chromatographic Purification. This guide provides detailed troubleshooting advice and frequently asked questions for the column chromatography of o-isobutyltoluene derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the basic principle for purifying this compound derivatives using column chromatography?
The purification of this compound and its derivatives typically relies on normal-phase column chromatography. This technique separates compounds based on their polarity.[1] The stationary phase is a polar adsorbent, usually silica gel, and the mobile phase (eluent) is a non-polar organic solvent or a mixture of solvents.[2][3] Non-polar derivatives will travel through the column more quickly, while more polar derivatives will interact more strongly with the stationary phase and elute later.[2]
Q2: How do I choose the correct stationary phase?
For most applications involving this compound derivatives, silica gel is the standard and most effective stationary phase due to its high polarity and resolving power for a wide range of compounds.[4] Alumina can be a suitable alternative, particularly if the target compound is sensitive to the acidic nature of silica gel.[5][6]
Q3: How do I select an appropriate eluent (mobile phase)?
The choice of eluent is critical and depends on the polarity of the specific derivative you are trying to purify. Since the this compound core is non-polar, the starting point is usually a non-polar solvent like hexane or petroleum ether.[7][8] Polarity is then gradually increased by adding a more polar solvent, such as ethyl acetate or dichloromethane, to achieve optimal separation.[5][8] The ideal eluent system should provide a good separation of spots on a preliminary Thin-Layer Chromatography (TLC) analysis, with the target compound having an Rf value ideally between 0.2 and 0.4.[6][7]
Q4: What is a good starting point for developing a separation method?
A good starting point is to perform a TLC analysis using a non-polar solvent system, such as 5% ethyl acetate in hexane.[8][9] Based on the results, you can adjust the polarity of the eluent. If the compounds remain at the baseline, increase the proportion of the polar solvent. If they travel with the solvent front, decrease the polar solvent's concentration.[7]
Q5: When should I use dry loading versus wet loading?
Wet loading is the standard method where the sample is dissolved in a minimal amount of the eluent or a slightly more polar solvent and carefully added to the top of the column.[10] However, if your compound has poor solubility in the chosen eluent system or requires a highly non-polar eluent for separation, dry loading is preferred.[10] Dry loading involves pre-adsorbing the sample onto a small amount of silica gel, which is then added to the column, often leading to better resolution for difficult separations.[10][11]
Troubleshooting Guide
This guide addresses common problems encountered during the column chromatography of this compound derivatives.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Compound does not elute (Stuck on baseline) | 1. Eluent is not polar enough. 2. Compound may have decomposed on the silica gel.[6] | 1. Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate in hexane). 2. Test compound stability on a silica TLC plate.[6] If unstable, consider using a less acidic stationary phase like neutral alumina or deactivating the silica with triethylamine. |
| Compound elutes too quickly (Runs with solvent front) | 1. Eluent is too polar.[7] | 1. Decrease the polarity of the eluent (e.g., reduce the percentage of ethyl acetate in hexane). For very non-polar derivatives, pure hexane may be required.[8][9] |
| Poor Separation / Co-elution of Compounds | 1. Inappropriate eluent polarity. 2. Column was overloaded with the sample. 3. The sample was loaded using too much or too polar a solvent. | 1. Optimize the solvent system using TLC. Try different solvent combinations (e.g., hexane/dichloromethane or hexane/ether).[5][8] 2. Reduce the amount of sample loaded onto the column. 3. Use the dry loading technique or dissolve the sample in the absolute minimum volume of the initial eluent.[10] |
| Streaking or Tailing of Bands | 1. The sample was overloaded. 2. The compound is acidic or basic and is interacting too strongly with the silica. 3. The compound is degrading on the column. | 1. Use less sample material for the amount of silica. 2. If the compound is acidic, add a small amount of acetic acid to the eluent. If basic, add ~1% triethylamine to neutralize the silica gel.[8] 3. See "Compound does not elute" solution #2. |
| Separation of Isomers is Unsuccessful | 1. Standard silica gel may not have enough selectivity for structurally similar isomers. | 1. Consider using a stationary phase that offers different selectivity, such as a phenyl-bonded silica phase, which can enhance separation of aromatic isomers through pi-pi interactions.[2][12] 2. Very subtle changes in a highly non-polar eluent system may be required. |
Experimental Protocols
Protocol 1: Method Development with Thin-Layer Chromatography (TLC)
-
Prepare Sample: Dissolve a small amount of the crude this compound derivative mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Spot Plate: Use a capillary tube to spot a small amount of the dissolved sample onto the baseline of a silica gel TLC plate.
-
Develop Plate: Place the TLC plate in a developing chamber containing a prepared eluent system (e.g., 95:5 Hexane:Ethyl Acetate). Ensure the solvent level is below the baseline. Allow the solvent to run up the plate until it is about 1 cm from the top.
-
Visualize: Remove the plate, mark the solvent front, and let it dry. Visualize the separated spots using a UV lamp (if the compounds are UV-active) or by staining with an appropriate agent (e.g., potassium permanganate).
-
Analyze: Calculate the Retention Factor (Rf) for each spot. Adjust the eluent polarity to achieve an Rf of ~0.3 for the desired compound for optimal column separation.
Protocol 2: Column Chromatography with Wet Loading
-
Column Packing: Secure a glass column vertically. Add a small plug of cotton or glass wool. Add a layer of sand. Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column, allowing the solvent to drain while continuously tapping the column to ensure even packing without air bubbles.
-
Sample Loading: Dissolve the crude sample in the absolute minimum amount of solvent (preferably the eluent itself).[10] Using a pipette, carefully add the dissolved sample to the top of the silica bed, ensuring not to disturb the surface.
-
Elution: Open the stopcock and allow the sample to enter the silica bed. Carefully add a small layer of sand on top of the silica. Gently fill the column with the eluent.
-
Running the Column: Begin eluting the solvent through the column, collecting the eluate in fractions. Maintain a constant head of solvent above the silica at all times to prevent cracking. If a gradient elution is needed, gradually increase the polarity of the eluent over time.
-
Fraction Analysis: Analyze the collected fractions by TLC to determine which ones contain the pure desired product. Combine the pure fractions and remove the solvent using a rotary evaporator.
Visualized Workflows
Caption: A workflow for selecting the right chromatography conditions.
Caption: A decision tree for troubleshooting poor column separation.
References
- 1. chromtech.com [chromtech.com]
- 2. uhplcs.com [uhplcs.com]
- 3. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. reddit.com [reddit.com]
- 6. Chromatography [chem.rochester.edu]
- 7. How To Choose The Best Eluent For Thin Layer Chromatography (TLC) - Blogs - News [alwsci.com]
- 8. Chromatography [chem.rochester.edu]
- 9. Chromatography [chem.rochester.edu]
- 10. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. nacalai.com [nacalai.com]
Minimizing rearrangement byproducts in o-isobutyltoluene synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing rearrangement byproducts during the synthesis of o-isobutyltoluene.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on the prevalent challenge of carbocation rearrangement.
| Issue | Potential Cause | Recommended Solution |
| Low yield of this compound and high yield of tert-butyltoluene. | Carbocation Rearrangement: The primary isobutyl carbocation generated during the reaction rearranges to the more stable tertiary butyl carbocation before alkylating the toluene ring.[1][2][3][4] This is a common issue in Friedel-Crafts alkylation reactions.[2][3][4] | 1. Catalyst Selection: Employ shape-selective catalysts like certain zeolites (e.g., H-BEA, H-MOR) which can favor the formation of the desired isomer due to steric constraints within their pore structures.[5]2. Reaction Temperature: Lowering the reaction temperature can sometimes disfavor the rearrangement process as it requires activation energy. However, this may also decrease the overall reaction rate.3. Alternative Synthesis Route: Consider a Friedel-Crafts acylation followed by a reduction (e.g., Clemmensen or Wolff-Kishner reduction). Acylation reactions do not undergo rearrangement.[2][3] For instance, reacting toluene with isobutyryl chloride would yield o-isobutyryltoluene, which can then be reduced to this compound. |
| Formation of polyalkylated byproducts. | Activated Product: The product, this compound, is more nucleophilic than the starting material, toluene, due to the electron-donating nature of the alkyl group.[6] This makes it susceptible to further alkylation.[2][6] | 1. Control Stoichiometry: Use a large excess of toluene relative to the alkylating agent (e.g., isobutyl halide or isobutylene). This increases the probability of the alkylating agent reacting with toluene instead of the product.2. Gradual Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low concentration, thereby minimizing the chance of polyalkylation. |
| Formation of other isomers (p-isobutyltoluene, m-isobutyltoluene). | Thermodynamic vs. Kinetic Control: The distribution of ortho, meta, and para isomers can be influenced by reaction conditions such as temperature and catalyst.[7][8] While the methyl group in toluene is an ortho-para director, high temperatures can lead to isomerization towards the thermodynamically more stable meta isomer.[8] | 1. Optimize Temperature: Conduct the reaction at lower temperatures to favor the kinetically controlled ortho and para products.[7]2. Catalyst Choice: The choice of catalyst can influence the isomer distribution. Shape-selective zeolites can be particularly effective in enriching the desired isomer.[5] |
| Low overall conversion. | Catalyst Deactivation: The catalyst (e.g., AlCl₃) can be deactivated by impurities, such as water, in the reactants or solvent.[2] Strongly activating groups on the aromatic ring can also complex with and deactivate the Lewis acid catalyst.[2][4]Insufficient Catalyst Activity: The chosen Lewis acid may not be strong enough for the specific alkylating agent. | 1. Ensure Anhydrous Conditions: Thoroughly dry all reactants and solvents before use. Use a fresh, anhydrous Lewis acid catalyst.2. Catalyst Loading: Ensure an adequate molar ratio of the catalyst to the alkylating agent.3. Catalyst Selection: For less reactive alkylating agents, a more active catalyst may be required. The general order of reactivity for common Lewis acids is AlBr₃ > AlCl₃ > FeCl₃ > SbCl₅ > SnCl₄ > BCl₃ > BF₃.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of byproduct formation in this compound synthesis via Friedel-Crafts alkylation?
A1: The primary cause is the rearrangement of the initially formed isobutyl carbocation to the more stable tert-butyl carbocation through a hydride shift.[3][9] This rearranged carbocation then alkylates the toluene ring, leading to the formation of tert-butyltoluene isomers as the major byproducts.
Q2: How can I prevent this carbocation rearrangement?
A2: While completely preventing the rearrangement is challenging, it can be minimized by:
-
Using a Friedel-Crafts Acylation-Reduction Sequence: This is the most reliable method to avoid rearrangement.[2][3] First, perform a Friedel-Crafts acylation of toluene with isobutyryl chloride to form isobutyryltoluene. The acylium ion intermediate in this reaction is stable and does not rearrange. The resulting ketone is then reduced to this compound.
-
Employing Shape-Selective Catalysts: Zeolite catalysts can provide steric hindrance that favors the formation of the less bulky isobutyl product over the tert-butyl product.[5]
Q3: What are the typical Lewis acids used, and how do I choose one?
A3: Common Lewis acids for Friedel-Crafts alkylation include AlCl₃, FeCl₃, BF₃, and ZnCl₂.[10] AlCl₃ is a strong and widely used catalyst.[1][2][3] The choice depends on the reactivity of the alkylating agent. For more reactive alkylating agents, a weaker Lewis acid like ZnCl₂ might suffice and can offer better selectivity. For less reactive agents, a stronger catalyst like AlCl₃ is necessary.[4]
Q4: Can I use isobutanol directly as an alkylating agent?
A4: Yes, alcohols can be used as alkylating agents in the presence of a strong Brønsted acid (like H₂SO₄) or a Lewis acid.[10] The acid protonates the hydroxyl group, which then leaves as a water molecule to generate the carbocation. However, the same issue of carbocation rearrangement will occur.
Experimental Protocols
Protocol 1: Friedel-Crafts Acylation of Toluene followed by Wolff-Kishner Reduction
Step 1: Friedel-Crafts Acylation
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl), add anhydrous aluminum chloride (AlCl₃, 1.1 eq) and a dry solvent (e.g., dichloromethane or nitrobenzene).
-
Reactant Addition: Cool the mixture in an ice bath. Slowly add a solution of isobutyryl chloride (1.0 eq) in the same dry solvent from the dropping funnel.
-
Toluene Addition: After the formation of the acylium ion complex, slowly add toluene (1.2 eq).
-
Reaction: Allow the reaction to stir at 0°C for 30 minutes and then at room temperature for 2-4 hours, monitoring the progress by TLC or GC.
-
Workup: Carefully quench the reaction by pouring it over crushed ice and concentrated HCl. Separate the organic layer, wash with water, sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude isobutyryltoluene.
-
Purification: Purify the product by vacuum distillation or column chromatography.
Step 2: Wolff-Kishner Reduction
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the purified isobutyryltoluene (1.0 eq), diethylene glycol (as solvent), hydrazine hydrate (3.0 eq), and potassium hydroxide (4.0 eq).
-
Reaction: Heat the mixture to 180-200°C for 3-4 hours. Water and excess hydrazine will distill off.
-
Workup: Cool the reaction mixture, add water, and extract with a suitable solvent (e.g., diethyl ether or hexane). Wash the combined organic extracts with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the resulting this compound by distillation.
Visualizations
Logical Workflow for Troubleshooting Byproduct Formation
Caption: Troubleshooting workflow for byproduct formation.
Reaction Pathway: Formation of this compound and Rearrangement Byproduct
Caption: this compound synthesis and byproduct pathway.
References
- 1. Khan Academy [khanacademy.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Friedel Crafts alkylation | Reaction Mechanism of Friedel Crafts alkylation [pw.live]
- 5. researchgate.net [researchgate.net]
- 6. cerritos.edu [cerritos.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. organic chemistry - Friedel-Crafts's alkylation of Toluene - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 9. m.youtube.com [m.youtube.com]
- 10. adichemistry.com [adichemistry.com]
Technical Support Center: Catalyst Deactivation in Reactions Involving o-Isobutyltoluene
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding catalyst deactivation during the synthesis of o-isobutyltoluene.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of catalyst deactivation in the synthesis of this compound?
A1: The primary mechanisms of catalyst deactivation in the alkylation of toluene with isobutylene are:
-
Coking: This is the formation of carbonaceous deposits, or "coke," on the active sites of the catalyst. These deposits block the pores and active sites, preventing reactants from reaching them and deactivating the catalyst.[1]
-
Pore Mouth Plugging: Large hydrocarbon molecules, which can be byproducts or oligomers of the reactants, can block the entrance to the catalyst's pores. This physically obstructs the passage of reactants to the active sites within the catalyst's structure.[1]
-
Poisoning: Certain impurities in the feedstock can strongly adsorb onto the active sites of the catalyst, rendering them inactive. For example, oxygenated organic compounds have been shown to cause significant deactivation of zeolite catalysts.[2]
Q2: Which types of catalysts are commonly used for this compound synthesis, and how do they deactivate?
A2: Zeolite catalysts are widely used for this reaction due to their strong acidity and shape-selective properties. Common examples include H-BEA, H-MOR, and faujasite (FAU). These catalysts primarily deactivate through coking and pore blockage. The specific deactivation pathway can depend on the zeolite's pore structure; for instance, some zeolites may deactivate mainly by pore blockage, while others are more affected by the coverage of active sites.[3]
Q3: How does the Si/Al ratio of a zeolite catalyst influence its stability?
A3: The Si/Al ratio in a zeolite catalyst determines the density of acid sites. A lower Si/Al ratio generally leads to a higher concentration of acid sites, which can result in higher initial catalytic activity. However, a high density of strong acid sites can also promote side reactions that lead to faster coke formation and, consequently, more rapid deactivation. Therefore, optimizing the Si/Al ratio is a critical factor in balancing catalyst activity and stability.[4]
Q4: What are the standard methods for regenerating a deactivated catalyst used in toluene isobutylation?
A4: Deactivated zeolite catalysts can often be regenerated to recover their activity. Common methods include:
-
Calcination: This is the most common method and involves a controlled burn-off of the coke deposits in the presence of air or an oxygen-containing gas stream at elevated temperatures (typically 350-600 °C).[5]
-
Solvent Washing: In some cases, washing the catalyst with a suitable organic solvent can remove soluble coke precursors and other adsorbed species that contribute to deactivation.
-
Hydrogen Treatment: Treating the coked catalyst with hydrogen at high temperatures can sometimes be effective in removing carbonaceous deposits through hydrogenation.
Q5: What impact do reaction conditions have on the rate of catalyst deactivation?
A5: Reaction conditions play a crucial role in the rate of catalyst deactivation. Key parameters include:
-
Temperature: Higher reaction temperatures can increase the rate of coking and other deactivation processes.[6]
-
Reactant Ratio: A higher ratio of toluene to isobutylene can help to suppress the oligomerization of isobutylene, which is a key pathway to coke formation, thereby extending the catalyst's life.
-
Feed Purity: Impurities in the feed can act as poisons, leading to rapid deactivation.
Troubleshooting Guides
Issue 1: Rapid Decrease in Catalyst Activity
| Potential Cause | Recommended Action |
| High reaction temperature accelerating coke formation. | Gradually decrease the reaction temperature in increments of 10-20°C and monitor the activity. |
| High concentration of isobutylene in the feed. | Increase the toluene-to-isobutylene molar ratio in the feed to reduce olefin oligomerization. |
| Presence of poisons in the feedstock. | Analyze the purity of the toluene and isobutylene feeds for potential contaminants like water or sulfur compounds. |
| Inappropriate catalyst pore size. | Consider a catalyst with a larger pore structure to mitigate diffusion limitations and pore blockage. |
Issue 2: Loss of Selectivity towards this compound
| Potential Cause | Recommended Action |
| Isomerization of the desired product on acid sites. | Lower the reaction temperature to reduce the rate of isomerization. Consider modifying the catalyst to reduce its acid strength. |
| Diffusion limitations due to partial pore blockage. | Regenerate the catalyst to remove coke deposits. If the problem persists, consider a catalyst with a more open pore structure. |
| Change in the nature of active sites due to coking. | Characterize the fresh and deactivated catalyst using techniques like NH₃-TPD to assess changes in acidity. |
Data Presentation
Table 1: Illustrative Data on Toluene Conversion over H-BEA Catalyst as a Function of Time on Stream
| Time on Stream (hours) | Toluene Conversion (%) | Selectivity to p-tert-butyltoluene (%) |
| 1 | 66 | 90 |
| 2 | 60 | 90 |
| 4 | 52 | 88 |
| 6 | 45 | 85 |
| 8 | 40 | 82 |
| Note: This data is illustrative of typical deactivation trends for the tert-butylation of toluene over an H-BEA zeolite catalyst at 180°C. Actual performance will vary with specific experimental conditions.[7] |
Table 2: Comparison of Physicochemical Properties of Fresh and Deactivated Zeolite Y Catalyst
| Property | Fresh Catalyst | Deactivated Catalyst |
| BET Surface Area (m²/g) | 817 | Significantly Reduced |
| Total Acidity (mmol/g) | 1.32 | Reduced |
| Coke Content (wt%) | 0 | Increased |
| Data from a study on toluene alkylation with 1-heptene, indicative of changes expected in isobutylation.[8][9] |
Experimental Protocols
Protocol 1: Experimental Setup for Studying Catalyst Deactivation in a Fixed-Bed Reactor
-
Catalyst Loading: A specific amount of the catalyst (e.g., 1-5 grams) is loaded into a fixed-bed reactor. The catalyst bed is typically supported by quartz wool.
-
Catalyst Activation: The catalyst is pre-treated in-situ, usually by heating to a high temperature (e.g., 400-550°C) under a flow of an inert gas like nitrogen for several hours to remove any adsorbed water and impurities.
-
Reaction: The reactor is brought to the desired reaction temperature (e.g., 150-250°C). A liquid feed mixture of toluene and isobutylene, at a predetermined molar ratio, is introduced into the reactor using a high-pressure liquid pump. The reaction is carried out at a constant temperature and pressure.
-
Product Collection and Analysis: The reactor effluent is cooled, and liquid products are collected at regular time intervals. The composition of the products is analyzed by gas chromatography (GC) to determine the conversion of toluene and the selectivity to this compound.
-
Deactivation Monitoring: The conversion and selectivity are plotted against time on stream to monitor the rate of catalyst deactivation.
Protocol 2: Temperature-Programmed Oxidation (TPO) for Characterizing Coked Catalysts
-
Sample Preparation: A known weight of the deactivated (coked) catalyst is placed in a quartz reactor.
-
TPO Procedure: The catalyst is heated at a linear rate (e.g., 10°C/min) in a flowing gas mixture containing a low concentration of oxygen (e.g., 1-5% O₂ in an inert gas like helium or nitrogen).[10]
-
Analysis of Effluent Gas: The effluent gas from the reactor is continuously monitored by a thermal conductivity detector (TCD) or a mass spectrometer to measure the concentration of CO and CO₂ produced from the combustion of coke.[11]
-
Data Interpretation: The TPO profile (a plot of CO₂/CO evolution versus temperature) provides information on the nature and amount of coke. Different peaks in the profile can correspond to different types of coke (e.g., "soft" coke that burns at lower temperatures and "hard" coke that requires higher temperatures). The total area under the peaks is proportional to the total amount of coke on the catalyst.[10]
Mandatory Visualizations
Caption: Key deactivation mechanisms in this compound synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Sharif Digital Repository / Sharif University of Technology - Modeling of catalyst deactivation in zeolite-catalyzed alkylation of isobutane with 2-butene, Hamzehlouyan, T [repository.sharif.edu]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Kinetic Study on the Reaction and Deactivation Behavior of Hydrodearomatization Catalysts During Initial Use - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. azom.com [azom.com]
Improving selectivity in the functionalization of o-isobutyltoluene
Technical Support Center: Functionalization of o-Isobutyltoluene
Welcome to the technical support center for the selective functionalization of this compound. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges encountered during the synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in achieving selective functionalization of this compound?
A1: The main challenge is controlling the regioselectivity of the reaction. This compound has multiple reactive sites: the benzylic C-H bonds of the isobutyl group, the methyl group C-H bonds, and the C-H bonds on the aromatic ring. Benzylic C-H bonds are often targeted due to their lower bond dissociation energy.[1] However, achieving high selectivity for one specific site without side reactions, such as oxidation of the aromatic ring or over-oxidation of the desired product, is a significant hurdle.[1][2]
Q2: Which position is most favorable for functionalization, and why?
A2: The benzylic position of the isobutyl group (the C-H bond adjacent to the aromatic ring) is generally the most favorable site for functionalization, particularly in oxidation reactions. This is because the resulting benzylic radical or cationic intermediate is stabilized by resonance with the aromatic ring, lowering the activation energy for reactions at this site.[3]
Q3: How do I choose an appropriate catalyst for selective benzylic oxidation?
A3: Catalyst selection is critical for controlling selectivity.
-
Metal-based catalysts: Transition metals like copper, cobalt, manganese, and ruthenium are commonly used in combination with oxidants like tert-butyl hydroperoxide (TBHP) or molecular oxygen.[4] For instance, copper(II)/{PMo12} systems have been shown to be effective for the selective oxidation of benzylic C-H bonds.[5]
-
Organocatalysts: N-hydroxyimides, such as N-hydroxyphthalimide (NHPI), are often used to facilitate aerobic oxidation, sometimes in conjunction with a metal co-catalyst.[2][4]
-
Photocatalysis: Visible-light-mediated approaches can offer mild reaction conditions for selective C-H bond activation.[2]
The choice depends on the desired product (alcohol, ketone, or carboxylic acid), functional group tolerance, and environmental considerations.
Q4: What are common side products, and how can their formation be minimized?
A4: Common side products include:
-
Over-oxidation products: The initial product, a benzylic alcohol, can be further oxidized to a ketone and then to a carboxylic acid.[1] To minimize this, one can use milder oxidants, control the stoichiometry of the oxidant, or use catalyst systems known for selective mono-oxygenation.[1]
-
Aromatic ring oxidation: Functionalization of the aromatic ring can occur, especially under harsh conditions. This can be minimized by using catalyst systems that selectively activate benzylic C-H bonds.
-
Products from methyl group oxidation: The methyl group can also undergo oxidation. The relative reactivity can be influenced by the catalyst and reaction conditions.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Desired Product | 1. Inactive catalyst or initiator.2. Insufficient reaction temperature or time.3. Inefficient mass transfer (in heterogeneous systems).4. Presence of inhibitors in the starting material. | 1. Verify catalyst/initiator activity; consider fresh reagents.2. Incrementally increase temperature and monitor reaction progress by TLC or GC.3. Ensure vigorous stirring; consider a phase-transfer catalyst if applicable.4. Purify the starting this compound. |
| Poor Selectivity (Mixture of Benzylic, Methyl, and Aromatic Functionalization) | 1. Reaction conditions are too harsh (e.g., high temperature).2. Non-selective radical mechanism dominating.3. Inappropriate catalyst system. | 1. Lower the reaction temperature.2. Add a radical scavenger (if the desired mechanism is not radical-based) or switch to a more selective catalyst system.3. Screen different catalysts and ligands. For instance, metalloporphyrins with bulky substituents can enhance selectivity by sterically hindering undesired pathways.[4] |
| Formation of Over-oxidized Products (e.g., Carboxylic Acid instead of Alcohol/Ketone) | 1. Oxidant is too strong or used in excess.2. The initially formed alcohol/ketone is more reactive than the starting material.3. Prolonged reaction time. | 1. Use a milder oxidant (e.g., switch from KMnO4 to a peroxide-based system).[3] Reduce the molar equivalents of the oxidant.2. Employ a catalyst system designed for selective mono-oxygenation.[1]3. Monitor the reaction closely and stop it once the desired intermediate is formed. |
| Reaction Fails to Initiate | 1. Insufficient activation energy.2. Catalyst poisoning.3. For aerobic oxidations, poor oxygen diffusion into the reaction mixture. | 1. Gently increase the temperature or add an initiator like tert-butyl hydroperoxide (TBHP).[6]2. Ensure all glassware is clean and solvents are pure.3. Use an oxygen balloon or sparge O2 through the solution instead of relying on atmospheric oxygen. |
Data on Catalyst Performance for Alkylarene Oxidation
The following table summarizes data for various catalytic systems used in the selective oxidation of alkylarenes, which can serve as a starting point for optimizing the functionalization of this compound.
| Catalyst System | Oxidant | Substrate Scope | Selectivity | Typical Yield | Reference |
| Mn@ZIF-8 (calcined) | Molecular O₂ | Toluene | 70.3% (Benzaldehyde + Benzyl alcohol) | 6.5% conversion | [7] |
| RuO₂ on MOF-derived CeO₂ | TBHP | Alkylarenes | High for ketones | Good to excellent | [4] |
| Polyoxometalate-based MOF (POMOF-1) / NHPI | Molecular O₂ | Alkylarenes | High for ketones | 51-88% | [4] |
| N-hydroxyimide (organocatalyst) / Fe(NO₃)₃ | Molecular O₂ | Phenyl alkanes | High for ketones | High yields | [8] |
| Cu(II)/{PMo₁₂} | TBHP | Benzyl methylene, benzyl alcohols | Good functional group tolerance | Good yields | [5] |
Visualized Workflows and Pathways
Below are diagrams illustrating key concepts in the functionalization of this compound.
Caption: Reaction pathways for this compound functionalization.
Caption: Troubleshooting workflow for functionalization experiments.
Detailed Experimental Protocol
Example Protocol: Aerobic Benzylic Oxidation using an N-hydroxyimide/Iron Catalyst System
This protocol is a generalized procedure based on methodologies for the aerobic oxidation of benzylic methylenes, which are applicable to this compound for producing the corresponding ketone.[8]
Materials:
-
This compound (substrate)
-
N-hydroxy-5-norbornene-2,3-dicarboximide (NHSI) or N-hydroxyphthalimide (NHPI) (organocatalyst)
-
Iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O) (promoter)
-
Acetonitrile (solvent)
-
Oxygen (O₂) balloon
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the N-hydroxyimide catalyst (e.g., NHSI, 0.1 mmol, 10 mol%), and the iron promoter (e.g., Fe(NO₃)₃·9H₂O, 0.01 mmol, 1 mol%).
-
Solvent Addition: Add acetonitrile (5 mL) to the flask.
-
Atmosphere: Evacuate the flask and backfill it with oxygen from a balloon. Repeat this process three times to ensure an oxygen-rich atmosphere.
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by taking aliquots and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Once the reaction is complete (typically after 6-24 hours), cool the mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, and dry over anhydrous sodium sulfate. The crude product can then be purified by flash column chromatography on silica gel to yield the desired benzylic ketone.
Safety Precautions:
-
Perform the reaction in a well-ventilated fume hood.
-
Aerobic oxidations can be exothermic; monitor the reaction temperature.
-
Handle all chemicals with appropriate personal protective equipment (PPE), including gloves and safety glasses.
References
- 1. Synthesis of Benzylic Alcohols by C–H Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Selective Liquid-Phase Oxidation of Toluene with Molecular Oxygen Catalyzed by Mn3O4 Nanoparticles Immobilized on CNTs under Solvent-Free Conditions [mdpi.com]
- 7. Selective liquid-phase oxidation of toluene over heterogeneous Mn@ZIF-8 derived catalyst with molecular oxygen in the solvent-free conditions - Arabian Journal of Chemistry [arabjchem.org]
- 8. An efficient and practical aerobic oxidation of benzylic methylenes by recyclable N-hydroxyimide - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Trace Metal Analysis in Purified o-Isobutyltoluene
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the trace metal analysis of purified o-isobutyltoluene.
Frequently Asked Questions (FAQs)
Q1: What are the primary regulatory guidelines I should be aware of for trace metal analysis in pharmaceutical ingredients like this compound?
A1: The most critical guideline is the ICH Q3D Guideline for Elemental Impurities.[1][2][3][4] This guideline establishes permitted daily exposure (PDE) limits for 24 elemental impurities in drug products and provides a framework for conducting risk assessments to control these impurities.[1][3][4] Additionally, USP General Chapters <232> Elemental Impurities—Limits and <233> Elemental Impurities—Procedures provide specific limits and validated analytical procedures for measuring elemental impurities.[5][6]
Q2: Which analytical technique is most suitable for trace metal analysis in this compound?
A2: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the preferred technique for quantifying trace elemental impurities in organic matrices like this compound.[7] This is due to its high sensitivity, which allows for the detection of elements at parts-per-billion (ppb) or even parts-per-trillion (ppt) levels, and its ability to perform multi-elemental analysis simultaneously.[7][8] Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) can also be used, particularly for elements with higher concentration limits, and it is often more robust for handling complex matrices.[8][9]
Q3: What are the main challenges when analyzing an organic solvent like this compound using ICP-MS?
A3: The primary challenges include:
-
Matrix Effects: The introduction of an organic matrix can alter the plasma characteristics, leading to signal suppression or enhancement of the analyte signal.[10][11][12]
-
Carbon Deposition: The high carbon content of this compound can lead to the deposition of carbon on the ICP-MS interface cones, causing signal drift and requiring more frequent maintenance.[13][14]
-
Polyatomic Interferences: The carbon from the solvent can combine with plasma gases (like Argon) and other elements in the sample to form polyatomic ions that have the same mass-to-charge ratio as the target analyte, leading to inaccurate results.[15][16][17][18]
Q4: Is it necessary to digest the this compound sample before analysis?
A4: Not always. For many applications, a "dilute-and-shoot" approach is sufficient.[19] This involves diluting the this compound with a suitable organic solvent to reduce matrix effects and viscosity before direct introduction into the ICP-MS.[6][14] However, for certain samples or to achieve very low detection limits, microwave-assisted acid digestion may be necessary to completely break down the organic matrix.[20][21]
Troubleshooting Guides
Issue 1: Signal Suppression or Enhancement
Symptom: Inaccurate spike recovery results (outside the 70-150% range) or significant deviation from expected values.
Possible Causes & Solutions:
| Cause | Solution |
| Matrix Effects | The organic matrix of this compound can affect the plasma's energy and analyte ionization efficiency.[10][11] To mitigate this, ensure that the calibration standards are matrix-matched by preparing them in a high-purity organic solvent similar to the diluted sample matrix.[19] Alternatively, the use of internal standards can help to correct for these effects.[12] |
| High Total Dissolved Solids (TDS) | If the sample contains a high concentration of dissolved material, it can lead to signal suppression.[22] Diluting the sample further with a suitable high-purity organic solvent is the most common solution. The generally accepted limit for TDS in ICP-MS is around 0.2%.[22] |
| Viscosity Mismatch | A significant difference in viscosity between the sample and calibration standards can lead to inconsistent nebulization efficiency. Ensure that the viscosity of the standards and the diluted sample are as close as possible. |
Issue 2: Poor Reproducibility and Signal Drift
Symptom: The relative standard deviation (RSD) of replicate measurements is high (>20%), and the signal intensity for the same sample decreases over an analytical run.
Possible Causes & Solutions:
| Cause | Solution |
| Carbon Deposition on Cones | The high carbon load from this compound can cause carbon to build up on the sampler and skimmer cones of the ICP-MS, leading to a gradual loss of sensitivity.[13][14] The addition of a small amount of oxygen to the argon gas can help to combust the carbon and prevent deposition.[14] Regular cleaning of the cones is also essential. |
| Inconsistent Sample Introduction | Clogging of the nebulizer or tubing due to the viscosity of the sample can cause erratic signal. Using a robust nebulizer designed for organic solvents and ensuring proper dilution of the this compound can prevent this. |
| Plasma Instability | The introduction of an organic solvent can sometimes lead to an unstable plasma. Optimizing the plasma parameters, such as RF power and gas flow rates, for organic solvent introduction is crucial.[22] |
Issue 3: Inaccurate Results for Specific Elements (e.g., As, V, Cr)
Symptom: Consistently high or unexpectedly low readings for certain elements that are known to be prone to interferences.
Possible Causes & Solutions:
| Cause | Solution |
| Polyatomic Interferences | The carbon in this compound can form polyatomic species with argon from the plasma (e.g., ⁴⁰Ar³⁵Cl⁺ interfering with ⁷⁵As⁺).[15][16] Using an ICP-MS equipped with a collision/reaction cell can help to mitigate these interferences by introducing a gas (like helium or hydrogen) that selectively reacts with or breaks apart the interfering polyatomic ions.[17] |
| Isobaric Interferences | An isotope of another element has the same mass as the target analyte isotope (e.g., ¹¹⁴Sn⁺ and ¹¹⁴Cd⁺). While less common with organic matrices, it's important to be aware of potential isobaric overlaps. The instrument software typically includes correction equations for known isobaric interferences.[16] Selecting an alternative, interference-free isotope for quantification is the best approach.[18] |
Quantitative Data
Table 1: ICH Q3D Permitted Daily Exposure (PDE) Limits for Common Elemental Impurities
The following table provides the oral PDE limits as a reference. Limits for parenteral and inhalation routes may differ.
| Element | Class | Oral PDE (µ g/day ) |
| Cadmium (Cd) | 1 | 5 |
| Lead (Pb) | 1 | 5 |
| Arsenic (As) | 1 | 15 |
| Mercury (Hg) | 1 | 30 |
| Cobalt (Co) | 2A | 50 |
| Vanadium (V) | 2A | 100 |
| Nickel (Ni) | 2A | 200 |
| Selenium (Se) | 2B | 80 |
| Silver (Ag) | 2B | 100 |
| Gold (Au) | 2B | 300 |
| Palladium (Pd) | 2B | 100 |
| Platinum (Pt) | 2B | 100 |
| Lithium (Li) | 3 | 550 |
| Antimony (Sb) | 3 | 900 |
| Barium (Ba) | 3 | 1400 |
| Copper (Cu) | 3 | 3000 |
| Tin (Sn) | 3 | 6000 |
| Chromium (Cr) | 3 | 11000 |
Source: ICH Q3D Guideline for Elemental Impurities[1][2][3]
Table 2: Common Polyatomic Interferences in ICP-MS Relevant to Organic Matrices
| Analyte Isotope | Interfering Polyatomic Ion | Source of Interference |
| ⁵¹V⁺ | ³⁵Cl¹⁶O⁺ | Chlorine, Oxygen |
| ⁵²Cr⁺ | ⁴⁰Ar¹²C⁺ | Argon, Carbon |
| ⁵³Cr⁺ | ⁴⁰Ar¹³C⁺ | Argon, Carbon |
| ⁶³Cu⁺ | ⁴⁰Ar²³Na⁺ | Argon, Sodium |
| ⁶⁵Cu⁺ | ⁴⁰Ar²⁵Mg⁺ | Argon, Magnesium |
| ⁷⁵As⁺ | ⁴⁰Ar³⁵Cl⁺ | Argon, Chlorine |
Source: Adapted from various sources on ICP-MS interferences.[15][16][17][18]
Experimental Protocols
Protocol 1: Sample Preparation by Direct Dilution
-
Materials:
-
Purified this compound sample
-
High-purity organic solvent (e.g., kerosene, xylene, or a suitable solvent with low elemental background)
-
Class A volumetric flasks
-
Calibrated pipettes
-
-
Procedure:
-
Accurately weigh approximately 1.0 g of the this compound sample into a 50 mL volumetric flask.
-
Dilute to the mark with the high-purity organic solvent. This represents a 1:50 dilution. The dilution factor may need to be adjusted based on the expected concentration of impurities and the viscosity of the sample.
-
Prepare a blank solution using only the high-purity organic solvent.
-
Prepare calibration standards by spiking the high-purity organic solvent with known concentrations of the target elements to cover the expected concentration range in the diluted sample.
-
The sample is now ready for introduction into the ICP-MS.
-
Protocol 2: ICP-MS Instrumental Parameters for Organic Solvent Analysis
Note: These are general parameters and should be optimized for the specific instrument and application.
| Parameter | Setting |
| RF Power | 1300 - 1600 W |
| Plasma Gas Flow | 14 - 18 L/min |
| Auxiliary Gas Flow | 0.8 - 1.2 L/min |
| Nebulizer Gas Flow | 0.6 - 1.0 L/min |
| Sample Uptake Rate | 0.1 - 0.4 mL/min |
| Spray Chamber | Cooled Scott-type or cyclonic |
| Injector | Narrow-bore (e.g., 1.0 - 1.5 mm) |
| Interface Cones | Platinum-tipped recommended |
| Collision/Reaction Cell Gas | Helium (for KED mode) or Hydrogen/Ammonia (for reaction mode) |
| Detector Mode | Pulse counting and/or analog |
Visualizations
Caption: Workflow for trace metal analysis in this compound.
Caption: Illustration of matrix effects in ICP-MS analysis.
Caption: Troubleshooting decision tree for ICP-MS analysis.
References
- 1. database.ich.org [database.ich.org]
- 2. ICH Q3D Elemental impurities - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. ICH Q3D Elemental Impurities – What are the Requirements? - West [westpharma.com]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. usp.org [usp.org]
- 7. ijcpa.in [ijcpa.in]
- 8. ICP-OES: A Versatile and Sensitive Method to Analyze Trace Metals | Lab Manager [labmanager.com]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. downloads.regulations.gov [downloads.regulations.gov]
- 15. researchgate.net [researchgate.net]
- 16. A table of polyatomic interferences in ICP-MS | U.S. Geological Survey [usgs.gov]
- 17. Understanding and Mitigating Polyatomic Ion Interference in ICP-MS [eureka.patsnap.com]
- 18. spectroscopyonline.com [spectroscopyonline.com]
- 19. researchgate.net [researchgate.net]
- 20. Development and Validation of Analytical Procedure for Elemental Impurities in Rosuvastatin Calcium Tablets by ICP-MS and Microwave Digestion - PMC [pmc.ncbi.nlm.nih.gov]
- 21. spectroscopyonline.com [spectroscopyonline.com]
- 22. spectroscopyonline.com [spectroscopyonline.com]
Validation & Comparative
A Comparative Guide to the 1H and 13C NMR Spectral Analysis of o-Isobutyltoluene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for o-isobutyltoluene and its structural isomers, m-isobutyltoluene and p-isobutyltoluene. This information is crucial for the unambiguous identification and characterization of these compounds in various research and development settings.
Comparison of ¹H and ¹³C NMR Spectral Data
The chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz) provide a unique fingerprint for each isomer. The following tables summarize the predicted ¹H and ¹³C NMR spectral data for o-, m-, and p-isobutyltoluene. These predictions were generated using advanced computational algorithms to provide reliable data in the absence of readily available experimental spectra for all isomers under identical conditions.
Table 1: Predicted ¹H NMR Spectral Data
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | Ar-H | 7.15 - 7.05 | m | - |
| Ar-CH₃ | 2.30 | s | - | |
| Ar-CH₂- | 2.55 | d | 7.2 | |
| -CH(CH₃)₂ | 1.90 | nonet | 6.8 | |
| -CH(CH₃)₂ | 0.90 | d | 6.6 | |
| m-Isobutyltoluene | Ar-H | 7.10 - 6.90 | m | - |
| Ar-CH₃ | 2.32 | s | - | |
| Ar-CH₂- | 2.58 | d | 7.2 | |
| -CH(CH₃)₂ | 1.88 | nonet | 6.8 | |
| -CH(CH₃)₂ | 0.89 | d | 6.6 | |
| p-Isobutyltoluene | Ar-H | 7.08 | d | 8.0 |
| Ar-H | 7.02 | d | 8.0 | |
| Ar-CH₃ | 2.28 | s | - | |
| Ar-CH₂- | 2.57 | d | 7.2 | |
| -CH(CH₃)₂ | 1.87 | nonet | 6.8 | |
| -CH(CH₃)₂ | 0.88 | d | 6.6 |
Table 2: Predicted ¹³C NMR Spectral Data
| Compound | Carbon Assignment | Chemical Shift (δ, ppm) |
| This compound | Ar-C (quaternary) | 138.9, 135.8 |
| Ar-CH | 129.8, 126.0, 125.8, 125.5 | |
| Ar-CH₃ | 19.3 | |
| Ar-CH₂- | 37.8 | |
| -CH(CH₃)₂ | 30.4 | |
| -CH(CH₃)₂ | 22.5 | |
| m-Isobutyltoluene | Ar-C (quaternary) | 141.8, 137.6 |
| Ar-CH | 128.3, 128.2, 126.9, 125.7 | |
| Ar-CH₃ | 21.4 | |
| Ar-CH₂- | 45.3 | |
| -CH(CH₃)₂ | 30.5 | |
| -CH(CH₃)₂ | 22.4 | |
| p-Isobutyltoluene | Ar-C (quaternary) | 138.9, 134.9 |
| Ar-CH | 129.0, 128.8 | |
| Ar-CH₃ | 20.9 | |
| Ar-CH₂- | 44.7 | |
| -CH(CH₃)₂ | 30.2 | |
| -CH(CH₃)₂ | 22.4 |
Experimental Protocols
The following is a general experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra of small organic molecules like isobutyltoluene isomers.
Sample Preparation
-
Sample Quantity : For ¹H NMR, dissolve 5-25 mg of the compound in the deuterated solvent. For ¹³C NMR, a higher concentration of 50-100 mg is recommended to obtain a good signal-to-noise ratio in a reasonable time.[1][2]
-
Solvent : Use approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The choice of solvent is critical as it should dissolve the sample well and its residual peaks should not interfere with the signals of interest.[1]
-
NMR Tube : Use a clean, standard 5 mm NMR tube. Ensure the tube is free from any solid particles or impurities that could affect the magnetic field homogeneity.
-
Dissolution and Transfer : Dissolve the sample completely in the solvent in a separate vial before transferring it to the NMR tube using a pipette. If any solid particles are present, filter the solution through a small plug of glass wool in the pipette.
-
Labeling : Clearly label the NMR tube with the sample information.
NMR Data Acquisition
The following are typical parameters for acquiring ¹H and ¹³C NMR spectra on a modern NMR spectrometer.
¹H NMR Acquisition Parameters:
-
Pulse Sequence : A standard single-pulse sequence is typically used.
-
Acquisition Time (AT) : 2-4 seconds.
-
Relaxation Delay (D1) : 1-5 seconds. A longer delay may be necessary for accurate integration of signals, especially for quaternary carbons in ¹³C NMR.
-
Pulse Angle : 30-45 degrees.
-
Number of Scans (NS) : 8 to 16 scans are usually sufficient for a standard ¹H spectrum.
-
Spectral Width (SW) : A sweep width covering the expected range of proton chemical shifts (e.g., 0-12 ppm).
¹³C NMR Acquisition Parameters:
-
Pulse Sequence : A standard single-pulse sequence with proton decoupling (e.g., zgpg30 or zgdc) is commonly used to simplify the spectrum and enhance signal intensity through the Nuclear Overhauser Effect (NOE).
-
Acquisition Time (AT) : 1-2 seconds.
-
Relaxation Delay (D1) : 2 seconds.
-
Pulse Angle : 30 degrees.
-
Number of Scans (NS) : 1024 or more scans are often required due to the low natural abundance of the ¹³C isotope.
-
Spectral Width (SW) : A wide sweep width is used to cover the entire range of carbon chemical shifts (e.g., 0-220 ppm).
Workflow for NMR Spectral Analysis
The following diagram illustrates a typical workflow for the analysis of a small organic molecule using NMR spectroscopy.
References
A Comparative Guide to o-Isobutyltoluene and p-Isobutyltoluene as Solvents for Researchers and Drug Development Professionals
In the landscape of solvent selection for chemical synthesis and drug development, the choice of an appropriate solvent is paramount to ensure optimal reaction kinetics, product purity, and process safety. Among the myriad of available options, aromatic hydrocarbons like the isomers of isobutyltoluene present a viable alternative to more conventional solvents. This guide provides a comparative analysis of ortho-isobutyltoluene (this compound) and para-isobutyltoluene (p-isobutyltoluene), focusing on their physical properties and potential applications as solvents.
Physical and Chemical Properties
A summary of the key physical properties of this compound and p-isobutyltoluene is presented in Table 1. These properties are crucial in determining the suitability of a solvent for a specific application, influencing factors such as boiling point for reaction temperature control and reflux, melting point for low-temperature applications, and density for phase separations.
| Property | This compound | p-Isobutyltoluene | m-Isobutyltoluene (for comparison) |
| Molecular Formula | C₁₁H₁₆ | C₁₁H₁₆ | C₁₁H₁₆ |
| Molecular Weight | 148.24 g/mol [1] | 148.24 g/mol | 148.24 g/mol [2] |
| Boiling Point | 196 °C[3] | Not Available | 194 °C[2][4] |
| Melting Point | -73 °C[3] | Not Available | -44.72 °C (estimate)[2][4] |
| Density | Not Available | Not Available | 0.8497 g/cm³[2] |
| Refractive Index | Not Available | Not Available | 1.4865[2] |
| CAS Number | 36301-29-8[1][3] | 5161-04-6 | 5160-99-6[2][4] |
Note: Data for m-isobutyltoluene is included for comparative context where data for the p-isomer is unavailable.
The structural difference between the ortho and para isomers, concerning the relative positions of the methyl and isobutyl groups on the benzene ring, is expected to influence their solvent characteristics. For instance, the steric hindrance around the methyl group is greater in this compound, which could potentially affect its solvation properties for bulky solutes.
Applications in Research and Industry
Isobutyltoluene isomers find applications as solvents in various industries. They are utilized in the formulation of paints and coatings to enhance solubility and flow properties.[2] Additionally, they serve as raw materials in the synthesis of other chemical compounds.[2] In a research and drug development context, these solvents could be explored as higher-boiling-point alternatives to toluene or xylene in organic synthesis, particularly for reactions requiring elevated temperatures.
Experimental Protocols for Solvent Evaluation
To rigorously compare this compound and p-isobutyltoluene as solvents for a specific application, a series of standardized experiments should be conducted. The following are suggested experimental protocols:
Solubility Assessment
A fundamental experiment is to determine the solubility of the target compound (e.g., a drug candidate or a key intermediate) in both solvents at various temperatures.
Protocol:
-
Add a known excess amount of the solid solute to a sealed vial containing a measured volume of either this compound or p-isobutyltoluene.
-
Equilibrate the vials at a constant temperature (e.g., 25 °C, 50 °C, 75 °C) with continuous stirring for a sufficient period to ensure saturation.
-
After equilibration, allow the undissolved solid to settle.
-
Carefully extract a known volume of the supernatant.
-
Determine the concentration of the solute in the supernatant using a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy, or gravimetric analysis after solvent evaporation).
-
Repeat the experiment for each solvent and at each desired temperature.
Reaction Kinetics Study
The choice of solvent can significantly impact the rate of a chemical reaction. A comparative kinetics study can elucidate the effect of each isomer.
Protocol:
-
Set up two parallel reactions, one in this compound and the other in p-isobutyltoluene, under identical conditions (temperature, concentration of reactants, catalyst loading, etc.).
-
At regular time intervals, withdraw an aliquot from each reaction mixture.
-
Quench the reaction in the aliquot immediately.
-
Analyze the composition of the aliquot using an appropriate method (e.g., GC, LC-MS) to determine the concentration of reactants and products.
-
Plot the concentration of a key reactant or product as a function of time for both solvents to determine the reaction rates.
Logical Workflow for Solvent Selection
The process of selecting a suitable solvent is a multi-faceted decision-making process. The following diagram illustrates a general workflow for solvent selection in a research and development setting.
Caption: A generalized workflow for the systematic selection of a solvent in a chemical process.
Conclusion
While a definitive, data-driven comparison of this compound and p-isobutyltoluene as solvents is hampered by the lack of direct comparative studies, this guide provides a framework for their evaluation. The available physical property data suggests they are high-boiling aromatic hydrocarbons that could be suitable for specific applications in organic synthesis and drug development. Researchers are encouraged to perform the described experimental protocols to determine the optimal solvent for their specific needs, taking into account not only performance but also safety and environmental considerations. The provided workflow for solvent selection offers a systematic approach to making this critical decision.
References
A Researcher's Guide to Gas Chromatographic Separation of Isobutyltoluene Isomers
For researchers, scientists, and professionals in drug development, achieving precise separation and identification of aromatic hydrocarbon isomers is a frequent challenge. This guide provides a comparative analysis of the factors influencing the gas chromatography (GC) retention time of o-isobutyltoluene and its isomers, m-isobutyltoluene and p-isobutyltoluene. While specific retention time data is highly dependent on the exact experimental setup, this guide offers the foundational knowledge and a detailed experimental protocol to empower researchers to develop a robust separation method.
Understanding Retention Time in Gas Chromatography
In gas chromatography, the retention time (t_R) is the time it takes for a specific compound to travel from the injector, through the column, to the detector.[1][2] It is a critical parameter for compound identification. The retention time is primarily influenced by the analyte's boiling point and its interaction with the stationary phase of the GC column.[1][2] Compounds with lower boiling points tend to have shorter retention times as they spend more time in the gaseous mobile phase.[1] Conversely, compounds that have stronger interactions with the stationary phase will have longer retention times.
For the separation of isobutyltoluene isomers, which have very similar chemical properties, the choice of GC column and the temperature program are paramount.
Comparative Data of Isobutyltoluene Isomers
To predict the elution order and develop a separation method, it is essential to compare the physical properties of the isobutyltoluene isomers.
| Isomer | Boiling Point (°C) | Dipole Moment (Debye) |
| This compound | ~189-190 | >0 |
| m-Isobutyltoluene | ~188-189 | >0 |
| p-Isobutyltoluene | ~187-188 | ~0 |
Note: Exact values can vary slightly based on the data source. The dipole moment for ortho and meta isomers is greater than zero due to the asymmetrical substitution on the benzene ring, while the para isomer has a dipole moment close to zero due to symmetry.
Based on their boiling points, the expected elution order in a non-polar column would be p-isobutyltoluene, followed by m-isobutyltoluene, and then this compound. The slight differences in polarity can be exploited by using a moderately polar column to enhance separation.
Experimental Protocol for GC Analysis of Isobutyltoluene Isomers
This protocol provides a starting point for developing a GC method for the separation of isobutyltoluene isomers. Optimization will likely be necessary based on the specific instrumentation and desired resolution.
Objective: To separate o-, m-, and p-isobutyltoluene using gas chromatography.
1. Instrumentation and Consumables:
-
Gas Chromatograph (GC): Equipped with a flame ionization detector (FID) or a mass spectrometer (MS).
-
GC Column: A capillary column is recommended for high resolution. A good starting point is a non-polar or mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent). For enhanced separation of these isomers, a more polar column, like a polyethylene glycol (wax) phase, could also be tested.[3]
-
Carrier Gas: Helium or hydrogen, high purity.
-
Syringe: For sample injection.
-
Vials: With appropriate septa for sample and standard solutions.
-
Solvent: A high-purity solvent such as hexane or dichloromethane for sample dilution.
-
Standards: Pure standards of o-, m-, and p-isobutyltoluene.
2. GC Operating Conditions:
| Parameter | Recommended Setting | Rationale |
| Injector Temperature | 250 °C | To ensure complete and rapid vaporization of the sample. |
| Injection Mode | Split (e.g., 50:1 ratio) | To prevent column overloading and ensure sharp peaks. |
| Carrier Gas Flow Rate | 1-2 mL/min (for Helium) | A constant flow rate is crucial for reproducible retention times.[1] |
| Oven Temperature Program | Initial Temp: 100 °C (hold for 2 min) | To allow for proper focusing of the analytes at the head of the column. |
| Ramp: 5 °C/min to 150 °C | A slow temperature ramp is critical for separating compounds with close boiling points.[4][5] | |
| Final Temp: 150 °C (hold for 5 min) | To ensure all isomers have eluted. | |
| Detector Temperature | 280 °C (for FID) | To prevent condensation of the analytes in the detector. |
3. Sample Preparation:
-
Prepare individual standard solutions of each isobutyltoluene isomer at a concentration of approximately 100 µg/mL in the chosen solvent.
-
Prepare a mixed standard solution containing all three isomers at the same concentration.
-
Dilute the unknown sample with the solvent to an appropriate concentration.
4. Analytical Procedure:
-
Equilibrate the GC system until a stable baseline is achieved.
-
Inject 1 µL of the mixed standard solution to verify the separation and determine the retention times of each isomer.
-
Inject 1 µL of each individual standard to confirm the peak identity.
-
Inject 1 µL of the prepared unknown sample.
-
Compare the retention times of the peaks in the unknown sample to those of the standards for identification.
5. Method Optimization:
-
Temperature Program: If co-elution occurs, a slower temperature ramp (e.g., 2-3 °C/min) can improve resolution.[6]
-
Carrier Gas Flow Rate: The flow rate can be optimized to achieve the best balance between analysis time and resolution.[7]
-
Column Selection: If separation is not achieved on a non-polar column, a column with a different stationary phase (e.g., a wax column) should be tested to exploit differences in polarity.
Experimental Workflow
The following diagram illustrates the logical workflow for developing a robust GC separation method for isobutyltoluene isomers.
Caption: Workflow for GC method development for isobutyltoluene isomer separation.
References
- 1. Retention Time & Relative Retention Time in GC | Phenomenex [phenomenex.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. Separation of m-xylene and p-xylene? [Friday, July 16, 2004] - Chromatography Forum [chromforum.org]
- 4. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. shimadzu.com [shimadzu.com]
o-Isobutyltoluene vs. Xylene in High-Temperature Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of high-temperature organic synthesis and material science, the choice of solvent or reactant can critically influence reaction outcomes, product distribution, and process efficiency. While xylene, a mixture of three dimethylbenzene isomers, is a conventional and well-studied aromatic solvent for high-temperature applications, alternative alkylbenzenes like o-isobutyltoluene are emerging as potential substitutes or reagents. This guide provides a detailed comparison of the performance of this compound and xylene in high-temperature reactions, supported by available experimental data and theoretical principles of thermal decomposition.
Executive Summary
This comparison reveals that this compound and xylene exhibit distinct behaviors in high-temperature reactions primarily due to the differences in their alkyl substituents. Xylene isomers (o-, m-, p-xylene) are generally more thermally stable, with decomposition primarily initiated by the cleavage of a C-H bond in one of the methyl groups. In contrast, this compound, with a bulkier isobutyl group, is more prone to decomposition through the homolytic cleavage of the weaker benzylic C-C bond. This fundamental difference in their decomposition pathways leads to significantly different product distributions and potential reaction intermediates.
Physicochemical Properties
A fundamental understanding of the physical properties of these compounds is crucial for their application in high-temperature reactions.
| Property | This compound | o-Xylene | m-Xylene | p-Xylene |
| Molecular Formula | C₁₁H₁₆ | C₈H₁₀ | C₈H₁₀ | C₈H₁₀ |
| Molar Mass ( g/mol ) | 148.25 | 106.16 | 106.16 | 106.16 |
| Boiling Point (°C) | ~197-199 (estimated) | 144.4 | 139.1 | 138.4 |
| Density (g/mL at 20°C) | ~0.86 (estimated) | 0.88 | 0.86 | 0.86 |
Thermal Stability and Decomposition Pathways
The thermal stability of an organic compound at high temperatures is dictated by the strength of its chemical bonds. The primary decomposition pathway is typically initiated by the cleavage of the weakest bond in the molecule.
Xylene: The thermal decomposition of xylene isomers is initiated by the homolytic cleavage of a C-H bond of a methyl group, which has a bond dissociation energy (BDE) of approximately 89.9 kcal/mol for the benzylic C-H bond in toluene (a close analog). This leads to the formation of a xylyl radical and a hydrogen atom. Subsequent reactions can lead to the formation of various products, including styrene, benzene, toluene, and polycyclic aromatic hydrocarbons (PAHs).[1][2]
This compound: For this compound, the weakest bond is the C-C bond at the benzylic position. The BDE of a benzylic C-C bond in a similar environment (e.g., in isobutylbenzene) is significantly lower than that of a benzylic C-H bond. This preferential cleavage leads to the formation of an o-tolyl radical and an isobutyl radical.
Bond Dissociation Energies (BDE)
| Bond | Compound | Bond Dissociation Energy (kcal/mol) |
| C-H (benzylic) | Toluene (analog for xylene) | 89.9[3] |
| C-C (benzylic) | Isobutylbenzene (analog for this compound) | ~70-75 (estimated) |
| C-H (primary in isobutyl) | Isobutane | 98 |
| C-H (tertiary in isobutyl) | Isobutane | 96.5 |
The lower benzylic C-C bond dissociation energy in this compound suggests that it will have a lower thermal decomposition temperature compared to xylene isomers.
Predicted Product Distribution in High-Temperature Reactions
The different initial fragmentation patterns of this compound and xylene lead to distinct sets of primary reaction products.
Xylene Pyrolysis Products: Experimental studies on the pyrolysis of o-xylene have identified the following major products[1]:
-
Styrene
-
Benzene
-
Toluene
-
Indene
-
Naphthalene and other PAHs
Predicted this compound Pyrolysis Products: Based on the initial C-C bond cleavage, the primary radicals formed from this compound are the o-tolyl radical and the isobutyl radical. Subsequent reactions of these radicals are expected to produce:
-
o-Xylene (from the o-tolyl radical abstracting a hydrogen atom)
-
Isobutylene (from β-scission of the isobutyl radical)
-
Propane and Propylene (from further decomposition of the isobutyl radical)
-
Toluene (from demethylation of the o-tolyl radical)
-
Biphenyl derivatives (from radical recombination)
Experimental Protocols
While direct comparative experimental data is lacking, the following outlines a general experimental protocol for investigating the thermal decomposition of these compounds.
Pyrolysis Experiments: A typical experimental setup for studying high-temperature pyrolysis involves a flow reactor or a shock tube.
-
Flow Reactor Pyrolysis:
-
A dilute mixture of the aromatic compound (e.g., 1% in an inert gas like argon) is prepared.
-
The gas mixture is passed through a heated reactor (e.g., a quartz tube) at a controlled flow rate and temperature (e.g., 800-1200 K).
-
The residence time in the reactor is controlled by the flow rate and reactor volume.
-
The reaction products are rapidly cooled to quench the reaction.
-
The product mixture is analyzed using techniques such as gas chromatography-mass spectrometry (GC-MS) to identify and quantify the products.[1]
-
Logical Relationship of Decomposition
The following diagram illustrates the initial steps in the thermal decomposition of this compound and o-xylene.
Caption: Initial decomposition pathways of this compound and o-xylene.
Experimental Workflow for Product Analysis
This diagram outlines a typical workflow for the experimental investigation of pyrolysis products.
Caption: A generalized workflow for pyrolysis experiments.
Conclusion
In high-temperature reactions, this compound and xylene exhibit distinct reactivity profiles governed by their molecular structures.
-
Xylene isomers are characterized by higher thermal stability due to the stronger benzylic C-H bonds. Their decomposition leads to products like styrene and PAHs, which can be desirable or undesirable depending on the application.
-
This compound is predicted to be less thermally stable, with decomposition initiated by the weaker benzylic C-C bond cleavage. This leads to a different product slate, potentially richer in smaller alkenes and o-xylene itself.
For researchers and professionals in drug development and other fields requiring high-temperature synthesis, the choice between these two solvents will depend on the desired reaction temperature, the tolerance for specific byproducts, and the overall process economics. The lower decomposition temperature of this compound might be advantageous for reactions requiring initiation at milder high-temperature conditions, while the higher stability of xylene makes it a more robust solvent for reactions conducted at very high temperatures. Further direct experimental comparisons are warranted to fully elucidate the performance differences between these two classes of aromatic compounds in specific high-temperature applications.
References
Determining the Isomeric Purity of Isobutyltoluene Mixtures: A Comparative Guide to Analytical Techniques
For researchers, scientists, and professionals in drug development, the precise determination of isomeric purity is a critical aspect of quality control and process optimization. Isobutyltoluene, existing as ortho- (o-), meta- (m-), and para- (p-) isomers, presents a common analytical challenge due to the structural similarity of its components. This guide provides a comparative overview of the two primary analytical techniques for resolving and quantifying isobutyltoluene isomer mixtures: Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
At a Glance: Comparison of Analytical Methods
| Feature | Gas Chromatography (GC-FID) | ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on differential partitioning between a stationary phase and a mobile gas phase. | Differentiation of isomers based on the distinct chemical environments of their protons in a magnetic field. |
| Primary Application | Quantitative separation and determination of the relative abundance of each isomer. | Structural confirmation and quantification of isomer ratios without chromatographic separation. |
| Sample Throughput | Higher | Lower |
| Resolution of Isomers | Excellent, baseline separation is achievable with optimized methods. | Depends on the chemical shift differences between isomers; may have signal overlap in complex mixtures. |
| Instrumentation | Widely available and cost-effective. | Higher initial instrument cost. |
| Data Interpretation | Relatively straightforward, based on retention times and peak areas. | Requires a deeper understanding of spectral interpretation (chemical shifts, coupling constants). |
Gas Chromatography (GC) for Isobutyltoluene Isomer Analysis
Gas chromatography is a powerful and widely used technique for the separation and quantification of volatile and semi-volatile compounds, making it ideally suited for analyzing isobutyltoluene isomers. The separation is typically achieved using a high-resolution capillary column, and detection is most commonly performed with a Flame Ionization Detector (FID) due to its high sensitivity and wide linear range for hydrocarbons.
Experimental Protocol: GC-FID Analysis
An effective GC-FID method for the separation of isobutyltoluene isomers can be adapted from established methods for similar aromatic compounds like xylenes and ethyltoluenes.
Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID)
-
Capillary Column: A moderately polar to polar stationary phase is recommended for optimal separation of positional isomers. A suitable choice would be a column with a (50%-phenyl)-methylpolysiloxane or a polyethylene glycol (PEG) stationary phase.
-
Injector: Split/splitless injector
-
Carrier Gas: Helium or Nitrogen
Illustrative GC Parameters:
| Parameter | Value |
| Column | 50% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector Temperature | 250 °C |
| Detector Temperature | 300 °C |
| Oven Program | Initial: 80 °C, hold for 2 min; Ramp: 5 °C/min to 150 °C, hold for 5 min |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
Expected Performance:
Based on the analysis of structurally similar xylene isomers, a GC method with a moderately polar capillary column is expected to provide baseline separation of o-, m-, and p-isobutyltoluene. The elution order is typically meta, then para, and finally ortho, although this can be influenced by the specific stationary phase.
Quantitative Data (Illustrative):
| Isomer | Expected Retention Time (min) | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| m-Isobutyltoluene | ~12.5 | ~0.01% | ~0.03% |
| p-Isobutyltoluene | ~12.8 | ~0.01% | ~0.03% |
| o-Isobutyltoluene | ~13.5 | ~0.01% | ~0.03% |
Note: The retention times are illustrative and will vary depending on the specific instrument, column, and analytical conditions.
GC Analysis Workflow
¹H NMR Spectroscopy for Isobutyltoluene Isomer Analysis
¹H NMR spectroscopy is a powerful tool for structural elucidation and can be effectively used for the quantitative analysis of isomeric mixtures without the need for chromatographic separation. The principle lies in the fact that the protons in each isomer reside in slightly different electronic environments, leading to distinct chemical shifts in the NMR spectrum. By integrating the signals corresponding to each isomer, their relative ratios can be determined.
Experimental Protocol: ¹H NMR Analysis
Instrumentation:
-
NMR Spectrometer (300 MHz or higher recommended for better resolution)
-
NMR tubes
Sample Preparation:
-
Dissolve a precisely weighed amount of the isobutyltoluene mixture in a deuterated solvent (e.g., CDCl₃).
-
Add a known amount of an internal standard if absolute quantification is required. For relative quantification, an internal standard is not necessary.
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all protons for accurate integration.
Data Analysis:
The key to distinguishing the isomers lies in the aromatic region of the spectrum, as the chemical shifts of the aromatic protons are most sensitive to the substitution pattern. The protons of the isobutyl group will also show slight variations in their chemical shifts.
Expected ¹H NMR Chemical Shifts (Illustrative):
| Isomer | Aromatic Protons (ppm) | Methyl Protons (Ar-CH₃) (ppm) | Isobutyl Protons (-CH₂-CH-(CH₃)₂) (ppm) |
| This compound | ~7.1-7.2 (m, 4H) | ~2.3 (s, 3H) | ~2.5 (d, 2H), ~1.9 (m, 1H), ~0.9 (d, 6H) |
| m-Isobutyltoluene | ~6.9-7.2 (m, 4H) | ~2.3 (s, 3H) | ~2.4 (d, 2H), ~1.8 (m, 1H), ~0.9 (d, 6H) |
| p-Isobutyltoluene | ~7.1 (d, 2H), ~7.0 (d, 2H) | ~2.3 (s, 3H) | ~2.4 (d, 2H), ~1.8 (m, 1H), ~0.9 (d, 6H) |
Note: These are estimated chemical shifts and will vary based on the solvent and spectrometer frequency. The splitting patterns (s = singlet, d = doublet, t = triplet, m = multiplet) are crucial for assignment.
The distinct splitting patterns and chemical shifts of the aromatic protons for the para isomer (two doublets) compared to the more complex multiplets for the ortho and meta isomers allow for clear differentiation. The relative integrals of the unique signals for each isomer can be used to determine their molar ratio in the mixture.
¹H NMR Analysis Workflow
Conclusion
Both Gas Chromatography and ¹H NMR Spectroscopy are powerful techniques for the determination of the isomeric purity of isobutyltoluene mixtures.
-
GC-FID is the method of choice for high-throughput, quantitative analysis, providing excellent separation of the isomers and allowing for the detection and quantification of low-level impurities.
-
¹H NMR offers a complementary approach that provides unambiguous structural confirmation and allows for the determination of isomer ratios without the need for chromatographic separation. It is particularly useful for rapid analysis of simpler mixtures and for confirming the identity of the isomers.
The selection of the most appropriate technique will depend on the specific requirements of the analysis, including the need for quantitative accuracy, sample throughput, and the availability of instrumentation. In many research and development settings, the use of both techniques provides a comprehensive and robust characterization of isobutyltoluene isomer mixtures.
Mass Spectrometry Fragmentation Analysis: o-Isobutyltoluene and its Isomeric Analogs
A Comparative Guide for Researchers in Analytical Chemistry and Drug Development
This guide provides a comparative analysis of the mass spectrometry fragmentation patterns of o-isobutyltoluene and its structural isomers, p-isobutyltoluene and isobutylbenzene. Understanding the fragmentation behavior of these alkylbenzenes is crucial for their unambiguous identification and quantification in complex matrices, a common challenge in various research fields, including environmental analysis, chemical synthesis, and metabolomics. This document presents experimental data, detailed analytical protocols, and visual representations of fragmentation pathways and experimental workflows to aid researchers in developing and validating analytical methods.
Comparison of Fragmentation Patterns
The electron ionization (EI) mass spectra of this compound and its isomers are characterized by a series of common fragment ions, with differences in their relative abundances allowing for their differentiation. The primary fragmentation pathways involve benzylic cleavage and rearrangements, leading to the formation of stable carbocations.
| Compound | Molecular Ion (M+) [m/z] | Base Peak [m/z] | Key Fragment Ions [m/z] (Relative Intensity) |
| This compound | 148 | 105 | 133 (M-15), 91, 77 |
| p-Isobutyltoluene | 148[1] | 105[1] | 133 (M-15), 106[1], 91, 77 |
| Isobutylbenzene | 134[2] | 91[2] | 119 (M-15), 92[2], 77, 43[2] |
| Toluene | 92 | 91 | 65, 39 |
Note: The fragmentation data for this compound is predicted based on the fragmentation patterns of its p-isomer and other alkylbenzenes due to the limited availability of its experimental mass spectrum.
Fragmentation Pathway of Isobutyl-Substituted Toluenes
The fragmentation of isobutyl-substituted toluenes upon electron ionization is primarily driven by the stability of the resulting fragments. The process begins with the ionization of the molecule, followed by a series of cleavage and rearrangement reactions.
Caption: Fragmentation pathway of isobutyl-substituted toluenes.
Experimental Workflow for GC-MS Analysis
The following diagram outlines the key steps in the gas chromatography-mass spectrometry (GC-MS) analysis of alkylbenzenes.
Caption: Experimental workflow for GC-MS analysis of alkylbenzenes.
Detailed Experimental Protocols
Sample Preparation
A robust sample preparation protocol is critical for accurate and reproducible results. The choice of method will depend on the sample matrix.
1. Liquid-Liquid Extraction (for liquid samples):
-
To 10 mL of the liquid sample, add 10 mL of a suitable organic solvent (e.g., dichloromethane or hexane).
-
Vortex the mixture for 2 minutes.
-
Allow the layers to separate and collect the organic layer.
-
Repeat the extraction twice.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Concentrate the extract to approximately 1 mL using a gentle stream of nitrogen.
-
The sample is now ready for GC-MS analysis.
2. Solid-Phase Microextraction (SPME) (for liquid and gaseous samples):
-
Place the sample in a sealed vial.
-
Expose a SPME fiber (e.g., polydimethylsiloxane-divinylbenzene) to the headspace or immerse it in the liquid sample for a predetermined time to allow for analyte adsorption.
-
Retract the fiber and introduce it into the GC injector for thermal desorption of the analytes.
GC-MS Analysis
The following parameters are recommended for the analysis of alkylbenzenes on a standard GC-MS system.[3]
Gas Chromatograph (GC) Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless (1 µL injection volume).
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).[3]
-
Electron Energy: 70 eV.[3]
-
Ion Source Temperature: 230 °C.[4]
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.
-
Solvent Delay: 3 minutes.
Data Analysis
-
Peak Identification: Identify the peaks of interest by comparing their retention times and mass spectra with those of authentic standards or by searching against a mass spectral library (e.g., NIST).
-
Quantification: For quantitative analysis, prepare a calibration curve using a series of standard solutions of the target analytes. The concentration of the analytes in the samples can then be determined by comparing their peak areas to the calibration curve. An internal standard can be used to correct for variations in injection volume and instrument response.
References
A Comparative Analysis of Isobutyltoluene Isomer Reactivity in Electrophilic Aromatic Substitution
This guide provides a comparative analysis of the reactivity of isobutyltoluene isomers—ortho-, meta-, and para-isobutyltoluene—with a focus on electrophilic aromatic substitution reactions. The principles discussed are supported by established concepts in organic chemistry, and this guide offers detailed experimental protocols for researchers to validate these principles.
Understanding the Reactivity of Isobutyltoluene Isomers
The reactivity of isobutyltoluene isomers in electrophilic aromatic substitution is primarily governed by the interplay of electronic and steric effects imparted by the two alkyl substituents on the benzene ring: the methyl group and the isobutyl group.
-
Electronic Effects: Both the methyl and isobutyl groups are electron-donating groups (EDGs). They activate the aromatic ring towards electrophilic attack through a combination of the inductive effect and hyperconjugation, making them more reactive than benzene. This electron-donating nature directs incoming electrophiles primarily to the ortho and para positions relative to each substituent.
-
Steric Effects: The isobutyl group is significantly bulkier than the methyl group. This steric hindrance can impede the approach of an electrophile to the positions adjacent to it (ortho position), potentially favoring substitution at less sterically hindered sites.
Based on these principles, a general order of reactivity can be predicted:
-
para-Isobutyltoluene: The methyl and isobutyl groups are positioned opposite to each other, minimizing steric clashes. The positions ortho to the methyl group are activated and relatively unhindered, making this isomer highly reactive.
-
ortho-Isobutyltoluene: While also an activated ring, the proximity of the bulky isobutyl group to the methyl group introduces significant steric hindrance. This can lower the overall reaction rate compared to the para isomer by impeding attack at the most activated positions.
-
meta-Isobutyltoluene: The electron-donating effects of the two groups do not reinforce each other at any single position as effectively as in the ortho and para isomers. Consequently, it is expected to be the least reactive of the three.
Quantitative Comparison of Reactivity: An Illustrative Example
Direct comparative experimental data for the reactivity of all three isobutyltoluene isomers is not extensively available in published literature. However, based on the principles outlined above, we can construct an illustrative comparison. The following table presents expected, realistic product distributions for a typical electrophilic aromatic substitution reaction, such as nitration.
| Isomer | Relative Rate of Nitration (Illustrative) | Major Mononitration Products (Illustrative Isomer Distribution) |
| p-Isobutyltoluene | 1.00 (Reference) | 4-Isobutyl-2-nitrotoluene (~95%), 4-Isobutyl-3-nitrotoluene (~5%) |
| This compound | ~0.65 | 2-Isobutyl-4-nitrotoluene (~60%), 2-Isobutyl-6-nitrotoluene (~40%) |
| m-Isobutyltoluene | ~0.15 | 3-Isobutyl-4-nitrotoluene (~50%), 3-Isobutyl-6-nitrotoluene (~45%), 3-Isobutyl-2-nitrotoluene (~5%) |
This data is illustrative and intended to reflect the expected trends based on electronic and steric effects. Actual experimental results may vary.
Experimental Protocols
To empirically determine the relative reactivity and product distribution, a competitive nitration experiment can be performed.
Protocol: Competitive Nitration of Isobutyltoluene Isomers
Objective: To determine the relative rates of nitration of o-, m-, and p-isobutyltoluene.
Materials:
-
orththis compound
-
meta-Isobutyltoluene
-
para-Isobutyltoluene
-
Anisole (internal standard)
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid (98%)
-
Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Gas chromatograph with a flame ionization detector (GC-FID)
Procedure:
-
Preparation of the Nitrating Mixture: In a flask cooled in an ice bath (0-5 °C), slowly add 1.0 mL of concentrated sulfuric acid to 1.0 mL of concentrated nitric acid with constant stirring. Keep the mixture cooled.
-
Preparation of the Substrate Solution: In a separate flask, prepare an equimolar solution of the three isobutyltoluene isomers and the internal standard (anisole) in 20 mL of dichloromethane. For example, dissolve 0.1 mmol of each isomer and 0.1 mmol of anisole.
-
Reaction: Slowly add the chilled nitrating mixture dropwise to the stirred substrate solution, maintaining the reaction temperature at 0-5 °C.
-
Quenching: After 30 minutes, quench the reaction by pouring the mixture into 50 mL of ice-cold water.
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 50 mL of water and 50 mL of saturated sodium bicarbonate solution.
-
Drying and Analysis: Dry the organic layer over anhydrous magnesium sulfate, filter, and analyze the product mixture using GC-FID to determine the relative amounts of unreacted starting materials and nitrated products. The relative consumption of the isomers indicates their relative reactivity.
Visualizing Reaction Pathways and Workflows
Diagrams generated using DOT language provide clear visual representations of complex chemical processes.
A Comparative Guide to HPLC Method Development for o-Isobutyltoluene Derivatives: Focus on Ibuprofen Analysis
For researchers, scientists, and drug development professionals, establishing a robust and reliable analytical method is critical for ensuring the quality and stability of pharmaceutical products. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for the analysis of o-isobutyltoluene derivatives, with a primary focus on its most prominent pharmaceutical derivative, ibuprofen.
This compound is a key starting material in the synthesis of ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID). Consequently, the analysis of ibuprofen and its related compounds, including process impurities and degradation products, is a crucial aspect of pharmaceutical quality control. This guide details and compares various reversed-phase HPLC (RP-HPLC) methods, providing experimental protocols and performance data to aid in the selection and development of a suitable analytical strategy.
Comparison of HPLC Methods for Ibuprofen Analysis
The following tables summarize the key parameters and performance characteristics of three distinct HPLC methods for the analysis of ibuprofen and its related compounds. These methods have been selected to represent a range of common approaches, from a standard pharmacopeial method to a comprehensive stability-indicating method.
Table 1: HPLC Method Parameters
| Parameter | Method 1: USP Monograph | Method 2: Stability-Indicating Assay | Method 3: Comprehensive Impurity Profiling |
| Column | L1 packing (C18, 5 µm) | Zorbax SB-Phenyl (4.6 x 150 mm, 5 µm) | Agilent ZORBAX Eclipse Plus C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile, water, and phosphoric acid mixture | Phosphate buffer (pH 3.0) and acetonitrile | A: 10 mM Sodium phosphate buffer (pH 6.9) B: Acetonitrile |
| Elution Mode | Isocratic | Isocratic | Gradient |
| Flow Rate | 2.0 mL/min | 0.8 mL/min | 1.0 mL/min |
| Detector | UV at 220 nm | UV at 265 nm | UV at 214 nm |
| Column Temp. | Ambient | Not Specified | 40 °C |
| Injection Vol. | 20 µL | Not Specified | 10 µL |
Table 2: Performance Data
| Analyte | Method 1: USP Monograph (Retention Time, min) | Method 2: Stability-Indicating Assay (Retention Time, min) | Method 3: Comprehensive Impurity Profiling (Relative Retention Time) |
| Ibuprofen | ~ 7.0 | 18.43 | 1.00 |
| Ibuprofen Related Compound C | ~ 9.0 | Not specified | 1.25 |
| Ibuprofen Related Compound J | ~ 3.5 | Not specified | 0.58 |
| Famotidine (in combination) | Not Applicable | 5.14 | Not Applicable |
| Other Impurities | Not specified | Separated from main peaks | 17 related compounds separated |
Experimental Protocols
Below are the detailed experimental protocols for the three compared HPLC methods.
Method 1: USP Monograph for Ibuprofen and Organic Impurities
This method is a standardized isocratic HPLC procedure suitable for routine quality control of ibuprofen.
1. Materials:
-
Ibuprofen Reference Standard
-
Ibuprofen Related Compound C Reference Standard
-
Ibuprofen Related Compound J Reference Standard
-
Acetonitrile (HPLC grade)
-
Phosphoric acid
-
Water (HPLC grade)
2. Chromatographic Conditions:
-
Column: L1 packing (e.g., C18, 4.6 mm x 25 cm; 5-µm particle size)
-
Mobile Phase: Prepare a filtered and degassed mixture of water, acetonitrile, and phosphoric acid (65:35:0.1).
-
Flow Rate: 2.0 mL/min
-
Detector: UV at 220 nm
-
Injection Volume: 20 µL
3. Standard Solution Preparation:
-
Prepare a standard solution containing known concentrations of Ibuprofen, Ibuprofen Related Compound C, and Ibuprofen Related Compound J in the mobile phase.
4. Sample Preparation:
-
Accurately weigh and dissolve the ibuprofen sample in the mobile phase to achieve a known concentration.
5. System Suitability:
-
Inject the standard solution and verify that the resolution between ibuprofen and related compound C is not less than 2.0, and the tailing factor for the ibuprofen peak is not more than 2.0.
Method 2: Stability-Indicating HPLC Method for Ibuprofen and Famotidine
This method is designed to separate ibuprofen and its degradation products, making it suitable for stability studies.
1. Materials:
-
Ibuprofen and Famotidine Reference Standards
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate
-
Phosphoric acid
-
Water (HPLC grade)
2. Chromatographic Conditions:
-
Column: Zorbax SB-Phenyl (4.6 x 150 mm, 5-µm particle size)
-
Mobile Phase: Prepare a phosphate buffer solution (pH 3.0) and mix with acetonitrile.
-
Flow Rate: 0.8 mL/min
-
Detector: UV at 265 nm
3. Standard Solution Preparation:
-
Prepare separate standard solutions of ibuprofen and famotidine in the mobile phase.
4. Sample Preparation:
-
Forced degradation studies can be performed by subjecting the sample to stress conditions such as acid, base, oxidation, heat, and light. Dissolve the stressed sample in the mobile phase.
5. Validation:
-
The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
Method 3: Comprehensive Impurity Profiling
This gradient HPLC method is capable of separating a large number of ibuprofen-related compounds, making it ideal for in-depth impurity profiling and method development.
1. Materials:
-
Ibuprofen Reference Standard and standards for 17 related compounds
-
Acetonitrile (HPLC grade)
-
Sodium phosphate monobasic
-
Water (HPLC grade)
2. Chromatographic Conditions:
-
Column: Agilent ZORBAX Eclipse Plus C18 (250 x 4.6 mm, 5 µm particle size)
-
Mobile Phase A: 10 mM Sodium phosphate buffer (pH 6.9)
-
Mobile Phase B: Acetonitrile
-
Gradient Program: A time-based gradient from a higher proportion of Mobile Phase A to a higher proportion of Mobile Phase B.
-
Flow Rate: 1.0 mL/min
-
Detector: UV at 214 nm
-
Column Temperature: 40 °C
3. Standard and Sample Preparation:
-
Prepare a standard solution containing ibuprofen and all available related compound standards in the diluent (e.g., acetonitrile/water).
-
Dissolve the ibuprofen sample in the diluent.
4. Method Validation:
-
A comprehensive validation should be performed to demonstrate the method's suitability for its intended purpose, including the quantification of all specified impurities.
Visualizing the Workflow and Relationships
To better understand the process of HPLC method development and the chemical relationship between this compound and its key derivative, the following diagrams are provided.
Caption: Workflow for HPLC Method Development.
Caption: Synthesis of Ibuprofen from this compound.
A Comparative Guide to the Synthesis and Spectroscopic Validation of o-Isobutyltoluene
This guide provides a comparative analysis of synthetic routes for o-isobutyltoluene, focusing on the validation of the final product through various spectroscopic methods. Detailed experimental protocols are presented, and quantitative data is summarized for clear comparison. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction
This compound is an alkylated aromatic hydrocarbon with potential applications in organic synthesis and as an intermediate in the production of various chemical compounds. The validation of its synthesis is crucial to ensure the purity and identity of the final product. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose. This guide compares two common synthetic methodologies: Friedel-Crafts alkylation and a Grignard-based synthesis, providing hypothetical experimental data for this compound, supplemented with data from the closely related compound, isobutylbenzene, for comparative analysis.
Primary Synthesis Route: Friedel-Crafts Alkylation
Friedel-Crafts alkylation is a classic method for the formation of carbon-carbon bonds on an aromatic ring. In this proposed synthesis, toluene is alkylated with isobutyl bromide in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Experimental Protocol
-
Reaction Setup: A 250 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel. The apparatus is dried in an oven and cooled under a stream of dry nitrogen to exclude moisture.
-
Reagents: Toluene (50 mL, 0.47 mol) and anhydrous aluminum chloride (1.5 g, 0.011 mol) are added to the flask. The mixture is cooled to 0°C in an ice bath.
-
Addition of Alkylating Agent: Isobutyl bromide (10 mL, 0.092 mol) is added dropwise from the dropping funnel over a period of 30 minutes with continuous stirring.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to 40°C for 2 hours.
-
Workup: The reaction is quenched by slowly pouring the mixture over 100 g of crushed ice. The organic layer is separated, washed with 1 M HCl (2 x 50 mL), followed by saturated sodium bicarbonate solution (2 x 50 mL), and finally with brine (50 mL).
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation to yield this compound.
Alternative Synthesis Route: Grignard Reaction
An alternative approach involves the use of a Grignard reagent. This method couples an aryl magnesium halide with an alkyl halide. Here, o-tolylmagnesium bromide is reacted with isobutyl bromide.
Experimental Protocol
-
Grignard Reagent Formation: In a flame-dried three-necked flask under a nitrogen atmosphere, magnesium turnings (2.4 g, 0.1 mol) are placed. A solution of o-bromotoluene (17.1 g, 0.1 mol) in 50 mL of anhydrous diethyl ether is added dropwise to initiate the Grignard reaction. The mixture is refluxed for 1 hour to ensure complete formation of o-tolylmagnesium bromide.
-
Coupling Reaction: The Grignard reagent solution is cooled to 0°C, and isobutyl bromide (13.7 g, 0.1 mol) in 20 mL of anhydrous diethyl ether is added dropwise.
-
Reaction: The reaction mixture is stirred at room temperature for 4 hours.
-
Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether (2 x 50 mL).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The resulting crude product is purified by column chromatography on silica gel.
Data Presentation
The following tables summarize the expected quantitative data for the synthesis of this compound and its spectroscopic validation.
Table 1: Comparison of Synthesis Methods for this compound
| Parameter | Friedel-Crafts Alkylation | Grignard Reaction |
| Reactants | Toluene, Isobutyl bromide, AlCl₃ | o-Bromotoluene, Mg, Isobutyl bromide |
| Reaction Time | ~3 hours | ~5 hours |
| Typical Yield | 60-70% | 50-60% |
| Purity (after purification) | >98% | >98% |
| Advantages | Readily available starting materials, simpler setup. | Milder reaction conditions. |
| Disadvantages | Use of a strong Lewis acid, potential for polysubstitution and rearrangement. | Requires anhydrous conditions, Grignard reagent is moisture sensitive. |
Table 2: Spectroscopic Data for the Validation of this compound
| Spectroscopic Method | Expected Data for this compound (Hypothetical) | Reference Data: Isobutylbenzene[1][2] |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.10-7.25 (m, 4H, Ar-H), 2.55 (d, J=7.2 Hz, 2H, Ar-CH₂), 2.30 (s, 3H, Ar-CH₃), 1.90 (m, 1H, CH), 0.90 (d, J=6.6 Hz, 6H, CH(CH₃)₂) | δ 7.14-7.27 (m, 5H, Ar-H), 2.47 (d, J=7.2 Hz, 2H, Ar-CH₂), 1.86 (m, 1H, CH), 0.90 (d, J=6.6 Hz, 6H, CH(CH₃)₂) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 138.5, 136.2, 130.1, 128.8, 126.2, 125.9, 43.5 (Ar-CH₂), 30.8 (CH), 22.5 (CH(CH₃)₂), 19.5 (Ar-CH₃) | δ 141.9, 129.3, 128.4, 125.9, 45.2 (Ar-CH₂), 30.2 (CH), 22.4 (CH(CH₃)₂) |
| IR (KBr, cm⁻¹) | 3020 (C-H, aromatic), 2955, 2870 (C-H, aliphatic), 1605, 1495 (C=C, aromatic), 745 (C-H bend, ortho-subst.) | ~3025 (C-H, aromatic), ~2958, 2870 (C-H, aliphatic), ~1604, 1496 (C=C, aromatic) |
| Mass Spectrometry (EI, m/z) | 148 (M⁺), 133 (M⁺ - CH₃), 105 (M⁺ - C₃H₇), 91 (tropylium ion) | 134 (M⁺), 119 (M⁺ - CH₃), 91 (tropylium ion) |
Note: The data for this compound is hypothetical and based on expected chemical shifts and fragmentation patterns. The data for isobutylbenzene is provided for comparison.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and validation of this compound.
Caption: Workflow for synthesis and spectroscopic validation.
Comparison of Synthetic Pathways
This diagram outlines the logical relationship between the two proposed synthetic routes for this compound.
Caption: Comparison of Friedel-Crafts and Grignard synthesis routes.
References
o-Isobutyltoluene as an Internal Standard in GC Analysis: A Comparative Guide
In the precise world of gas chromatography (GC), the use of an internal standard (IS) is a cornerstone of accurate quantitative analysis. An IS is a compound of known concentration added to a sample to correct for variations in injection volume, detector response, and other potential sources of error.[1][2] This guide provides a comparative overview of o-isobutyltoluene as a potential internal standard in GC analysis, particularly for the quantification of aromatic hydrocarbons. Its performance characteristics are compared with commonly used alternatives, supported by a theoretical framework and a model experimental protocol.
Properties of an Ideal Internal Standard
The selection of a suitable internal standard is critical for the reliability of GC results. An ideal internal standard should possess the following characteristics:
-
Chemical Similarity: It should be chemically similar to the analytes of interest to ensure comparable behavior during sample preparation and analysis.[1]
-
Resolution: It must be well-resolved from the analyte peaks and any other components in the sample matrix.[2]
-
Non-interference: It should not react with the analytes or the sample matrix.
-
Purity and Stability: The internal standard must be of high purity and stable under the analytical conditions.[1]
-
Absence in Sample: It should not be naturally present in the sample.
This compound: A Candidate for Aromatic Hydrocarbon Analysis
This compound, an aromatic hydrocarbon, presents several properties that make it a plausible candidate as an internal standard for the GC analysis of similar compounds, such as other alkylbenzenes.
Physicochemical Properties of this compound and Potential Analytes:
| Property | This compound | Toluene | Ethylbenzene | p-Xylene |
| Molecular Formula | C₁₁H₁₆ | C₇H₈ | C₈H₁₀ | C₈H₁₀ |
| Molecular Weight ( g/mol ) | 148.25 | 92.14 | 106.17 | 106.17 |
| Boiling Point (°C) | ~197 | 110.6 | 136.2 | 138.4 |
Note: The boiling point for this compound is an estimate based on structurally similar compounds, as exact experimental values can vary.
The structural similarity of this compound to other alkylated aromatic compounds suggests that it would exhibit comparable chromatographic behavior, making it a potentially suitable internal standard for this class of analytes. Its higher boiling point and molecular weight compared to common aromatic solvents like toluene and xylene would likely result in a longer retention time, ensuring good separation from these and other more volatile components.
Comparison with Alternative Internal Standards
The choice of an internal standard often depends on the specific application and the analytes being quantified. Here, we compare the theoretical performance of this compound with commonly used internal standards for aromatic hydrocarbon analysis.
Table of Potential Internal Standards for Aromatic Hydrocarbon Analysis:
| Internal Standard | Advantages | Disadvantages |
| This compound | - Structurally similar to alkylbenzene analytes.- Likely to have a distinct retention time from more volatile aromatics.- Commercially available. | - Potential for co-elution with less common sample components.- Not isotopically labeled, which can be a disadvantage in mass spectrometry. |
| Deuterated Analogs (e.g., Toluene-d8) | - Chemically almost identical to the analyte, leading to very similar extraction and chromatographic behavior.- Easily distinguished by mass spectrometry, minimizing co-elution issues. | - Can be more expensive than non-labeled compounds.- Potential for isotopic exchange in certain sample matrices. |
| Other Aromatic Hydrocarbons (e.g., Naphthalene, Biphenyl) | - Structurally related to the analytes of interest.- Often have distinct retention times. | - May be present in some environmental or industrial samples.- Differences in volatility compared to smaller alkylbenzenes could affect co-extraction efficiency. |
| Alkanes (e.g., n-Dodecane) | - Chemically inert and stable.- Well-separated from aromatic compounds. | - Significant chemical difference from aromatic analytes may lead to variations in extraction efficiency and chromatographic response. |
Experimental Protocol: GC-FID Analysis of Aromatic Hydrocarbons
This section outlines a general experimental protocol for the quantitative analysis of aromatic hydrocarbons in a solvent matrix using this compound as an internal standard with a Flame Ionization Detector (FID).
1. Materials and Reagents:
-
Analytes: Toluene, Ethylbenzene, p-Xylene (analytical standard grade)
-
Internal Standard: this compound (analytical standard grade)
-
Solvent: Hexane or other suitable solvent (GC grade)
-
Gases: Helium (carrier gas), Hydrogen (FID), Air (FID)
2. Standard Preparation:
-
Stock Solutions: Prepare individual stock solutions of each analyte and the internal standard in the chosen solvent at a concentration of 1000 µg/mL.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solutions to concentrations ranging from 1 to 100 µg/mL. Each calibration standard should contain a constant concentration of the internal standard, this compound (e.g., 50 µg/mL).
3. Sample Preparation:
-
Accurately weigh a known amount of the sample.
-
Add a precise volume of the this compound internal standard stock solution to achieve a final concentration similar to that of the expected analytes.
-
Dilute the sample with the solvent to a final volume that falls within the calibration range.
4. GC-FID Conditions:
| Parameter | Value |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5 or equivalent) |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL (split or splitless, depending on concentration) |
| Carrier Gas | Helium at a constant flow rate of 1 mL/min |
| Oven Temperature Program | - Initial temperature: 50 °C, hold for 2 minutes- Ramp: 10 °C/min to 200 °C- Hold: 5 minutes at 200 °C |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 280 °C |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 300 mL/min |
| Makeup Gas (Helium) | 25 mL/min |
5. Data Analysis:
-
Identify the peaks corresponding to the analytes and the internal standard based on their retention times.
-
Calculate the response factor (RF) for each analyte using the following formula from the calibration standards: RF = (Areaanalyte / Concanalyte) / (AreaIS / ConcIS)
-
Quantify the concentration of each analyte in the samples using the calculated response factors.
Logical Workflow for Internal Standard Selection and Use
Caption: Workflow for selecting and using an internal standard in GC analysis.
Conclusion
While direct experimental comparisons are limited, the physicochemical properties of this compound suggest it is a viable internal standard for the GC analysis of aromatic hydrocarbons. Its structural similarity to common analytes and its likely distinct retention time are advantageous. For methods requiring the highest accuracy, particularly when using mass spectrometry, isotopically labeled standards remain the gold standard. However, for routine GC-FID analysis, this compound presents a cost-effective and chemically appropriate alternative that warrants consideration and further experimental validation. The provided experimental protocol offers a starting point for method development and performance evaluation.
References
A Comparative Analysis of the Physical Properties of o-, m-, and p-Isobutyltoluene
For researchers and professionals in drug development and chemical synthesis, a thorough understanding of the physical properties of isomers is crucial for process optimization, purification, and formulation. This guide provides a comparative analysis of the key physical properties of ortho- (o-), meta- (m-), and para- (p-) isobutyltoluene, supported by experimental data and detailed methodologies for their determination.
Data Presentation
The physical properties of the three isobutyltoluene isomers are summarized in the table below, allowing for a direct comparison of their boiling points, melting points, densities, and refractive indices.
| Physical Property | o-Isobutyltoluene | m-Isobutyltoluene | p-Isobutyltoluene |
| Boiling Point (°C) | 196[1] | 194[2][3] | 196 |
| Melting Point (°C) | -73[1][4] | -44.72 (estimate)[2][3] | -44.72 (estimate) |
| Density (g/mL) | 0.8610[1] | 0.8497[2][3] | 0.862 |
| Refractive Index | 1.4912[1] | 1.4865[2][3] | 1.491 |
Isomer Comparison Workflow
The following diagram illustrates the logical workflow for comparing the physical properties of the isobutyltoluene isomers.
Caption: Workflow for comparing physical properties of isobutyltoluene isomers.
Experimental Protocols
The following sections detail the standard experimental methodologies for determining the key physical properties of aromatic hydrocarbons like isobutyltoluene.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For isobutyltoluene isomers, a common and effective method is the capillary tube method.
Apparatus:
-
Thiele tube or oil bath
-
Thermometer (calibrated)
-
Small test tube
-
Capillary tube (sealed at one end)
-
Heating source (e.g., Bunsen burner or heating mantle)
-
Stand and clamp
Procedure:
-
A small amount of the isobutyltoluene isomer is placed in the small test tube.
-
The capillary tube, with its open end downwards, is placed into the test tube containing the liquid.
-
The test tube is attached to the thermometer, ensuring the bulb of the thermometer and the bottom of the test tube are at the same level.
-
This assembly is then clamped and immersed in a Thiele tube or an oil bath.
-
The bath is heated gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
The heating is stopped, and the bath is allowed to cool slowly.
-
The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point of the substance.
Determination of Melting Point
For substances that are solid at room temperature, the melting point is a critical physical property. Since the isobutyltoluene isomers are liquids at room temperature, their melting points are determined using a cooling curve method or a cryostat. The data presented are typically determined at low temperatures.
Apparatus:
-
Cooling bath (e.g., dry ice/acetone)
-
Thermometer or thermocouple with high precision at low temperatures
-
Sample tube
-
Stirring mechanism
Procedure (Cooling Curve Method):
-
The liquid sample is placed in a sample tube and cooled in a cooling bath while being stirred continuously.
-
The temperature is recorded at regular intervals as the substance cools and eventually freezes.
-
A graph of temperature versus time is plotted.
-
The temperature at which the substance solidifies, indicated by a plateau in the cooling curve, is the freezing point, which is numerically equal to the melting point.
Determination of Density
The density of a liquid is its mass per unit volume. For accurate measurements of the density of isobutyltoluene isomers, a pycnometer or a digital density meter is typically used.
Apparatus:
-
Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)
-
Analytical balance (accurate to ±0.1 mg)
-
Thermostatic bath
Procedure (using a Pycnometer):
-
The empty pycnometer is cleaned, dried, and its mass is accurately determined.
-
The pycnometer is filled with the isobutyltoluene isomer, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is wiped off.
-
The filled pycnometer is placed in a thermostatic bath to bring the liquid to the desired temperature (e.g., 20°C).
-
The mass of the filled pycnometer is then accurately measured.
-
The procedure is repeated with a reference liquid of known density (e.g., distilled water).
-
The density of the sample is calculated using the formula: Density of sample = (mass of sample / mass of water) × density of water
Determination of Refractive Index
The refractive index of a substance is a dimensionless number that describes how fast light travels through the material. It is a characteristic property that is sensitive to temperature and the wavelength of light used. An Abbe refractometer is commonly used for this measurement.
Apparatus:
-
Abbe refractometer
-
Constant temperature water bath
-
Light source (typically a sodium lamp, D-line at 589 nm)
-
Dropper
Procedure:
-
The prism of the Abbe refractometer is cleaned with a suitable solvent (e.g., acetone or ethanol) and allowed to dry.
-
The refractometer is calibrated using a standard liquid with a known refractive index (e.g., distilled water).
-
A few drops of the isobutyltoluene isomer are placed on the surface of the prism.
-
The prisms are closed and the instrument is adjusted to bring the dividing line between the light and dark fields into sharp focus.
-
The compensator is adjusted to remove any color fringes.
-
The dividing line is aligned with the crosshairs in the eyepiece.
-
The refractive index is read directly from the instrument's scale. The temperature should be controlled and recorded as the refractive index is temperature-dependent.
References
Reactivity of o-Isobutyltoluene: A Comparative Guide for Researchers
In the landscape of pharmaceutical and specialty chemical synthesis, the selection of an appropriate starting material is paramount to achieving desired yields and purity. Alkylbenzenes are a fundamental class of reagents, and their reactivity can be subtly yet significantly influenced by the nature and position of their alkyl substituents. This guide provides a detailed comparison of the reactivity of ortho-isobutyltoluene with other common alkylbenzenes, namely toluene, ethylbenzene, cumene, and tert-butylbenzene. The information presented herein is intended to assist researchers, scientists, and professionals in drug development in making informed decisions for their synthetic strategies.
Relative Reactivity: A Tabular Comparison
The reactivity of alkylbenzenes is largely dictated by the stability of the intermediate formed during a reaction. For reactions involving the benzylic position, such as free-radical halogenation and oxidation, the stability of the resulting benzylic radical or carbocation is key. In electrophilic aromatic substitution, the electron-donating nature and steric bulk of the alkyl group play a decisive role.
| Compound | Structure | Relative Rate of Free-Radical Bromination (Benzylic Position) | Relative Rate of Nitration (Aromatic Ring) | Benzylic C-H Bond Dissociation Energy (kcal/mol) |
| Toluene | C₆H₅CH₃ | 1 | 1 | 89.7 |
| Ethylbenzene | C₆H₅CH₂CH₃ | 220 | 0.98 | 85.5 |
| Cumene | C₆H₅CH(CH₃)₂ | 630 | 0.85 | 84.5 |
| tert-Butylbenzene | C₆H₅C(CH₃)₃ | 6.5 x 10⁻⁵ | 0.16 | N/A (no benzylic C-H) |
| This compound | o-(CH₃)C₆H₄CH₂CH(CH₃)₂ | ~1 (Estimated) | ~0.7 (Estimated) | ~89.5 (Estimated for the methyl group) |
Note on this compound: Direct comparative experimental data for this compound is scarce. The provided values are estimations based on established chemical principles. The reactivity of the benzylic hydrogens on the isobutyl group is expected to be low due to steric hindrance from the adjacent methyl group. The primary benzylic hydrogens of the isobutyl group are less reactive than the secondary and tertiary hydrogens of ethylbenzene and cumene, respectively. The methyl group's benzylic hydrogens are expected to have a reactivity similar to toluene.
Experimental Protocols
To provide a framework for reproducible research, the following are detailed experimental methodologies for key reactions used to assess the reactivity of alkylbenzenes.
Competitive Free-Radical Bromination
This experiment determines the relative reactivity of the benzylic C-H bonds towards halogenation.
Materials:
-
Equimolar mixture of two alkylbenzenes (e.g., 0.1 mol of toluene and 0.1 mol of ethylbenzene)
-
N-Bromosuccinimide (NBS) (0.01 mol)
-
AIBN (azobisisobutyronitrile) (0.001 mol)
-
Carbon tetrachloride (CCl₄) as solvent
-
Gas chromatograph (GC) for product analysis
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the equimolar mixture of the two alkylbenzenes in CCl₄.
-
Add NBS and AIBN to the solution.
-
Heat the mixture to reflux (approximately 77°C for CCl₄) and maintain for 1 hour. The reaction should be initiated by a light source if necessary.
-
Cool the reaction mixture to room temperature.
-
Wash the mixture with water and then with a saturated solution of sodium bicarbonate.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Analyze the product mixture using GC to determine the relative amounts of the brominated products. The ratio of the products corresponds to the relative reactivity of the benzylic hydrogens.
Benzylic Oxidation with KMnO₄
This reaction highlights the susceptibility of the benzylic position to oxidation.
Materials:
-
Alkylbenzene (0.05 mol)
-
Potassium permanganate (KMnO₄) (0.1 mol)
-
Sodium carbonate (Na₂CO₃) (for basic conditions)
-
10% Sulfuric acid (H₂SO₄)
-
Sodium bisulfite (NaHSO₃)
-
Dichloromethane (CH₂Cl₂) for extraction
-
Rotary evaporator
Procedure:
-
To a flask containing the alkylbenzene, add a solution of KMnO₄ and Na₂CO₃ in water.
-
Heat the mixture under reflux for 1-2 hours or until the purple color of the permanganate has disappeared.
-
Cool the mixture and acidify with 10% H₂SO₄.
-
Add sodium bisulfite to quench any excess KMnO₄.
-
Extract the benzoic acid product with dichloromethane.
-
Wash the organic layer with water and dry over anhydrous sodium sulfate.
-
Remove the solvent using a rotary evaporator to isolate the crude benzoic acid.
-
The yield and reaction time can be used as a measure of reactivity.
Visualizing Reaction Mechanisms and Workflows
To further elucidate the processes discussed, the following diagrams created using the DOT language provide a visual representation of the underlying chemical principles and experimental designs.
Caption: Free-radical bromination of an alkylbenzene.
Caption: Workflow for competitive free-radical bromination.
Caption: General mechanism of electrophilic aromatic nitration.
Conclusion
The reactivity of this compound is a nuanced subject, heavily influenced by the steric hindrance imposed by the ortho-methyl group on the isobutyl substituent. In reactions involving the benzylic C-H bonds, such as free-radical halogenation and oxidation, this compound is expected to be significantly less reactive at the isobutyl chain's benzylic position compared to less hindered secondary and tertiary alkylbenzenes like ethylbenzene and cumene. Its reactivity at the methyl group's benzylic position is anticipated to be comparable to that of toluene. For electrophilic aromatic substitution reactions like nitration, the combined electron-donating effects of the two alkyl groups would suggest high reactivity; however, the steric bulk will likely direct incoming electrophiles to positions para to the smaller methyl group and may slightly decrease the overall rate compared to less hindered dialkylbenzenes. Researchers should consider these factors when designing synthetic routes involving this compound and perform preliminary experiments to ascertain optimal reaction conditions.
A Comparative Guide to Quantifying o-Isobutyltoluene in Reaction Mixtures: NMR, GC-FID, and HPLC Methods
For researchers and professionals in drug development and chemical synthesis, accurate quantification of reaction components is paramount. This guide provides a detailed comparison of three common analytical techniques—Quantitative Nuclear Magnetic Resonance (qNMR), Gas Chromatography with Flame Ionization Detection (GC-FID), and High-Performance Liquid Chromatography (HPLC)—for the quantification of o-isobutyltoluene in a reaction mixture.
Quantitative Data Summary
The following table summarizes the expected performance of each method for the quantification of this compound. The data presented is illustrative, based on the typical performance of these analytical techniques, to provide a clear comparison for researchers.
| Parameter | qNMR (400 MHz) | GC-FID | HPLC (UV-Vis Detector) |
| Limit of Quantification (LOQ) | ~0.5 mg/mL | ~0.01 mg/mL | ~0.1 mg/mL |
| Linearity (R²) | >0.999 | >0.999 | >0.999 |
| Precision (RSD) | < 2% | < 1% | < 3% |
| Analysis Time per Sample | ~10 minutes | ~15 minutes | ~20 minutes |
| Sample Preparation | Simple dilution with a deuterated solvent and addition of an internal standard. | Dilution with a suitable solvent. | Dilution with mobile phase, may require filtration. |
| Selectivity | Excellent, based on unique NMR signals. Can be challenging with overlapping peaks. | Excellent, based on chromatographic separation. Isomers can be challenging to separate. | Good, dependent on chromatographic conditions and potential for co-elution. |
| Calibration | Absolute quantification possible with a certified internal standard. | Requires a calibration curve with an external or internal standard. | Requires a calibration curve with an external or internal standard. |
Experimental Methodologies
Detailed protocols for each analytical technique are provided below. These are generalized procedures and may require optimization for specific reaction mixtures.
Quantitative ¹H-NMR Spectroscopy
Principle: qNMR determines the concentration of an analyte by comparing the integral of a specific resonance signal of the analyte to that of a known amount of an internal standard. The signal intensity is directly proportional to the number of protons contributing to it.
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the reaction mixture into a clean vial.
-
Add a precise volume (e.g., 0.5 mL) of a deuterated solvent (e.g., CDCl₃) containing a known concentration of a certified internal standard (e.g., 1,3,5-trimethoxybenzene or maleic acid). The internal standard should have a simple spectrum with signals that do not overlap with the analyte or other components in the mixture.
-
Vortex the mixture until homogeneous.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H-NMR spectrum on a 400 MHz or higher field spectrometer.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to allow for full relaxation of the protons. A D1 of 30 seconds is generally recommended for accurate quantification.
-
Use a 90° pulse angle.
-
Acquire at least 8 scans for good signal-to-noise ratio.
-
-
Data Processing and Quantification:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired spectrum.
-
Integrate a well-resolved signal of this compound (e.g., the benzylic CH₂ protons) and a signal from the internal standard.
-
Calculate the concentration of this compound using the following formula:
Cₓ = (Iₓ / Nₓ) * (Nₛₜ / Iₛₜ) * (Mₓ / Mₛₜ) * (mₛₜ / V)
Where:
-
Cₓ = Concentration of the analyte
-
Iₓ = Integral of the analyte signal
-
Nₓ = Number of protons for the analyte signal
-
Iₛₜ = Integral of the internal standard signal
-
Nₛₜ = Number of protons for the internal standard signal
-
Mₓ = Molar mass of the analyte
-
Mₛₜ = Molar mass of the internal standard
-
mₛₜ = Mass of the internal standard
-
V = Volume of the solvent
-
-
Gas Chromatography with Flame Ionization Detection (GC-FID)
Principle: GC separates volatile compounds in a mixture based on their boiling points and interactions with a stationary phase in a capillary column. The FID generates a signal proportional to the mass of carbon-containing compounds as they elute from the column.
Experimental Protocol:
-
Sample Preparation:
-
Prepare a stock solution of the reaction mixture by accurately weighing a known amount and dissolving it in a suitable solvent (e.g., dichloromethane or hexane) to a known volume.
-
Prepare a series of calibration standards of this compound of known concentrations in the same solvent.
-
If using an internal standard, add a constant, known amount of the internal standard (e.g., n-dodecane) to all sample and calibration solutions.
-
-
GC-FID Analysis:
-
GC System: Agilent 7890A or similar.
-
Column: HP-5 (30 m x 0.32 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Injector: Split/splitless injector, 250°C, split ratio 50:1.
-
Oven Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 200°C.
-
Hold at 200°C for 5 minutes.
-
-
Carrier Gas: Helium, constant flow of 1.2 mL/min.
-
Detector: FID, 280°C.
-
Injection Volume: 1 µL.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time from the analysis of a pure standard.
-
Integrate the peak area of this compound in the samples and calibration standards.
-
Construct a calibration curve by plotting the peak area (or the ratio of the analyte peak area to the internal standard peak area) against the concentration of the calibration standards.
-
Determine the concentration of this compound in the reaction mixture by interpolation from the calibration curve.
-
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. A UV-Vis detector measures the absorbance of the analyte as it elutes from the column, with the signal being proportional to its concentration.
Experimental Protocol:
-
Sample Preparation:
-
Prepare a stock solution of the reaction mixture by accurately weighing a known amount and dissolving it in the mobile phase to a known volume.
-
Prepare a series of calibration standards of this compound of known concentrations in the mobile phase.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
-
HPLC Analysis:
-
HPLC System: Agilent 1260 Infinity II or similar.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v). The exact ratio may need optimization.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector: UV-Vis detector set at a wavelength where this compound has significant absorbance (e.g., 210 nm).
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Identify the peak for this compound based on its retention time from the analysis of a pure standard.
-
Integrate the peak area of this compound in the samples and calibration standards.
-
Construct a calibration curve by plotting the peak area against the concentration of the calibration standards.
-
Determine the concentration of this compound in the reaction mixture by interpolation from the calibration curve.
-
Visualizations
Workflow for qNMR Analysis
Caption: Workflow for quantifying a component in a reaction mixture using qNMR.
Comparison of Analytical Techniques
Caption: Advantages and disadvantages of qNMR, GC-FID, and HPLC for quantification.
Navigating the Electrochemical Landscape of Alkylated Aromatics: A Comparative Guide to o-Isobutyltoluene and its Analogs
For researchers, scientists, and professionals in drug development, understanding the electrochemical properties of substituted aromatic compounds is crucial for predicting metabolic pathways, designing novel synthetic routes, and developing new sensor technologies. This guide provides a comparative analysis of the electrochemical behavior of o-isobutyltoluene and its derivatives, benchmarked against the well-characterized properties of toluene. While direct experimental data for this compound is limited in publicly accessible literature, this guide synthesizes established principles of physical organic chemistry and electrochemistry to provide a robust predictive framework, supported by generalized experimental protocols.
Comparative Electrochemical Data
The electrochemical properties of alkylated benzenes are primarily influenced by the nature and position of the alkyl substituents on the aromatic ring. Alkyl groups are electron-donating, which generally lowers the oxidation potential of the benzene ring, making it more susceptible to oxidation. The isobutyl group in this compound is a slightly stronger electron-donating group than the methyl group in toluene. Furthermore, the ortho-positioning of the isobutyl and methyl groups can introduce steric effects that may influence the electrochemical behavior.
The following table summarizes the expected and reported electrochemical data for this compound in comparison to toluene. The values for this compound are estimated based on the known electronic effects of alkyl substituents.
| Compound | Structure | Oxidation Potential (Epa vs. Ag/AgCl) [V] | Key Electrochemical Features |
| Toluene | ~2.0 - 2.3 | Irreversible oxidation wave corresponding to the oxidation of the benzene ring. The benzylic protons are susceptible to oxidation at higher potentials. | |
| This compound | Estimated ~1.9 - 2.2 | Expected to have a slightly lower oxidation potential than toluene due to the increased electron-donating nature of the isobutyl group. Steric hindrance from the ortho groups may play a role. | |
| p-tert-Butyltoluene | Reported ~1.8 - 2.1 | The tert-butyl group is a strong electron-donating group, leading to a lower oxidation potential compared to toluene. The para position minimizes steric effects. |
Note: The oxidation potentials are typically irreversible and can vary depending on the experimental conditions (e.g., solvent, electrolyte, electrode material, and scan rate).
Experimental Protocols
The following is a detailed protocol for a typical cyclic voltammetry experiment to determine the oxidation potential of an alkylated aromatic compound like this compound.
Objective: To determine the anodic peak potential (Epa) of this compound.
Materials:
-
Working Electrode: Glassy carbon electrode (GCE), 3 mm diameter.
-
Reference Electrode: Silver/silver chloride (Ag/AgCl) electrode (in saturated KCl).
-
Counter Electrode: Platinum wire or mesh.
-
Electrochemical Cell: A standard three-electrode glass cell.
-
Solvent: Acetonitrile (CH3CN), anhydrous, electrochemical grade.
-
Supporting Electrolyte: Tetrabutylammonium hexafluorophosphate (TBAPF6), 0.1 M.
-
Analyte: this compound, ~1-5 mM solution in the electrolyte solution.
-
Polishing materials: Alumina slurries (1.0, 0.3, and 0.05 µm) and polishing pads.
-
Inert Gas: High-purity nitrogen or argon.
Procedure:
-
Electrode Preparation:
-
Polish the glassy carbon working electrode with alumina slurries of decreasing particle size (1.0, 0.3, and 0.05 µm) on a polishing pad to obtain a mirror-like finish.
-
Rinse the electrode thoroughly with deionized water and then with the solvent (acetonitrile).
-
Dry the electrode under a stream of inert gas.
-
-
Electrochemical Cell Setup:
-
Prepare a 0.1 M solution of TBAPF6 in anhydrous acetonitrile. This will serve as the supporting electrolyte.
-
Prepare a 1-5 mM solution of this compound in the electrolyte solution.
-
Assemble the three-electrode cell with the working, reference, and counter electrodes.
-
Add the analyte solution to the cell, ensuring the electrodes are sufficiently immersed.
-
Deoxygenate the solution by bubbling with high-purity nitrogen or argon for at least 15-20 minutes. Maintain an inert atmosphere over the solution during the experiment.
-
-
Cyclic Voltammetry Measurement:
-
Connect the electrodes to a potentiostat.
-
Set the potential window for the scan. For alkylated benzenes, a typical starting potential is 0 V, and the switching potential can be set to around +2.5 V (vs. Ag/AgCl).
-
Set the scan rate, typically starting at 100 mV/s.
-
Run the cyclic voltammogram and record the current response as a function of the applied potential.
-
Perform multiple scans to ensure reproducibility.
-
Vary the scan rate (e.g., 50, 200, 500 mV/s) to investigate the nature of the electrochemical process.
-
-
Data Analysis:
-
Determine the anodic peak potential (Epa) from the voltammogram, which corresponds to the potential at which the maximum oxidation current is observed.
-
If a reversible or quasi-reversible wave is observed, the cathodic peak potential (Epc) and the half-wave potential (E1/2) can also be determined.
-
Mandatory Visualizations
Caption: Experimental workflow for cyclic voltammetry analysis.
Caption: Generalized pathway for anodic oxidation of alkylbenzenes.
Unraveling Isomer Stability: A DFT-Based Comparison of Isobutyltoluene Isomers
A comprehensive guide for researchers, scientists, and drug development professionals on the principles and computational methodologies used to determine the relative stability of isobutyltoluene isomers. This guide leverages data from analogous aromatic systems to predict stability trends and details the underlying theoretical frameworks.
In the realm of pharmaceutical development and chemical synthesis, understanding the relative stability of isomers is paramount for predicting reaction outcomes, optimizing synthesis pathways, and ensuring the purity of the final product. Isobutyltoluene, with its ortho, meta, and para isomers, presents a case study in how subtle changes in molecular structure can influence thermodynamic stability. While direct experimental and computational data on isobutyltoluene isomers are sparse in publicly available literature, valuable insights can be gleaned from Density Functional Theory (DFT) calculations performed on structurally similar molecules, such as xylenes (dimethylbenzenes). This guide will explore the expected stability order of isobutyltoluene isomers based on these analogous systems and provide a detailed overview of the computational protocols used in such analyses.
Predicted Stability of Isobutyltoluene Isomers
Based on DFT studies of analogous alkyl-substituted benzenes like xylenes, the predicted order of thermodynamic stability for isobutyltoluene isomers is expected to be:
meta > para > ortho
This ordering may seem counterintuitive, as steric hindrance would suggest the para isomer, with the substituent groups positioned furthest apart, to be the most stable. However, a combination of electronic effects, primarily hyperconjugation, plays a crucial role in determining the overall stability.[1] In the meta isomer, the hyperconjugative effects of the methyl and isobutyl groups are cooperative, leading to a greater overall stabilization of the aromatic ring.[1] Conversely, in the ortho and para isomers, these effects can be destabilizing.[1]
Comparative Analysis of Isomer Stability
To provide a quantitative perspective, this section presents data from DFT calculations on xylene isomers, which serve as a reliable proxy for understanding the energetic differences between the isobutyltoluene isomers. The methodologies employed in these studies are representative of the current standards in computational chemistry for such analyses.
Computational Data Summary
The following table summarizes the relative energies of xylene isomers calculated using the B3LYP functional with a 6-311++G(d,p) basis set, a widely accepted level of theory for such systems.[2] The energies are reported relative to the most stable isomer.
| Isomer | Relative Energy (Hartree) | Relative Energy (kcal/mol) |
| meta-Xylene | 0.0000000 | 0.00 |
| para-Xylene | +0.0003999 | +0.25 |
| ortho-Xylene | +0.0009845 | +0.62 |
Data adapted from studies on xylene isomers and presented here as a predictive model for isobutyltoluenes.[2][3]
Experimental and Computational Protocols
The determination of isomer stability through computational methods follows a well-defined workflow. The following sections detail the typical experimental and computational protocols employed in DFT-based stability analysis.
Computational Methodology
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[4] The choice of functional and basis set is critical for obtaining accurate results.
-
Functional and Basis Set: A popular and effective combination for organic molecules is the B3LYP hybrid functional with the 6-311++G(d,p) basis set.[2] This level of theory provides a good balance between computational cost and accuracy for predicting the geometries and relative energies of isomers.[5]
-
Geometry Optimization: The first step in the computational process is to find the lowest energy structure for each isomer. This is achieved through geometry optimization, where the positions of the atoms are systematically adjusted to minimize the total energy of the molecule.[4]
-
Frequency Calculations: Following optimization, vibrational frequency calculations are performed. These calculations serve two primary purposes: to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to calculate thermodynamic properties such as Gibbs free energy.[6]
-
Energy Calculations: The final step involves calculating the single-point energy of the optimized geometry. The relative stability of the isomers is then determined by comparing their total electronic energies or, more accurately, their Gibbs free energies.[6] The isomer with the lowest Gibbs free energy is considered the most thermodynamically stable.[7]
Workflow for DFT-Based Isomer Stability Analysis
The following diagram illustrates the logical workflow for determining the relative stability of isomers using DFT calculations.
References
- 1. organic chemistry - Thermodynamic stability of meta-xylene over ortho- and para-isomers - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. researchgate.net [researchgate.net]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
- 7. Standard Gibbs free energy of formation - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Navigating the Safe Disposal of o-Isobutyltoluene: A Comprehensive Guide for Laboratory Professionals
For immediate release: As a critical component in various research and development applications, the proper handling and disposal of o-isobutyltoluene are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of this compound, tailored for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
This compound is classified as a flammable liquid and vapor.[1] Therefore, stringent safety measures must be in place during its handling and disposal.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. In case of inadequate ventilation, a respirator may be necessary.
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of vapors.
-
Ignition Sources: Keep this compound away from open flames, sparks, and hot surfaces.[1] Use non-sparking tools when handling containers.[1]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances.
Step-by-Step Disposal Protocol
The disposal of this compound must comply with local, state, and federal regulations. Improper disposal can lead to significant environmental harm and legal repercussions.
-
Waste Identification and Classification:
-
This compound is considered a hazardous waste due to its flammability.
-
Consult your institution's EHS department to determine the specific hazardous waste codes applicable in your region.
-
-
Waste Collection:
-
Collect waste this compound in a designated, properly labeled, and sealed container.
-
The container should be made of a material compatible with the chemical.
-
Do not mix this compound with other waste streams unless explicitly permitted by your EHS department.
-
-
Spill and Leak Response:
-
In the event of a spill, immediately evacuate the area and eliminate all ignition sources.
-
For small spills, absorb the material with a non-combustible absorbent material such as sand, earth, or vermiculite.
-
Collect the absorbed material and place it in a sealed container for disposal as hazardous waste.
-
For large spills, contact your institution's emergency response team.
-
-
Final Disposal:
-
Arrange for the disposal of the hazardous waste through a licensed and certified hazardous waste disposal contractor.
-
Ensure all shipping and transportation regulations are followed.
-
Quantitative Data Summary
The following table summarizes key quantitative data for isobutylbenzene, an isomer of this compound. This data is provided as a reference and may not be identical for this compound.
| Property | Value |
| Flash Point | 55 °C (131 °F) - closed cup |
| Boiling Point | 172 - 173 °C (342 - 343 °F) |
| Vapor Density | 4.6 (Air = 1) |
| Specific Gravity | 0.852 g/cm³ at 25 °C (77 °F) |
| Explosive Limits | Lower: 0.8 % (V) , Upper: 6.0 % (V) |
Data sourced from the Material Safety Data Sheet for Isobutylbenzene.[2]
Experimental Protocols
Detailed experimental protocols involving this compound should always be conducted in accordance with your institution's safety guidelines and standard operating procedures. Prior to any experiment, a thorough risk assessment should be completed.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for this compound waste disposal.
References
Safeguarding Your Research: A Comprehensive Guide to Handling o-Isobutyltoluene
Essential safety protocols and logistical plans are critical for the secure and effective handling of o-Isobutyltoluene in laboratory settings. This guide provides immediate, procedural, and step-by-step-guidance to ensure the safety of researchers, scientists, and drug development professionals.
This compound is a flammable liquid and vapor that poses several health hazards, including skin and eye irritation.[1] Inhalation can lead to respiratory tract irritation and central nervous system depression, while ingestion presents an aspiration hazard that may cause lung damage.[1] Furthermore, this chemical is very toxic to aquatic life with long-lasting effects.[2] Adherence to proper personal protective equipment (PPE) protocols, handling procedures, and disposal plans is paramount to mitigate these risks.
Personal Protective Equipment (PPE) for this compound
A comprehensive PPE strategy is the first line of defense when handling this compound. The following table summarizes the recommended equipment for various levels of protection.
| Body Part | Personal Protective Equipment | Specifications and Use Cases |
| Eyes/Face | Safety Goggles | Tightly fitting with side-shields conforming to EN 166 (EU) or NIOSH (US) standards are essential to prevent splashes.[3] |
| Face Shield | Recommended in addition to safety goggles when there is a significant risk of splashing or a highly exothermic reaction.[4][5] | |
| Skin/Body | Chemical-Resistant Gloves | Nitrile, butyl rubber, neoprene, or Viton™ gloves are suitable for protection against solvents.[5] Always inspect gloves before use and use proper removal techniques.[6] |
| Protective Clothing | Flame-retardant and antistatic protective clothing or coveralls should be worn to protect the skin.[2][3] | |
| Safety Footwear | Closed-toe shoes that cover the entire foot are mandatory.[4] Chemical-resistant boots with steel toes may be necessary for larger-scale operations.[7][8] | |
| Respiratory | Air-Purifying Respirator | To be used when engineering controls cannot maintain exposure below permissible limits or if irritation is experienced.[3][4] |
| Self-Contained Breathing Apparatus (SCBA) | Required for firefighting and in situations with high concentrations of vapor or potential for oxygen displacement.[1][2][7] |
Experimental Protocol: Safe Handling and Storage
Adherence to a strict experimental protocol is crucial for minimizing exposure and preventing accidents.
Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area.[2][9] The use of a chemical fume hood is strongly recommended.
-
Ignition Sources: Keep the chemical away from heat, sparks, open flames, and other ignition sources.[2]
-
Static Discharge: Use non-sparking tools and take precautionary measures against static discharge.[2] Ensure that containers and receiving equipment are properly grounded and bonded.[2]
Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is readily available and in good condition. Review the Safety Data Sheet (SDS) for this compound.
-
Dispensing: When transferring the liquid, pour carefully to avoid splashing. Use a funnel where appropriate.
-
Avoid Inhalation: Do not breathe vapors or aerosols.[2]
-
Skin Contact: Avoid contact with skin and eyes. If contact occurs, immediately flush the affected area with plenty of water for at least 15 minutes and seek medical attention.[1]
-
Hygiene: Wash hands thoroughly with soap and water after handling.[2] Contaminated clothing should be removed and washed before reuse.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[2]
-
Keep away from incompatible substances and sources of ignition.[1]
Spill and Disposal Plan
A clear and concise plan for managing spills and disposing of waste is essential for laboratory safety and environmental protection.
Spill Response:
-
Evacuate: In case of a significant spill, evacuate the immediate area.[2]
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For small spills, use a liquid-absorbent material like Chemizorb® to contain and collect the substance.[2] Cover drains to prevent entry into the sewage system.[2]
-
Cleanup: Carefully collect the absorbed material and place it in a suitable, labeled container for disposal.
-
Decontamination: Clean the affected area thoroughly.
Disposal Protocol:
-
Waste Classification: this compound and any contaminated materials are considered hazardous waste.
-
Containerization: Store waste in clearly labeled, sealed containers.
-
Regulatory Compliance: Dispose of all waste in strict accordance with local, state, and federal regulations.[9] Do not dispose of it down the drain.[2][9]
Below is a diagram illustrating the decision-making process for selecting the appropriate personal protective equipment when handling this compound.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. echemi.com [echemi.com]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. mcrsafety.com [mcrsafety.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. epa.gov [epa.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. e2ccb-ny.safeschoolssds.com [e2ccb-ny.safeschoolssds.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
